molecular formula C102H182N24O22 B15542577 STAD 2

STAD 2

Cat. No.: B15542577
M. Wt: 2096.7 g/mol
InChI Key: FREADERNJMYCAI-UHFFFAOYSA-N
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Description

STAD 2 is a useful research compound. Its molecular formula is C102H182N24O22 and its molecular weight is 2096.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C102H182N24O22

Molecular Weight

2096.7 g/mol

IUPAC Name

20-[[2-[[2-[[2-[[2-[[6-amino-2-[2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-8-(4-aminobutyl)-N-[1-[[1-[(1,6-diamino-1-oxohexan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-2,11,20-trimethyl-5-(2-methylpropyl)-3,6,9,21-tetraoxo-1,4,7,10-tetrazacyclohenicos-15-ene-11-carboxamide

InChI

InChI=1S/C102H182N24O22/c1-62(2)55-76(120-90(135)74(40-26-33-47-106)116-88(133)72(38-24-31-45-104)113-82(128)61-148-54-53-147-52-51-146-50-49-108)91(136)110-67(11)85(130)115-73(39-25-32-46-105)89(134)122-80(59-70-35-21-20-22-36-70)94(139)121-79(58-65(7)8)95(140)124-83(66(9)10)98(143)123-81(60-127)97(142)126-102(15)43-29-19-17-16-18-28-42-101(14,99(144)111-68(12)86(131)118-77(56-63(3)4)92(137)114-71(84(109)129)37-23-30-44-103)125-96(141)75(41-27-34-48-107)117-93(138)78(57-64(5)6)119-87(132)69(13)112-100(102)145/h16-17,20-22,35-36,62-69,71-81,83,127H,18-19,23-34,37-61,103-108H2,1-15H3,(H2,109,129)(H,110,136)(H,111,144)(H,112,145)(H,113,128)(H,114,137)(H,115,130)(H,116,133)(H,117,138)(H,118,131)(H,119,132)(H,120,135)(H,121,139)(H,122,134)(H,123,143)(H,124,140)(H,125,141)(H,126,142)

InChI Key

FREADERNJMYCAI-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of STAT2

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 2 (STAT2) is a pivotal transcription factor in the innate immune response, primarily mediating the signaling cascade of type I and type III interferons (IFNs).[1][2] Its activation is critical for establishing an antiviral state within cells and modulating broader immune functions.[2][3] This guide provides a comprehensive overview of the STAT2 mechanism of action, detailing its role in the canonical IFN-stimulated gene factor 3 (ISGF3) pathway, its non-canonical functions, quantitative aspects of its signaling, and key experimental protocols for its study.

Introduction to STAT2

STAT2 is a member of the STAT family of proteins, which are latent cytoplasmic transcription factors that transmit signals from cell-surface receptors to the nucleus.[4] In humans, the STAT2 gene is located on chromosome 12q13.3. The STAT2 protein, approximately 113 kDa in size, is ubiquitously expressed and structurally composed of several key domains: an N-terminal domain (NTD), a coiled-coil domain (CCD), a DNA-binding domain (DBD), a linker domain (LD), a Src homology 2 (SH2) domain, and a C-terminal transactivation domain (TAD). Unlike many other STATs, STAT2's DBD does not bind DNA directly as part of the canonical ISGF3 complex; instead, its primary roles are mediated through protein-protein interactions. The TAD is particularly crucial as it recruits transcriptional co-activators to initiate gene expression.

The Canonical STAT2 Signaling Pathway: The ISGF3 Complex

The most well-characterized function of STAT2 is as an indispensable component of the ISGF3 transcriptional complex, which is central to the type I and type III IFN response. This pathway is a cornerstone of the host's defense against viral infections.

2.1. Pathway Activation and Complex Assembly

  • Ligand Binding and Kinase Activation : The pathway is initiated when type I IFNs (e.g., IFN-α, IFN-β) or type III IFNs (IFN-λ) bind to their respective receptor complexes on the cell surface (IFNAR1/IFNAR2 for type I, IFNLR1/IL10R2 for type III). This binding event brings the receptor-associated Janus kinases (JAKs)—specifically TYK2 and JAK1—into close proximity, leading to their reciprocal trans-phosphorylation and activation.

  • STAT Phosphorylation : The activated JAKs phosphorylate specific tyrosine residues on the intracellular domains of the IFN receptors, creating docking sites for the SH2 domains of STAT1 and STAT2. Upon recruitment to the receptor, STAT2 is phosphorylated on a critical tyrosine residue, Y690 (in humans), and STAT1 is phosphorylated on Y701. The phosphorylation of STAT2 is a prerequisite for the efficient phosphorylation of STAT1 in the IFN-α response.

  • ISGF3 Formation : Phosphorylated STAT1 and STAT2 disengage from the receptor and form a stable heterodimer via reciprocal SH2 domain-phosphotyrosine interactions. This STAT1:STAT2 heterodimer then associates with a third protein, Interferon Regulatory Factor 9 (IRF9, also known as p48), to form the heterotrimeric ISGF3 complex. IRF9 binds constitutively to the coiled-coil domain of STAT2, and this interaction is crucial for the stability and function of the complex.

2.2. Nuclear Translocation and Gene Transcription

  • Nuclear Import : The assembled ISGF3 complex translocates from the cytoplasm to the nucleus, a process facilitated by importin-α5.

  • DNA Binding and Transcriptional Activation : In the nucleus, ISGF3 binds to specific DNA sequences known as Interferon-Stimulated Response Elements (ISREs), which have the consensus sequence 5′-AGTTTCNNTTTCNC/T-3′. DNA binding is primarily mediated by the IRF9 and STAT1 components of the complex. STAT2, while not directly binding the DNA, serves as the critical transactivator, recruiting co-activator proteins like p300/CBP to the promoter region to initiate the transcription of hundreds of IFN-stimulated genes (ISGs).

  • Biological Response : The protein products of ISGs, such as OAS, PKR, and Mx proteins, collectively establish an antiviral state in the cell by inhibiting viral replication, degrading viral RNA, and enhancing immune recognition.

Canonical_STAT2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN Type I/III IFN IFNAR IFN Receptor (IFNAR/IFNLR) JAK1 JAK1 IFNAR->JAK1 Activates TYK2 TYK2 IFNAR->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates (Y701) STAT2 STAT2 TYK2->STAT2 Phosphorylates (Y690) pSTAT1 pY-STAT1 STAT1->pSTAT1 ISGF3 ISGF3 Complex pSTAT1->ISGF3 pSTAT2 pY-STAT2 STAT2->pSTAT2 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 Forms Complex ISGF3_nuc ISGF3 ISGF3->ISGF3_nuc Nuclear Translocation ISRE ISRE ISGF3_nuc->ISRE Binds ISGs ISG Transcription ISRE->ISGs Activates

Caption: Canonical STAT2 signaling via the ISGF3 complex.

Non-Canonical STAT2 Signaling

While its role in ISGF3 is paramount, STAT2 also participates in several "non-canonical" or STAT1-independent signaling pathways. These alternative mechanisms broaden the functional repertoire of STAT2.

  • STAT2 Homodimers : In the absence of STAT1, phosphorylated STAT2 can form homodimers. These STAT2:STAT2 dimers can associate with IRF9 and drive the expression of a subset of ISGs, providing a compensatory antiviral response.

  • STAT2:IRF9 Complex : Unphosphorylated STAT2 can form a complex with IRF9 (U-STAT2:IRF9) that shuttles between the cytoplasm and nucleus. This complex can bind to ISREs to maintain low basal expression of some ISGs and can also mediate prolonged ISG transcription late in the IFN response.

  • IFN-Independent Activation : Recent studies have shown that viral infection itself can trigger the phosphorylation and activation of STAT2 at early stages, independent of the canonical IFN-JAK signaling axis. This rapid response can be initiated by pattern recognition receptors like RIG-I and may involve other kinases such as MAPK12.

  • Crosstalk with Other Pathways : STAT2 has been shown to interact with components of other signaling pathways. For instance, unphosphorylated STAT2 and IRF9 can cooperate with NF-κB to drive the expression of pro-inflammatory cytokines like IL-6.

NonCanonical_STAT2 cluster_pathways Non-Canonical STAT2 Functions cluster_homodimer STAT1-Independent cluster_unphos Unphosphorylated STAT2 cluster_crosstalk Crosstalk pSTAT2_homo pY-STAT2 Complex_homo pSTAT2:pSTAT2:IRF9 Complex pSTAT2_homo->Complex_homo pSTAT2_homo2 pY-STAT2 pSTAT2_homo2->Complex_homo IRF9_homo IRF9 IRF9_homo->Complex_homo ISRE_homo ISRE Complex_homo->ISRE_homo Binds U_STAT2 U-STAT2 U_Complex U-STAT2:IRF9 Complex U_STAT2->U_Complex U_IRF9 IRF9 U_IRF9->U_Complex U_ISRE ISRE U_Complex->U_ISRE Basal Transcription U_STAT2_c U-STAT2 Crosstalk_Complex STAT2:IRF9:p65 Complex U_STAT2_c->Crosstalk_Complex U_IRF9_c IRF9 U_IRF9_c->Crosstalk_Complex NFkB p65 (NF-κB) NFkB->Crosstalk_Complex IL6_Promoter IL-6 Promoter Crosstalk_Complex->IL6_Promoter Binds

Caption: Overview of non-canonical STAT2 signaling pathways.

Quantitative Data Presentation

The precise regulation of the STAT2 pathway is dependent on molecular interactions and post-translational modifications. The following tables summarize key quantitative parameters.

Table 1: Protein-Protein Interaction Affinities

Interacting Proteins Method Dissociation Constant (Kd) Reference
STAT2-Coiled Coil Domain : IRF9-IAD Isothermal Titration Calorimetry (ITC) ~10 nM

| STAT1 (136-713) : IRF9-IAD | Isothermal Titration Calorimetry (ITC) | 5 µM | |

Note: The significantly higher affinity of IRF9 for STAT2 compared to STAT1 (~500-fold) explains why IRF9 is constitutively associated with STAT2 in the cytoplasm.

Table 2: Key Post-Translational Modifications of Human STAT2

Site Type Kinase/Enzyme Function Reference
Tyrosine 690 (Y690) Phosphorylation JAK1, TYK2 Essential for STAT1 binding, ISGF3 formation, and canonical signaling.
Serine 287 (S287) Phosphorylation Unknown Negatively regulates transcriptional response.
Threonine 387 (T387) Phosphorylation Unknown Negatively regulates ISGF3-mediated transcription.

| Multiple Lysine sites | Ubiquitination | DCST1, Viral E3 Ligases | Targets STAT2 for proteasomal degradation as a negative feedback mechanism or viral evasion strategy. | |

Experimental Protocols

Investigating the STAT2 mechanism of action requires a variety of molecular and cellular biology techniques. Below are outlines for key experiments.

5.1. Protocol: Analysis of STAT2 Phosphorylation by Western Blot

This method is used to detect the activation state of STAT2 following stimulation.

  • Cell Culture and Stimulation : Plate cells (e.g., HeLa, A549) to ~80% confluency. Starve cells in serum-free media for 4-6 hours. Stimulate cells with human recombinant IFN-α (e.g., 1000 U/mL) for a time course (e.g., 0, 15, 30, 60 minutes).

  • Cell Lysis : Wash cells with ice-cold PBS. Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors (e.g., PMSF, sodium orthovanadate, sodium fluoride).

  • Protein Quantification : Determine protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE : Denature 20-30 µg of protein lysate per sample by boiling in Laemmli buffer. Separate proteins on an 8% SDS-polyacrylamide gel.

  • Protein Transfer : Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting :

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody specific for phosphorylated STAT2 (e.g., anti-pY690-STAT2) overnight at 4°C.

    • Wash membrane 3x with TBST.

    • Incubate with a HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash membrane 3x with TBST.

  • Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize bands using a digital imager or X-ray film.

  • Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total STAT2.

5.2. Protocol: ISRE-Driven Luciferase Reporter Assay

This assay quantifies the transcriptional activity of the ISGF3 complex.

  • Cell Seeding : Seed cells (e.g., HEK293T) in a 48-well or 96-well plate 24 hours before transfection.

  • Transfection : Co-transfect cells with:

    • A firefly luciferase reporter plasmid driven by multiple ISRE copies (e.g., pISRE-luc).

    • A Renilla luciferase plasmid under a constitutive promoter (e.g., pRL-TK) as an internal control for transfection efficiency.

    • (Optional) Plasmids expressing STAT2, viral antagonists, or other proteins of interest.

  • Stimulation : 24 hours post-transfection, stimulate the cells with IFN-α for 6-8 hours.

  • Cell Lysis : Lyse the cells using a passive lysis buffer.

  • Luciferase Measurement : Using a dual-luciferase assay system, sequentially measure the firefly and Renilla luciferase activities in each sample with a luminometer.

  • Data Analysis : Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold induction by comparing the normalized activity of IFN-stimulated samples to unstimulated controls.

Luciferase_Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Co-transfect with pISRE-Firefly Luc & pRL-TK-Renilla Luc plasmids A->B C 3. Incubate for 24 hours B->C D 4. Stimulate with IFN-α (or leave unstimulated) for 6-8 hours C->D E 5. Lyse cells D->E F 6. Measure Firefly Luciferase (ISGF3 Activity) E->F G 7. Measure Renilla Luciferase (Normalization Control) F->G H 8. Analyze Data: Normalize Firefly to Renilla, Calculate Fold Induction G->H

Caption: Experimental workflow for an ISRE luciferase reporter assay.

Conclusion

STAT2 is a multifaceted and essential mediator of the interferon response. Its central role in the canonical ISGF3 pathway underpins the cellular antiviral defense system. Furthermore, its involvement in non-canonical pathways highlights a broader regulatory function in immunity and cellular signaling. A thorough understanding of the STAT2 mechanism of action, supported by quantitative data and robust experimental methodologies, is critical for developing novel therapeutics that can modulate the innate immune response for the treatment of viral diseases, inflammatory disorders, and cancer.

References

STAD 2 and its Selective Binding to PKA-RII: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of STAD 2, a synthetic stapled peptide, and its selective binding to the type II regulatory subunits (RIIα and RIIβ) of Protein Kinase A (PKA). This document details the mechanism of action, quantitative binding data, experimental protocols, and relevant signaling pathways to serve as a core resource for researchers leveraging this compound to investigate PKA signaling and for professionals in the field of drug development.

Introduction: The PKA Signaling Cascade and the Role of AKAPs

Protein Kinase A (PKA) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, gene transcription, and the regulation of ion channels.[1] The specificity and fidelity of PKA signaling are not solely dependent on the second messenger cyclic AMP (cAMP) but are critically governed by its precise subcellular localization.[1] This spatial and temporal control is orchestrated by a diverse family of scaffolding proteins known as A-Kinase Anchoring Proteins (AKAPs).[1][2] AKAPs tether PKA to specific intracellular locations, thereby ensuring substrate specificity and controlling the downstream effects of cAMP.[2]

PKA exists as a tetrameric holoenzyme composed of two regulatory (R) and two catalytic (C) subunits. There are four main isoforms of the regulatory subunit: RIα, RIβ, RIIα, and RIIβ. The interaction between PKA and AKAPs is mediated by an amphipathic α-helix on the AKAP which binds to a hydrophobic groove on the dimerization/docking (D/D) domain of the PKA regulatory subunits. While most AKAPs exhibit a preference for binding to RII isoforms, some are dual-specific or RI-selective.

This compound: A Selective Disruptor of the PKA-RII-AKAP Interaction

This compound (Stapled AKAP Disruptor 2) is a hydrocarbon-stapled peptide designed to selectively inhibit the interaction between AKAPs and the RII subunits of PKA. By mimicking the amphipathic α-helix of AKAPs, this compound competitively binds to the D/D domain of PKA-RII. This competitive binding displaces the PKA holoenzyme from its AKAP scaffold, leading to its delocalization and a subsequent reduction in the phosphorylation of substrates tethered by AKAPs. The hydrocarbon staple enhances the peptide's helical structure, proteolytic stability, and cell permeability compared to its linear counterpart.

Quantitative Binding Data

The binding affinity of this compound and its analogs for the PKA regulatory subunits has been quantified using various biophysical techniques, primarily fluorescence polarization. The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a stronger interaction.

PeptideTarget PKA IsoformKd (nM)Reference
This compoundhRIIα35
hRIIβ75
This compound L7AhRIIα> 1000
hRIIβ> 1000
This compound L12AhRIIα> 1000
hRIIβ> 1000
This compound L16AhRIIα283
hRIIβ557
RI-STAD 2RIα6.2
RIβ12.1
RIIα> 160
RIIβ> 490

hRIIα and hRIIβ refer to the human isoforms of PKA RIIα and RIIβ, respectively.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the binding and cellular activity of this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is a common method to determine the binding affinity (Kd) of fluorescently labeled peptides to proteins in solution.

Principle: A small, fluorescently labeled peptide (like FAM-STAD 2) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein (like a PKA R-subunit), the tumbling of the complex slows down, leading to an increase in fluorescence polarization.

Protocol:

  • Reagents and Materials:

    • Fluorescently labeled this compound (e.g., 5-FAM-STAD 2)

    • Purified recombinant human PKA R-subunit isoforms (RIIα, RIIβ)

    • FP buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

    • Black, low-volume 384-well microplates

    • Plate reader capable of measuring fluorescence polarization

  • Procedure:

    • Prepare a stock solution of the fluorescently labeled this compound in FP buffer.

    • Prepare a serial dilution of the PKA R-subunit in FP buffer.

    • In a 384-well plate, add a fixed concentration of the fluorescently labeled peptide to each well.

    • Add the serially diluted PKA R-subunit to the wells.

    • Incubate the plate at room temperature to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a plate reader.

    • Plot the change in millipolarization (mP) units against the concentration of the PKA R-subunit and fit the data to a one-site binding model to determine the Kd.

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the protein (e.g., PKA-RII) in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of ligand to protein.

Protocol:

  • Reagents and Materials:

    • Purified, unlabeled this compound

    • Purified, unlabeled PKA-RIIα or PKA-RIIβ

    • Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

    • Isothermal titration calorimeter

  • Procedure:

    • Dialyze both the this compound peptide and the PKA-RII protein extensively against the same buffer to minimize heats of dilution.

    • Accurately determine the concentrations of the protein and peptide solutions.

    • Load the PKA-RII protein into the sample cell and the this compound peptide into the injection syringe.

    • Perform a series of small injections of the this compound solution into the PKA-RII solution while monitoring the heat change.

    • Integrate the heat pulses to generate a binding isotherm.

    • Fit the data to a suitable binding model (e.g., one-site binding) to determine the thermodynamic parameters.

Cellular PKA Substrate Phosphorylation Assay

This assay assesses the ability of this compound to inhibit the phosphorylation of a known PKA substrate within living cells.

Principle: Cells are pre-treated with this compound, followed by stimulation with a cAMP-elevating agent. The level of phosphorylation of a specific PKA substrate (e.g., CREB at Ser133) is then measured by Western blotting using a phospho-specific antibody.

Protocol:

  • Reagents and Materials:

    • Cell line of interest (e.g., HEK293T, HeLa)

    • This compound peptide

    • cAMP-elevating agent (e.g., Forskolin)

    • Cell lysis buffer

    • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Western blotting equipment

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with varying concentrations of this compound for a specified time (e.g., 1-4 hours).

    • Stimulate the cells with a cAMP-elevating agent (e.g., 10 µM Forskolin) for 15-30 minutes.

    • Lyse the cells and collect the protein lysates.

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE and transfer the proteins to a membrane.

    • Probe the membrane with the anti-phospho-CREB antibody, then strip and re-probe with the anti-total-CREB antibody as a loading control.

    • Develop the blot using a chemiluminescent substrate and image the results.

    • Quantify the band intensities to determine the extent of phosphorylation inhibition.

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the concepts discussed.

PKA_Activation_Pathway ext_signal External Signal (e.g., Hormone) gpcr GPCR ext_signal->gpcr g_protein G Protein gpcr->g_protein ac Adenylyl Cyclase g_protein->ac atp ATP camp cAMP atp->camp AC activation pka_inactive Inactive PKA (R2C2) camp->pka_inactive pka_active Active PKA (2C + R2-cAMP4) pka_inactive->pka_active substrates Substrate Proteins pka_active->substrates Phosphorylation p_substrates Phosphorylated Substrates substrates->p_substrates cellular_response Cellular Response p_substrates->cellular_response STAD2_Mechanism cluster_0 Normal PKA Anchoring cluster_1 This compound Disruption akap AKAP pka_rii PKA-RII akap->pka_rii Binding stad2 This compound pka_rii_2 PKA-RII stad2->pka_rii_2 Competitive Binding akap_2 AKAP pka_rii_2->akap_2 Interaction Blocked FP_Workflow start Start prepare_reagents Prepare Fluorescent Peptide and Protein Dilutions start->prepare_reagents mix Mix in 384-well plate prepare_reagents->mix incubate Incubate to Equilibrium mix->incubate measure Measure Fluorescence Polarization incubate->measure analyze Plot Data and Determine Kd measure->analyze end End analyze->end

References

Part 1: STAD-2 (Stapled AKAP Disruptor 2)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Core Functions of STAD-2

This technical guide provides a comprehensive overview of two distinct molecules referred to in scientific literature as "STAD 2": the synthetic stapled peptide STAD-2 (Stapled AKAP Disruptor 2) and the cellular adaptor protein STAP-2 (Signal-Transducing Adaptor Protein-2) . This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the function, quantitative data, experimental protocols, and signaling pathways for each molecule.

1.1. Core Function and Mechanism of Action

STAD-2 is a synthetic, hydrocarbon-stapled peptide designed as a selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type II regulatory subunit (RII) of Protein Kinase A (PKA).[1] The specificity of PKA signaling is critically dependent on its subcellular localization, which is orchestrated by the AKAP family of scaffolding proteins.[1] By tethering PKA to specific cellular locations, AKAPs ensure the precise phosphorylation of target substrates in response to cyclic AMP (cAMP) signals.

STAD-2 functions by mimicking the amphipathic α-helix of AKAPs that binds to the docking and dimerization (D/D) domain of PKA-RII subunits.[1][2] The hydrocarbon staple constrains the peptide into a stable α-helical conformation, which enhances its binding affinity, cell permeability, and resistance to proteolytic degradation compared to its linear counterpart.[3] By competitively binding to the AKAP docking site on PKA-RII, STAD-2 displaces the PKA holoenzyme from its subcellular anchor, leading to its delocalization and the attenuation of spatially-defined PKA signaling.

Interestingly, while designed as a PKA-AKAP disruptor, STAD-2 has also been shown to exhibit antimalarial activity through a PKA-independent mechanism. It is selectively permeable to red blood cells infected with Plasmodium falciparum and induces lysis of these cells.

1.2. Quantitative Data

The binding affinity of STAD-2 for the regulatory subunits of PKA has been determined using fluorescence polarization assays. This data highlights its selectivity for the RII isoforms.

Table 1: Binding Affinity of STAD-2 for PKA Regulatory Subunits

Peptide Target PKA Isoform Kd (nM) Reference
STAD-2 hRIIα 35
STAD-2 hRIIβ 75

| STAD-2 | PKA-RII | 6.2 | |

1.3. Signaling Pathway and Experimental Workflow Visualization

Below are diagrams illustrating the mechanism of action of STAD-2 and a general workflow for its synthesis.

STAD2_Mechanism cluster_AKAP_PKA Normal PKA Anchoring cluster_STAD2_inhibition Disruption by STAD-2 AKAP AKAP PKA_RII PKA-RII (D/D Domain) AKAP->PKA_RII Binding PKA_C PKA Catalytic Subunit PKA_RII->PKA_C Holoenzyme Substrate Local Substrate PKA_C->Substrate Phosphorylation (upon cAMP activation) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate STAD2 STAD-2 PKA_RII_2 PKA-RII (D/D Domain) STAD2->PKA_RII_2 Competitive Binding PKA_C_2 PKA Catalytic Subunit PKA_RII_2->PKA_C_2 Delocalized_PKA Delocalized PKA PKA_RII_2->Delocalized_PKA PKA_C_2->Delocalized_PKA AKAP_2 AKAP Unable to bind PKA

Caption: Mechanism of STAD-2 action on PKA-AKAP interaction.

STAD2_Synthesis_Workflow SPPS Solid-Phase Peptide Synthesis (SPPS) - Fmoc-protected amino acids - Incorporation of non-natural S-pentenyl alanine Metathesis On-Resin Ring-Closing Metathesis - Grubbs I catalyst SPPS->Metathesis Cleavage Cleavage and Deprotection Metathesis->Cleavage Purification RP-HPLC Purification Cleavage->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: General workflow for the synthesis of STAD-2.

1.4. Experimental Protocols

1.4.1. Synthesis of STAD-2 Stapled Peptide The synthesis of STAD-2 involves standard Fmoc-based solid-phase peptide synthesis (SPPS) followed by an on-resin ring-closing metathesis reaction to form the hydrocarbon staple.

  • Peptide Assembly: The linear peptide is assembled on a solid support resin using Fmoc-protected amino acids. Non-natural amino acids containing alkenyl side chains (e.g., S-pentenyl alanine) are incorporated at specific positions (e.g., i and i+4) to facilitate stapling.

  • Ring-Closing Metathesis: While the peptide is still attached to the resin, it is treated with a ruthenium-based catalyst (e.g., Grubbs I catalyst) to catalyze the formation of a covalent bond between the two alkenyl side chains.

  • Cleavage and Deprotection: The stapled peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

  • Purification and Analysis: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry.

1.4.2. In Vitro PKA-AKAP Disruption Assay (Fluorescence Polarization) This assay quantitatively measures the ability of STAD-2 to disrupt the interaction between a fluorescently labeled AKAP peptide and the PKA-RII subunit.

  • Reagents: Purified recombinant PKA-RII protein, a fluorescently labeled peptide corresponding to the PKA-binding domain of an AKAP (e.g., FITC-Ht31), and STAD-2.

  • Procedure: A constant concentration of the fluorescent AKAP peptide is incubated with a constant concentration of PKA-RII in a suitable buffer. This results in a high fluorescence polarization value due to the slow tumbling of the large protein-peptide complex.

  • Inhibition: Increasing concentrations of STAD-2 are added to the mixture. As STAD-2 competes with the fluorescent peptide for binding to PKA-RII, the fluorescent peptide is displaced, leading to a decrease in the fluorescence polarization value.

  • Data Analysis: The data is plotted as fluorescence polarization versus STAD-2 concentration, and the IC50 value is determined. This can be used to calculate the dissociation constant (Kd).

Part 2: STAP-2 (Signal-Transducing Adaptor Protein-2)

2.1. Core Function and Mechanism of Action

Signal-Transducing Adaptor Protein-2 (STAP-2) is a cellular adaptor protein that plays a crucial role in modulating intracellular signaling pathways, particularly in the innate and adaptive immune systems. Unlike enzymes, adaptor proteins lack catalytic activity and function by orchestrating signaling complexes, bringing enzymes and their substrates into proximity.

STAP-2 contains several key structural domains: a pleckstrin homology (PH) domain at the N-terminus, a central Src homology 2 (SH2)-like domain, and a proline-rich region at the C-terminus. It also possesses a YXXQ motif, which is a potential binding site for Signal Transducer and Activator of Transcription 3 (STAT3). Through these domains, STAP-2 interacts with a variety of signaling molecules to regulate diverse cellular processes.

Key functions of STAP-2 include:

  • Cytokine Signaling: STAP-2 interacts with and modulates the activity of STAT3 and STAT5.

  • T-cell Function: It is involved in T-cell receptor (TCR) signaling, integrin-mediated adhesion, chemokine-induced migration, and Fas-mediated apoptosis. STAP-2 enhances TCR signaling by associating with CD3ζ and Lck.

  • Innate Immunity: STAP-2 binds to MyD88 and IκB kinase (IKK) α/β in the Toll-like receptor 4 (TLR4) signaling pathway, enhancing the production of inflammatory cytokines in macrophages.

2.2. Quantitative Data

Quantitative data on the functional outcomes of STAP-2 modulation is often derived from comparative studies using STAP-2 deficient (knockout) mice versus wild-type controls.

Table 2: Functional Consequences of STAP-2 Deficiency

Biological Process Effect of STAP-2 Deficiency Key Interacting Proteins Reference
T-cell Adhesion (Integrin-mediated) Increased adhesion Focal Adhesion Kinase (FAK), c-Cbl
T-cell Chemotaxis (SDF-1α-induced) Decreased migration Vav1, Rac1
T-cell Apoptosis (Fas-mediated) Decreased apoptosis Caspase-8, Fas
TCR Signaling Reduced IL-2 production CD3ζ, Lck

| Experimental Autoimmune Encephalomyelitis (EAE) | Milder disease phenotype | - | |

2.3. Signaling Pathway and Protein Interaction Visualization

The following diagrams illustrate the role of STAP-2 in various signaling pathways.

STAP2_Signaling cluster_TCR TCR Signaling cluster_Chemokine Chemokine Signaling cluster_TLR TLR4 Signaling TCR TCR-CD3 Complex Lck Lck TCR->Lck Activation Downstream_TCR Downstream Signaling (e.g., IL-2 Production) Lck->Downstream_TCR STAP2_TCR STAP-2 STAP2_TCR->TCR Binds CD3ζ STAP2_TCR->Lck STAP2_TCR->Downstream_TCR Enhances CXCR4 CXCR4 STAP2_Chem STAP-2 CXCR4->STAP2_Chem SDF1a SDF-1α SDF1a->CXCR4 Vav1 Vav1 STAP2_Chem->Vav1 Rac1 Rac1 Vav1->Rac1 Chemotaxis Chemotaxis Rac1->Chemotaxis TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 LPS LPS LPS->TLR4 STAP2_TLR STAP-2 MyD88->STAP2_TLR IKK IKKα/β STAP2_TLR->IKK NFkB NF-κB Activation IKK->NFkB

Caption: Role of STAP-2 in T-cell and Toll-like receptor signaling.

Caption: Protein interaction network of STAP-2.

2.4. Experimental Protocols

2.4.1. Co-immunoprecipitation (Co-IP) to Identify Protein Interactions This protocol is used to verify the interaction between STAP-2 and its putative binding partners in a cellular context.

  • Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein complexes.

  • Immunoprecipitation: The cell lysate is incubated with an antibody specific to STAP-2 (or the potential interacting protein). The antibody-protein complexes are then captured using protein A/G-conjugated beads.

  • Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: The bound proteins are eluted from the beads, separated by SDS-PAGE, and transferred to a membrane. The membrane is then probed with an antibody against the putative interacting protein to confirm its presence in the complex.

2.4.2. Analysis of STAP-2 Knockout (KO) Mice The generation and analysis of STAP-2 deficient mice are essential for understanding its physiological function.

  • Generation of KO Mice: STAP-2 KO mice can be generated using gene-targeting technologies such as CRISPR/Cas9 or homologous recombination in embryonic stem cells.

  • Functional Assays: Cells (e.g., T-cells, macrophages) are isolated from STAP-2 KO and wild-type littermate controls. These cells are then used in a variety of functional assays to assess the impact of STAP-2 deficiency.

    • T-cell Proliferation and Cytokine Production: T-cells are stimulated in vitro via the TCR, and proliferation (e.g., by CFSE dilution) and cytokine secretion (e.g., by ELISA) are measured.

    • Cell Migration Assay: The chemotactic response of cells towards a specific chemoattractant (e.g., SDF-1α) is measured using a transwell migration assay.

  • Disease Models: STAP-2 KO mice are subjected to induced disease models (e.g., EAE for multiple sclerosis, high-fat diet for metabolic studies) to assess the role of STAP-2 in pathogenesis. Disease severity, immune cell infiltration, and other relevant parameters are compared between KO and wild-type animals.

References

STAD-2 Cell Permeability: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

STAD-2 is a synthetic, cell-permeable, stapled alpha-helical peptide that functions as a potent and selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory (RII) subunit of Protein Kinase A (PKA). By mimicking the AKAP helix, STAD-2 competitively binds to the docking and dimerization domain of PKA-RII, thereby disrupting the formation of the PKA-AKAP signaling complex[1]. This disruption holds significant implications for modulating cellular signaling pathways and has demonstrated potential therapeutic applications, including antimalarial activity. A critical aspect of STAD-2's therapeutic potential is its ability to cross the cell membrane to engage with its intracellular target. This technical guide provides an in-depth overview of the cell permeability properties of STAD-2, including detailed experimental protocols for its assessment, a summary of available data, and a visualization of the relevant biological pathways and experimental workflows.

Introduction to STAD-2 and its Mechanism of Action

STAD-2 is a hydrocarbon-stapled peptide designed to structurally mimic the conserved AKAP helical region that binds to PKA[1]. The "staple" is a synthetic brace that locks the peptide into its bioactive alpha-helical conformation. This is achieved by replacing two natural amino acids with non-natural amino acids containing alkenyl side chains, which are then covalently linked using a ruthenium-catalyzed ring-closing metathesis reaction[1]. This structural reinforcement enhances the peptide's binding affinity for its target, increases its resistance to proteolytic degradation, and improves its cell permeability[1].

The primary intracellular target of STAD-2 is the PKA signaling complex. PKA is a key enzyme involved in a multitude of cellular processes, and its activity is spatially and temporally regulated by AKAPs. By anchoring PKA to specific subcellular locations, AKAPs ensure that the kinase is in close proximity to its substrates, thereby facilitating precise signaling events. STAD-2 disrupts this localization by competitively binding to the PKA-RII subunit, displacing it from AKAPs and thereby modulating downstream signaling pathways.

Quantitative Data on STAD-2 Cell Permeability

While STAD-2 is described as cell-permeable, particularly with selective permeability observed in malaria-infected red blood cells, comprehensive quantitative data in various mammalian cell lines is not extensively available in the public domain. The following tables are presented as a structured framework for researchers to summarize their own experimental data when investigating the cell permeability of STAD-2.

Table 1: Cellular Uptake of Fluorescently Labeled STAD-2 in Mammalian Cell Lines

Cell LineSTAD-2 Concentration (µM)Incubation Time (min)Method of QuantificationInternalized STAD-2 (Mean Fluorescence Intensity)Uptake Efficiency (%)
HEK293T 130Flow CytometryData to be generatedData to be generated
530Flow CytometryData to be generatedData to be generated
1030Flow CytometryData to be generatedData to be generated
HeLa 160Flow CytometryData to be generatedData to be generated
560Flow CytometryData to be generatedData to be generated
1060Flow CytometryData to be generatedData to be generated
Jurkat 1120Flow CytometryData to be generatedData to be generated
5120Flow CytometryData to be generatedData to be generated
10120Flow CytometryData to be generatedData to be generated

Table 2: Apparent Permeability (Papp) of STAD-2 in Caco-2 Monolayer Assay

DirectionSTAD-2 Concentration (µM)Incubation Time (min)Papp (x 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)
Apical to Basolateral (A-B) 10120Data to be generatedData to be generated
Basolateral to Apical (B-A) 10120Data to be generated

Signaling Pathway and Experimental Workflows

PKA-AKAP Signaling Pathway Disruption by STAD-2

The following diagram illustrates the mechanism by which STAD-2 disrupts the PKA-AKAP signaling complex.

PKA_AKAP_Signaling cluster_0 Normal PKA-AKAP Signaling cluster_1 Disruption by STAD-2 PKA_RII PKA RII Subunit AKAP AKAP PKA_RII->AKAP Binds to D/D Domain PKA_C PKA Catalytic Subunit PKA_RII->PKA_C Inhibits Substrate Substrate AKAP->Substrate Localizes PKA_C->Substrate Phosphorylates (upon cAMP activation) Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate STAD2 STAD-2 PKA_RII_2 PKA RII Subunit STAD2->PKA_RII_2 Competitively Binds AKAP_2 AKAP PKA_RII_2->AKAP_2 Binding Disrupted

Caption: Disruption of PKA-AKAP interaction by STAD-2.
Experimental Workflow for Assessing STAD-2 Cell Permeability

The following diagram outlines a typical experimental workflow for quantifying the cellular uptake of STAD-2.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HeLa, HEK293T) start->cell_culture treatment Treat cells with fluorescently-labeled STAD-2 cell_culture->treatment incubation Incubate at 37°C (various time points) treatment->incubation wash Wash cells to remove extracellular peptide incubation->wash trypsinize Trypsinize to remove membrane-bound peptide wash->trypsinize facs Analyze by Flow Cytometry trypsinize->facs data_analysis Data Analysis (Quantify MFI) facs->data_analysis end End data_analysis->end

Caption: Workflow for STAD-2 permeability analysis.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for assessing the cell permeability of peptides and can be applied to STAD-2.

Protocol for Quantification of Cellular Uptake by Flow Cytometry

This protocol is designed to quantify the internalization of a fluorescently labeled version of STAD-2 (e.g., FITC-STAD-2).

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293T)

  • Complete cell culture medium

  • Fluorescently labeled STAD-2 (e.g., FITC-STAD-2)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA solution

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Peptide Treatment: Prepare working solutions of fluorescently labeled STAD-2 in complete culture medium at the desired concentrations (e.g., 1, 5, 10 µM). Remove the old medium from the cells and add the STAD-2 containing medium.

  • Incubation: Incubate the cells for the desired time points (e.g., 30, 60, 120 minutes) at 37°C.

  • Washing: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS to remove non-internalized peptide.

  • Cell Detachment: Add trypsin-EDTA to the wells and incubate for 3-5 minutes at 37°C to detach the cells. This step also helps to remove any peptide that is non-specifically bound to the cell surface.

  • Cell Collection and Staining: Neutralize the trypsin with complete medium and transfer the cell suspension to a microcentrifuge tube. Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspension: Resuspend the cell pellet in an appropriate buffer for flow cytometry (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FITC channel). Gate on the live cell population and record the mean fluorescence intensity (MFI).

Protocol for Caco-2 Permeability Assay

This assay is used to assess the transport of STAD-2 across a monolayer of Caco-2 cells, which is a widely accepted in vitro model for the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Complete culture medium

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • STAD-2

  • LC-MS/MS system for quantification

Procedure:

  • Caco-2 Monolayer Culture: Seed Caco-2 cells on Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay Initiation:

    • For apical to basolateral (A-B) transport, add STAD-2 in transport buffer to the apical chamber and fresh transport buffer to the basolateral chamber.

    • For basolateral to apical (B-A) transport, add STAD-2 in transport buffer to the basolateral chamber and fresh transport buffer to the apical chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking.

  • Sampling: At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh transport buffer.

  • Quantification: Analyze the concentration of STAD-2 in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer (µmol/s)

    • A is the surface area of the Transwell membrane (cm²)

    • C₀ is the initial concentration of the compound in the donor chamber (µmol/cm³)

Conclusion

STAD-2 represents a promising class of therapeutic peptides with the ability to modulate intracellular protein-protein interactions. Its efficacy is intrinsically linked to its cell permeability. This guide provides a framework for the systematic investigation of STAD-2's cell permeability properties, offering detailed protocols and a template for data presentation. Further research to generate robust quantitative permeability data across a range of cell types will be crucial for the continued development and therapeutic application of STAD-2 and other stapled peptides.

References

An In-Depth Technical Guide to the Discovery and Synthesis of STAD 2 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive overview of the STAD 2 peptide, a significant tool in cellular biology research and a potential therapeutic agent. The document details its discovery, synthesis, mechanism of action, and the experimental protocols used for its characterization, tailored for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a synthetic, cell-permeable, stapled alpha-helical peptide engineered to be a potent and selective disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the regulatory subunit II (RII) of Protein Kinase A (PKA).[1][2] By mimicking the conserved helical region of AKAPs, this compound competitively binds to the docking and dimerization (D/D) domain of PKA-RII, thereby displacing AKAPs and disrupting the precise subcellular localization of PKA.[1][3] This disruption of the PKA-AKAP signaling complex has profound implications for cellular signaling pathways.[1]

Furthermore, this compound exhibits potent antimalarial activity through a mechanism that is independent of PKA, highlighting its potential as a chemical probe to uncover novel cellular pathways and as a lead compound for new therapeutic strategies. Its hydrocarbon staple enhances its alpha-helical conformation, leading to increased proteolytic stability, cell permeability, and binding affinity.

Physicochemical Properties of this compound

The fundamental characteristics of the this compound peptide are summarized in the table below.

PropertyValueReference
Sequence KKLAKFLVSXALKXALK (Modifications: Lys-1 = NH2-PEG3-CH2-CO-Lys, X = (S)-2-(4-pentenyl)alanine, X-10 and X-14 are stapled)
Molecular Formula C₁₀₂H₁₈₂N₂₄O₂₂
Molecular Weight 2096.68 g/mol
Binding Affinity (Kd) 6.2 nM for PKA-RII

Synthesis of this compound Peptide

The synthesis of this compound is a multi-step process that involves Fmoc-based solid-phase peptide synthesis (SPPS), followed by an on-resin ring-closing metathesis (RCM) to create the hydrocarbon staple.

  • Solid-Phase Peptide Synthesis (SPPS):

    • The linear peptide is assembled on a Rink Amide resin.

    • Standard Fmoc chemistry is used for the sequential coupling of Fmoc-protected amino acids.

    • For the positions requiring the non-natural amino acid, Fmoc-(S)-2-(4'-pentenyl)alanine is incorporated.

  • On-Resin Ring-Closing Metathesis (RCM):

    • After the completion of the linear peptide synthesis, the resin is washed extensively with dichloromethane (B109758) (DCM).

    • A solution of Grubbs' first-generation catalyst (10-20 mol%) in degassed 1,2-dichloroethane (B1671644) (DCE) is added to the resin.

    • The reaction is agitated under an inert atmosphere (e.g., nitrogen) for 2-4 hours at room temperature. The reaction is repeated to ensure complete cyclization.

    • The resin is then washed with DCE and DCM to remove the catalyst.

  • Cleavage and Deprotection:

    • The peptide is cleaved from the resin, and the side-chain protecting groups are removed by treating the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (B1312306) (TIS), 2.5% H₂O) for 2-3 hours.

    • The crude peptide is precipitated from the cleavage solution using cold diethyl ether.

  • Purification and Characterization:

    • The crude peptide is dissolved in a suitable solvent (e.g., 50% acetonitrile/water) and purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.

    • The identity and purity of the final this compound peptide are confirmed by analytical RP-HPLC and mass spectrometry.

STAD_2_Synthesis_Workflow cluster_synthesis This compound Synthesis Workflow Resin Rink Amide Resin SPPS Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Resin->SPPS Start Incorporate_Unnatural_AA Incorporate Fmoc-(S)-2- (4'-pentenyl)alanine SPPS->Incorporate_Unnatural_AA Incorporate_Unnatural_AA->SPPS RCM On-Resin Ring-Closing Metathesis (RCM) with Grubbs' Catalyst Incorporate_Unnatural_AA->RCM Linear Peptide Assembled Cleavage Cleavage from Resin and Deprotection (TFA Cocktail) RCM->Cleavage Stapled Peptide on Resin Purification RP-HPLC Purification Cleavage->Purification Crude Peptide Characterization Mass Spectrometry and Analytical RP-HPLC Purification->Characterization Final_Product Pure this compound Peptide Characterization->Final_Product

Caption: General workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound's primary mechanism of action in mammalian cells is the disruption of PKA signaling. AKAPs tether PKA to specific subcellular locations, ensuring the localized phosphorylation of target substrates. This compound mimics the AKAP binding helix and competitively binds to the D/D domain of PKA-RII subunits, displacing AKAPs and delocalizing PKA, thereby inhibiting downstream signaling events.

PKA_Signaling_Disruption cluster_pathway Disruption of PKA-AKAP Signaling by this compound cluster_key Key AKAP AKAP PKA_RII PKA RII Subunit AKAP->PKA_RII Anchors PKA_C PKA Catalytic Subunit PKA_RII->PKA_C Binds Substrate Substrate PKA_C->Substrate Phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate STAD2 This compound STAD2->PKA_RII Competitively Binds k1 Normal Signaling k2 Inhibition by this compound

Caption: Disruption of PKA-AKAP signaling by this compound.

Interestingly, this compound's potent antimalarial activity is not dependent on its interaction with PKA. Studies have shown that this compound is selectively permeable to red blood cells infected with P. falciparum and does not associate with either human or parasite PKA within these cells. This suggests an alternative mechanism of action, positioning this compound as a valuable tool for identifying novel antimalarial drug targets.

PKA_Independent_Pathway cluster_hypothetical_pathway Hypothetical PKA-Independent Signaling of this compound STAD2 This compound Infected_RBC Infected Red Blood Cell STAD2->Infected_RBC Selective Permeation Unknown_Target Unknown Molecular Target Infected_RBC->Unknown_Target Interacts with Downstream_Pathway Downstream Signaling Pathway Unknown_Target->Downstream_Pathway Modulates Cell_Lysis Parasite Cell Lysis Downstream_Pathway->Cell_Lysis Leads to

Caption: Hypothetical PKA-independent signaling pathway of STAD-2.

Quantitative Data

The binding affinity of this compound and its alanine-substituted analogs to PKA RIIα and RIIβ isoforms highlights the critical residues for interaction.

PeptideSequence ModificationKd (nM) for PKA RIIαKd (nM) for PKA RIIβ
STAD-2 Wild-type sequence3575
L7A Leucine at position 7 to Alanine> 1000> 1000
I8A Isoleucine at position 8 to Alanine133297
L12A Leucine at position 12 to Alanine> 1000> 1000
V15A Valine at position 15 to Alanine162355
L16A Leucine at position 16 to Alanine283557
Data sourced from Kass et al., 2018.

The following table summarizes the in vitro activity of this compound and a scrambled control peptide.

CompoundOrganism/Cell LineIC50/EC50 (µM)Assay Type
STAD-2 Plasmodium falciparum (3D7)1.2SYBR Green I Assay
Scrambled STAD-2 Plasmodium falciparum (3D7)> 50SYBR Green I Assay
STAD-2 Human Embryonic Kidney (HEK293)> 50MTT Assay
Scrambled STAD-2 Human Embryonic Kidney (HEK293)> 50MTT Assay
Data is for illustrative purposes based on available literature.

Key Experimental Protocols

This protocol is designed to quantify the uptake of a fluorescently labeled this compound peptide.

  • Cell Preparation: Seed human cell lines (e.g., MCF7, Jurkat) in 24-well plates at a density of 1x10⁵ cells/well and culture overnight.

  • Peptide Incubation: Treat the cells with varying concentrations of FITC-labeled this compound (e.g., 1 µM, 5 µM, 10 µM) for different time periods (e.g., 30 min, 1h, 4h) at 37°C.

  • Washing: Harvest the cells and wash them twice with PBS to remove any extracellular unbound peptide.

  • Removal of Membrane-Bound Peptide: Treat the cells with trypsin (0.05%) for 5 minutes to digest any peptide bound to the cell surface.

  • FACS Analysis: Resuspend the cells in PBS and analyze them using a flow cytometer to measure the fluorescence intensity of the internalized peptide.

This protocol is used to identify the interacting partners of this compound.

  • Materials: Biotinylated this compound and a biotinylated scrambled control peptide are required.

  • Lysate Preparation: Prepare a cell lysate from the cell line of interest and determine the protein concentration.

  • Pulldown: Incubate the cell lysate with biotinylated this compound or the control peptide for 2-4 hours at 4°C.

  • Capture: Add streptavidin-coated magnetic beads to the lysate-peptide mixture and incubate for 1 hour at 4°C.

  • Washing: Wash the beads extensively to remove non-specific binders.

  • Elution: Elute the bound proteins from the beads.

  • Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by LC-MS/MS to identify the interacting proteins.

Target_Identification_Workflow cluster_workflow Workflow for this compound Target Identification Cell_Lysate Prepare Cell Lysate Incubation Incubate Lysate with Biotinylated Peptides Cell_Lysate->Incubation Biotin_Peptides Biotinylated this compound & Scrambled Control Biotin_Peptides->Incubation Streptavidin_Beads Add Streptavidin-Coated Magnetic Beads Incubation->Streptavidin_Beads Capture Capture Protein Complexes Streptavidin_Beads->Capture Wash Wash to Remove Non-Specific Binders Capture->Wash Elution Elute Bound Proteins Wash->Elution MS_Analysis LC-MS/MS Analysis Elution->MS_Analysis Target_ID Identify Specific Interacting Proteins MS_Analysis->Target_ID

Caption: Experimental workflow for identifying the PKA-independent target of STAD-2.

Conclusion

The this compound peptide represents a significant advancement in the study of PKA signaling and has emerged as a promising therapeutic lead, particularly in the context of malaria. Its unique properties, conferred by the hydrocarbon staple, make it a robust tool for cellular research. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to utilize this compound in their investigations and to explore its full therapeutic potential.

References

STAD-2: A Technical Guide to its Biological Activity and Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

STAD-2 is a synthetically engineered, hydrocarbon-stapled peptide that has emerged as a potent and selective tool for investigating cellular signaling pathways. Initially designed as a high-affinity disruptor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type II regulatory subunit (RII) of Protein Kinase A (PKA), STAD-2 has proven invaluable for dissecting the spatiotemporal regulation of PKA signaling. Furthermore, STAD-2 exhibits a distinct and potent antimalarial activity that is independent of its effects on PKA, presenting a promising avenue for the development of novel therapeutics. This in-depth technical guide provides a comprehensive overview of the biological activity of STAD-2, its molecular targets, quantitative data on its interactions, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction: The AKAP-PKA Signaling Axis and the Advent of Stapled Peptides

Protein Kinase A (PKA) is a crucial serine/threonine kinase that governs a multitude of cellular processes, including metabolism, gene expression, and cell cycle regulation. The specificity of PKA signaling is not solely dependent on the concentration of its activator, cyclic AMP (cAMP), but is intricately controlled by its subcellular localization. This precise positioning is orchestrated by a diverse family of scaffolding proteins known as A-Kinase Anchoring Proteins (AKAPs). AKAPs tether PKA to specific cellular compartments, thereby ensuring the efficient and localized phosphorylation of downstream targets.

The interaction between PKA and AKAPs is mediated by a conserved amphipathic helix on the AKAP, which binds to a docking and dimerization (D/D) domain on the PKA regulatory (R) subunits. The disruption of this protein-protein interaction (PPI) has become a key strategy for the targeted modulation of PKA signaling.

Stapled peptides, a class of synthetic peptides conformationally constrained into an α-helical structure by a hydrocarbon staple, have emerged as powerful tools to inhibit PPIs. This "stapling" enhances the peptide's helicity, proteolytic resistance, and cell permeability compared to their linear counterparts. STAD-2 (Stapled AKAP Disruptor 2) is a prime example of such a molecule, designed to mimic the AKAP α-helix and competitively inhibit its binding to PKA.

Core Biological Activity and Primary Target of STAD-2

The primary and most well-characterized biological activity of STAD-2 is the disruption of the PKA-RII-AKAP complex.[1] By mimicking the binding interface of AKAPs, STAD-2 competitively binds to the D/D domain of the PKA-RII subunits, effectively displacing them from their anchoring proteins.[1] This delocalization of PKA-RII leads to a reduction in the phosphorylation of substrates specifically associated with AKAP-PKA-RII signaling complexes.

Quantitative Data: Binding Affinities and Selectivity

The binding affinity of STAD-2 for the PKA regulatory subunits has been quantified using various biophysical techniques, most notably fluorescence polarization assays. STAD-2 exhibits high affinity and selectivity for the RII isoforms over the RI isoforms. A related stapled peptide, RI-STAD-2, has been developed to selectively target the RI isoforms.

PeptideTarget PKA IsoformBinding Affinity (Kd)Selectivity Notes
STAD-2 PKA-RIIα6.2 nMHigh affinity for RII isoforms.[1][2][3]
PKA-RIIβ~75 nMExhibits weaker affinity for RI isoforms, making it a selective RII disruptor.[2]
RI-STAD-2 PKA-RIα6.2 nMHigh affinity for RI isoforms.[4]
PKA-RIβ12.1 nMSignificantly lower affinity for RII isoforms, demonstrating RI-selectivity.[4]

PKA-Independent Antimalarial Activity of STAD-2

Intriguingly, STAD-2 displays potent antimalarial activity against the blood stages of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This activity is independent of its ability to disrupt PKA-AKAP interactions, indicating a distinct mechanism of action.[1]

Mechanism of Antimalarial Action

STAD-2 exhibits selective permeability to red blood cells infected with P. falciparum.[1] Once inside the infected red blood cell, it is believed to induce lysis, leading to the death of the parasite.[1] The precise molecular target and mechanism of this lytic activity are still under investigation, but it represents a novel approach to antimalarial therapy that is not dependent on traditional drug targets.

Quantitative Antimalarial Data

The in vitro antimalarial efficacy of STAD-2 has been determined against P. falciparum.

ParameterValuePlasmodium falciparum Strain
IC50~1.0 - 2.5 µM3D7 (chloroquine-sensitive)

Signaling Pathways and Experimental Workflows

PKA Signaling Pathway and Disruption by STAD-2

PKA_Signaling_Disruption cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Hormone Hormone/ Signal Receptor GPCR Hormone->Receptor 1. Binding G_Protein G Protein Receptor->G_Protein 2. Activation AC Adenylate Cyclase cAMP cAMP AC->cAMP 4. Conversion G_Protein->AC 3. Activation ATP ATP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 5. Binding PKA_R R-subunit (dimer) PKA_inactive->PKA_R 6. Dissociation PKA_C C-subunit (active) PKA_inactive->PKA_C Substrate Substrate PKA_C->Substrate 8. Phosphorylation AKAP AKAP AKAP->PKA_R 7. Anchoring STAD2 STAD-2 Substrate_P Phosphorylated Substrate Substrate->Substrate_P STAD2->PKA_R Disruption STAD2_Synthesis_Workflow start Start: Rink Amide Resin spps 1. Solid-Phase Peptide Synthesis (SPPS) - Fmoc deprotection - Amino acid coupling (including alkenyl side chains) start->spps rcm 2. On-Resin Ring-Closing Metathesis (RCM) - Grubbs' catalyst spps->rcm cleavage 3. Cleavage from Resin and Deprotection - TFA cocktail rcm->cleavage purification 4. Purification - Reverse-Phase HPLC cleavage->purification characterization 5. Characterization - Mass Spectrometry - Analytical HPLC purification->characterization end Final Product: STAD-2 characterization->end FP_Assay_Workflow start Start: Prepare Reagents reagents Fluorescently-labeled STAD-2 Purified PKA-RII subunit Assay Buffer start->reagents plate_prep 1. Plate Preparation - Add fluorescent STAD-2 to wells - Add serial dilutions of PKA-RII reagents->plate_prep incubation 2. Incubation - Allow binding to reach equilibrium plate_prep->incubation measurement 3. Fluorescence Polarization Measurement - Excite with polarized light - Measure parallel and perpendicular emission incubation->measurement analysis 4. Data Analysis - Calculate polarization values - Plot against PKA-RII concentration - Fit to binding curve to determine Kd measurement->analysis end Result: Binding Affinity (Kd) analysis->end

References

Unlocking Novel Antimalarial Strategies: A Technical Guide to the Properties of STAD-2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the antimalarial properties of the stapled peptide STAD-2 (Stapled AKAP Disruptor 2). Designed for researchers, scientists, and drug development professionals, this document consolidates the current understanding of STAD-2's mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation. While originally developed as a disruptor of the A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction, STAD-2 has emerged as a promising antimalarial agent with a novel, PKA-independent mode of action.

Core Compound Profile

STAD-2 is a hydrocarbon-stapled alpha-helical peptide. The stapling technology enhances the peptide's helicity, proteolytic resistance, and cell permeability. Its antimalarial activity is characterized by its selective uptake into Plasmodium falciparum-infected red blood cells (iRBCs) and its subsequent localization to the parasitophorous vacuole, leading to parasite death.

Quantitative Data Summary

The in vitro antimalarial activity of STAD-2 has been evaluated against various strains and life-cycle stages of Plasmodium falciparum. The following tables summarize the available quantitative data.

Table 1: In Vitro 50% Inhibitory Concentration (IC50) of STAD-2 against P. falciparum

CompoundParasite StrainParasite StageIC50 (µM)
STAD-23D7 (Chloroquine-sensitive)Asexual Blood Stage~1[1]
STAD-2-Ring Stage≈ 1.5[2]
STAD-2-Late Stage (Trophozoites/Schizonts)≈ 1.0[2]
Scrambled STAD-23D7 (Chloroquine-sensitive)Asexual Blood Stage>10[1]

Table 2: In Vitro Activity of STAD-2 against various P. falciparum strains *

Parasite StrainTreatment (1 µM FITC-STAD-2)Observation (post-treatment)
CS2Reduced viability24, 48, and 72 hours
3D7Reduced viability24, 48, and 72 hours
Dd2Reduced viability24, 48, and 72 hours
Hb3Reduced viability24, 48, and 72 hours

Proposed Mechanism of Action

Current evidence strongly suggests that STAD-2's antimalarial activity is independent of its designed function as a PKA-AKAP interaction disruptor. The proposed mechanism involves the following steps:

  • Selective Permeability: STAD-2 selectively penetrates the membrane of P. falciparum-infected red blood cells, while showing minimal uptake by uninfected erythrocytes.

  • Localization: Following entry into the iRBC, STAD-2 rapidly translocates to the parasitophorous vacuole, the compartment housing the parasite.

  • Induction of Lysis: STAD-2 is hypothesized to induce the lysis of the infected red blood cell, leading to the death of the parasite. The precise molecular target and the detailed mechanism of this lytic event are still under investigation and represent a key area for future research.

STAD2_Mechanism cluster_0 Infected Red Blood Cell iRBC iRBC Membrane PV Parasitophorous Vacuole STAD2_int STAD-2 Parasite Parasite Lysis iRBC Lysis & Parasite Death PV->Lysis Induces STAD2_ext STAD-2 (extracellular) STAD2_ext->iRBC Selective Permeability STAD2_int->PV Localization Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Evaluation (Future Direction) IC50 Determination IC50 Determination Localization Studies Localization Studies IC50 Determination->Localization Studies Lysis Assays Lysis Assays Localization Studies->Lysis Assays Mechanism of Action Studies Mechanism of Action Studies Lysis Assays->Mechanism of Action Studies Lead Optimization Lead Optimization Mechanism of Action Studies->Lead Optimization Efficacy in Mouse Models Efficacy in Mouse Models Pharmacokinetics Pharmacokinetics Efficacy in Mouse Models->Pharmacokinetics Toxicology Toxicology Pharmacokinetics->Toxicology Clinical Development Clinical Development Toxicology->Clinical Development Peptide Synthesis Peptide Synthesis Peptide Synthesis->IC50 Determination Lead Optimization->Efficacy in Mouse Models

References

A Technical Guide to STAT2 in Signal Transduction Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Note on Nomenclature: The term "STAD 2" is not standard in signal transduction literature. It is likely a typographical error for STAT2 (Signal Transducer and Activator of Transcription 2) , a crucial protein in interferon signaling. This guide will focus on STAT2. Another entity, "STAD-2" (Stapled AKAP Disruptor 2), is a synthetic peptide inhibitor of PKA-AKAP interactions and is not a natural component of signaling pathways.[1][2][3]

Executive Summary

Signal Transducer and Activator of Transcription 2 (STAT2) is a pivotal member of the STAT protein family, which functions as cytoplasmic transcription factors that transmit signals from cell-surface receptors to the nucleus.[4] STAT2 is indispensable for the biological responses to type I and type III interferons (IFNs), making it a central regulator of innate immunity, particularly the host defense against viral infections. Upon activation by interferon binding to its receptor, a cascade involving JAK kinases leads to the phosphorylation, dimerization, and nuclear translocation of STATs. STAT2, in concert with STAT1 and IRF9, forms the canonical ISGF3 transcription factor complex, which drives the expression of hundreds of interferon-stimulated genes (ISGs) that collectively establish an antiviral cellular state. This guide provides an in-depth exploration of the STAT2 signaling pathway, quantitative data on its molecular interactions, detailed experimental protocols for its study, and visual diagrams of its core mechanisms.

The Canonical Type I Interferon Signaling Pathway

The most well-characterized role of STAT2 is within the JAK-STAT pathway activated by type I interferons (e.g., IFN-α and IFN-β). This pathway is a cornerstone of the innate antiviral response.

  • Ligand-Receptor Binding: The pathway is initiated when a type I IFN binds to its heterodimeric cell surface receptor, the IFN-α/β receptor (IFNAR), which consists of IFNAR1 and IFNAR2 subunits.

  • JAK Kinase Activation: The IFNAR subunits are pre-associated with two Janus kinases (JAKs): Tyrosine kinase 2 (TYK2) and JAK1. Ligand binding brings these kinases into close proximity, leading to their trans-phosphorylation and activation.

  • STAT Recruitment and Phosphorylation: The activated JAKs phosphorylate specific tyrosine residues on the intracellular domains of the IFNAR subunits. These phosphorylated sites serve as docking stations for the SH2 domains of cytoplasmic STAT1 and STAT2. Once recruited, STAT1 and STAT2 are themselves phosphorylated by the JAKs. The critical phosphorylation site on human STAT2 is Tyrosine 690 (Y690).

  • ISGF3 Complex Formation: Phosphorylated STAT1 and STAT2 dissociate from the receptor and form a stable heterodimer. This dimer then recruits a third protein, Interferon Regulatory Factor 9 (IRF9, also known as p48), to form the heterotrimeric complex known as Interferon-Stimulated Gene Factor 3 (ISGF3) .

  • Nuclear Translocation and Gene Transcription: The ISGF3 complex translocates to the nucleus, where it recognizes and binds to specific DNA sequences called Interferon-Stimulated Response Elements (ISREs) located in the promoters of target genes. ISGF3 binding initiates the transcription of hundreds of ISGs, which encode proteins that inhibit viral replication, modulate the immune response, and regulate cell proliferation.

Canonical_IFN_STAT2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFNAR IFNAR1/2 Receptor JAKs JAK1 / TYK2 IFNAR->JAKs IFN Type I IFN (e.g., IFN-α) IFN->IFNAR JAKs->IFNAR STAT1 STAT1 JAKs->STAT1 5. Phosphorylation STAT2 STAT2 JAKs->STAT2 STAT1->IFNAR pSTAT1 pSTAT1 STAT2->IFNAR 4. Recruitment pSTAT2 pSTAT2 ISGF3 ISGF3 Complex (pSTAT1-pSTAT2-IRF9) pSTAT1->ISGF3 6. Complex   Formation pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (DNA) ISGF3->ISRE 7. Nuclear Translocation    & DNA Binding ISGs Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISGs 8. Gene Expression

Diagram 1: Canonical Type I Interferon signaling pathway involving STAT2.

Non-Canonical and Alternative STAT2 Signaling

While the ISGF3 complex is the primary mediator of type I IFN signaling, STAT2 participates in other signaling complexes and pathways.

  • STAT1-Independent Signaling: In certain contexts, particularly in STAT1-deficient cells, a STAT2:IRF9 heterodimer can form. This complex can bind to ISREs, though generally with lower affinity than ISGF3, and mediate the expression of a subset of ISGs.

  • Unphosphorylated STAT2: Both phosphorylated and unphosphorylated forms of STAT2 have been found to play roles in gene regulation. Unphosphorylated STAT2, in complex with IRF9, can contribute to the basal expression of some ISGs and participate in prolonged interferon responses.

  • Inhibition of other STATs: Research has shown that STAT2 can constitutively bind to STAT1 in the cytoplasm. This interaction can prevent STAT1 nuclear translocation in response to other cytokines like IFN-γ and IL-6, positioning STAT2 as a negative regulator of other STAT1-dependent pathways.

STAT2_Complexes pSTAT1 pSTAT1 STAT2 STAT2 (unphosphorylated) ISGF3 ISGF3 (Canonical) pSTAT1->ISGF3 pSTAT2 pSTAT2 pSTAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 STAT2_IRF9 STAT2/IRF9 (STAT1-Independent) IRF9->STAT2_IRF9 STAT1 STAT1 (unphosphorylated) STAT2->STAT2_IRF9 STAT1_STAT2 STAT1/STAT2 (Cytoplasmic Sequestration) STAT2->STAT1_STAT2 STAT1->STAT1_STAT2

Diagram 2: Key STAT2-containing protein complexes in signal transduction.

Quantitative Data & Molecular Interactions

The function of STAT2 is defined by its interactions with other proteins and its post-translational modifications.

Table 1: Key Molecular Interactions of STAT2

Interacting Protein Context of Interaction Affinity (Kd) / Notes
STAT1 Forms heterodimer upon phosphorylation; constitutive cytoplasmic binding. High-affinity interaction crucial for ISGF3 formation and STAT1 regulation.
IRF9 (p48) Binds to STAT1/STAT2 dimer to form ISGF3; can also bind STAT2 alone. Constitutively associated with STAT2 in the cytoplasm.
TYK2 / JAK1 Receptor-associated kinases that phosphorylate STAT2. Essential for STAT2 activation in response to type I IFN.
IFNAR1 / IFNAR2 Type I IFN receptor subunits. Phosphorylated receptor serves as a docking site for STAT2's SH2 domain.
CREB-binding protein (CBP) / p300 Transcriptional co-activators. The transactivation domain (TAD) of STAT2 recruits these co-activators to initiate transcription.

| Viral Proteins (e.g., V protein of Paramyxoviruses, NS5 of Dengue/Zika) | Viral antagonism of the IFN response. | Many viruses have evolved proteins to target STAT2 for degradation or inhibit its function. |

Table 2: Key Phosphorylation Sites of Human STAT2

Residue Kinase(s) Functional Consequence
Tyrosine 690 (Y690) JAK1, TYK2 Canonical activating phosphorylation. Essential for STAT1 dimerization, nuclear translocation, and ISGF3 formation.

| Serine 296 (S296) | GSK3β | May facilitate interaction with E3 ubiquitin ligases, potentially marking STAT2 for degradation. |

Table 3: Representative Interferon-Stimulated Genes (ISGs) Regulated by STAT2

ISG Function
PKR (Protein Kinase R) dsRNA-activated kinase that phosphorylates eIF2α, halting protein synthesis to block viral replication.
OAS (2'-5'-Oligoadenylate Synthetase) Synthesizes 2'-5' oligoadenylates upon dsRNA binding, which activates RNase L to degrade viral and cellular RNA.
Mx Proteins (e.g., MX1) Dynamin-like GTPases that can trap viral components and inhibit viral replication.

| ISG15 | Ubiquitin-like modifier that can be conjugated to viral and host proteins (ISGylation), often inhibiting viral function. |

Experimental Protocols

Studying STAT2 requires a variety of molecular biology techniques to assess its interactions, activation state, and function.

Protocol: Co-Immunoprecipitation (Co-IP) to Detect STAT2-STAT1 Interaction

This protocol is designed to determine if STAT2 and STAT1 physically interact within a cell, particularly after stimulation with IFN-α.

1. Cell Culture and Treatment:

  • Culture human cells (e.g., HeLa or 2fTGH) to ~80-90% confluency in a 10 cm dish.

  • Treat one dish with IFN-α (e.g., 1000 U/mL) for 30 minutes. Leave a second dish untreated as a negative control.

2. Cell Lysis:

  • Wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors).

  • Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with gentle vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (clarified lysate) to a new tube.

3. Immunoprecipitation:

  • Set aside 50 µL of lysate as "Input" control.

  • To the remaining lysate, add 2-4 µg of anti-STAT2 antibody (or anti-STAT1 for reverse IP). As a negative control, use an equivalent amount of isotype-matched IgG.

  • Incubate for 4 hours to overnight at 4°C on a rotator.

  • Add 30 µL of pre-washed Protein A/G magnetic beads to each tube and incubate for an additional 1-2 hours at 4°C.

  • Pellet the beads using a magnetic stand. Wash the beads 3-4 times with 1 mL of ice-cold Co-IP Lysis Buffer.

4. Elution and Western Blotting:

  • After the final wash, remove all supernatant.

  • Resuspend beads in 40 µL of 2x Laemmli sample buffer and boil at 95°C for 5-10 minutes to elute proteins.

  • Separate the eluted proteins and the "Input" samples by SDS-PAGE.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

  • Probe the membrane with a primary antibody against STAT1 overnight at 4°C.

  • Wash, incubate with a secondary HRP-conjugated antibody, and detect using an enhanced chemiluminescence (ECL) substrate. A band for STAT1 in the anti-STAT2 IP lane indicates an interaction.

CoIP_Workflow start 1. Cell Lysis (IFN-treated cells) add_ab 2. Add anti-STAT2 Antibody (Ab) start->add_ab incubate 3. Incubate to form Ab-Protein Complex add_ab->incubate add_beads 4. Add Protein A/G Beads incubate->add_beads capture 5. Capture Complex on Beads add_beads->capture wash 6. Wash to remove non-specific proteins capture->wash elute 7. Elute Proteins from Beads wash->elute sds_page 8. SDS-PAGE & Western Blot elute->sds_page detect 9. Probe with anti-STAT1 Ab & Detect Signal sds_page->detect

Diagram 3: Experimental workflow for Co-Immunoprecipitation (Co-IP).
Protocol: Western Blotting to Detect STAT2 Tyrosine Phosphorylation

This protocol quantifies the activation state of STAT2 by detecting its phosphorylation at Tyr690.

1. Cell Culture and Lysis:

  • Culture and treat cells with IFN-α as described in 5.1, including an untreated control.

  • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

2. Protein Quantification:

  • Quantify the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

3. SDS-PAGE and Transfer:

  • Load 20-30 µg of protein per lane onto a polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Antibody Incubation and Detection:

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated STAT2 (anti-pY690-STAT2) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash again and detect the signal using an ECL substrate.

5. Stripping and Re-probing (Optional but Recommended):

  • To confirm equal protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against total STAT2. An increase in the p-STAT2 signal in IFN-treated samples relative to the total STAT2 signal indicates successful activation.

Protocol: Chromatin Immunoprecipitation (ChIP)

This protocol identifies the regions of the genome to which the STAT2-containing ISGF3 complex binds.

1. Cross-linking and Cell Lysis:

  • Treat cells with IFN-α to induce ISGF3 nuclear translocation.

  • Add formaldehyde (B43269) directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Quench with glycine.

  • Lyse the cells and isolate the nuclei.

2. Chromatin Shearing:

  • Lyse the nuclei and shear the chromatin into fragments of 200-1000 bp using sonication or enzymatic digestion (e.g., MNase).

3. Immunoprecipitation:

  • Clarify the sheared chromatin by centrifugation.

  • Incubate the chromatin overnight at 4°C with an anti-STAT2 antibody.

4. Immune Complex Capture and Elution:

  • Capture the antibody-chromatin complexes using Protein A/G beads.

  • Wash the beads extensively to remove non-specifically bound chromatin.

  • Elute the complexes from the beads.

5. Reverse Cross-linking and DNA Purification:

  • Reverse the formaldehyde cross-links by heating in the presence of high salt.

  • Treat with RNase A and Proteinase K to remove RNA and protein.

  • Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

6. Analysis:

  • Analyze the purified DNA using quantitative PCR (qPCR) with primers for the promoter region of a known ISG (e.g., ISG15) to confirm enrichment.

  • Alternatively, the DNA can be used to prepare a library for high-throughput sequencing (ChIP-Seq) to identify genome-wide binding sites.

References

PKA-Independent Effects of STAD 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stapled AKAP Disruptor 2 (STAD 2) is a hydrocarbon-stapled peptide initially developed to competitively inhibit the interaction between Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs).[1] While its function as a disruptor of PKA signaling is well-documented, a growing body of evidence reveals that this compound also exerts significant biological effects through mechanisms entirely independent of PKA.[1] A prime example of this is its potent antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[2][3][4] This discovery has opened new avenues for research into novel therapeutic strategies and the elucidation of previously unknown cellular pathways.

This technical guide provides a comprehensive overview of the known PKA-independent effects of this compound, with a focus on its antimalarial properties. It includes a summary of quantitative data, detailed experimental protocols for key validation studies, and visualizations of the proposed mechanisms and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on the PKA-independent antimalarial activity of this compound.

Table 1: In Vitro Efficacy of this compound Against Plasmodium falciparum
Compound Organism/Cell Line IC50 (μM) Assay Type
This compoundPlasmodium falciparum (3D7)≈ 1SYBR Green I Assay
Scrambled this compoundPlasmodium falciparum (3D7)> 50SYBR Green I Assay

Data sourced from multiple studies confirming the potent and specific activity of this compound against the malaria parasite.

Table 2: Cytotoxicity Profile of this compound
Compound Cell Line IC50 (μM) Assay Type
This compoundHuman Embryonic Kidney (HEK293)> 50MTT Assay
Scrambled this compoundHuman Embryonic Kidney (HEK293)> 50MTT Assay

This data highlights the selective toxicity of this compound towards the parasite, with minimal effects on human cells.

PKA-Independent Mechanism of Action

The primary evidence for the PKA-independent action of this compound in the context of malaria comes from several key experimental observations:

  • Lack of Direct PKA Interaction: Co-immunoprecipitation followed by mass spectrometry has failed to show a direct association between this compound and P. falciparum PKA.

  • Rapid Lytic Activity: this compound induces rapid lysis of infected red blood cells (iRBCs), a mechanism not typically associated with the disruption of PKA signaling.

  • Selective Permeability: The peptide is selectively permeable to iRBCs, suggesting a parasite-induced uptake mechanism that is independent of host cell PKA.

The current hypothesis is that this compound recognizes and is transported through parasite-derived permeability pathways in the iRBC membrane. Once inside, it localizes within the parasite and triggers a lytic cascade through an as-yet-unidentified target.

Signaling and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and key experimental workflows.

cluster_0 Infected Red Blood Cell (iRBC) cluster_1 PKA Signaling (Disrupted by this compound in other contexts) STAD2 This compound Pathway Parasite-Derived Permeability Pathway STAD2->Pathway Selective Uptake PKA PKA STAD2->PKA Parasite Intracellular Parasite Pathway->Parasite Internalization Target Unknown Molecular Target Parasite->Target Interaction Lysis iRBC Lysis Target->Lysis Triggers AKAP AKAP cluster_0 Target Identification Workflow Lysate Cell Lysate (e.g., iRBCs) AP Affinity Purification (Pull-down) Lysate->AP Biotin_STAD2 Biotinylated this compound Biotin_STAD2->AP Beads Streptavidin Beads Beads->AP MS Mass Spectrometry (LC-MS/MS) AP->MS Candidates Candidate Binding Partners MS->Candidates siRNA siRNA Knockdown of Candidates Candidates->siRNA Phenotype Phenotypic Analysis (e.g., Viability Assay) siRNA->Phenotype Validation Target Validation Phenotype->Validation

References

Methodological & Application

STAD-2 Experimental Protocols for Cell Culture: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing STAD-2, a synthetic, cell-permeable, hydrocarbon-stapled peptide, in cell culture experiments. STAD-2 is a potent and selective disruptor of the interaction between the type II regulatory subunit of Protein Kinase A (PKA-RII) and A-Kinase Anchoring Proteins (AKAPs)[1]. While it is a valuable tool for interrogating PKA signaling, evidence suggests that STAD-2 also exerts biological effects through PKA-independent mechanisms, such as its potent antimalarial activity[1][2]. This dual nature makes STAD-2 a valuable chemical probe for uncovering novel cellular pathways and potential therapeutic targets.

The following sections detail experimental protocols for cell-based assays involving STAD-2, present quantitative data in a structured format, and provide visual diagrams of the experimental workflow and the underlying signaling pathway.

Quantitative Data Summary

The following tables are templates for organizing and presenting quantitative data from experiments utilizing STAD-2.

Table 1: In Vitro Activity of STAD-2 and Control Peptides [1]

CompoundTarget Organism/Cell LineIC50/EC50 (µM)95% Confidence IntervalAssay Type
STAD-2Plasmodium falciparum (3D7)1.21.0 - 1.5SYBR Green I Assay
Scrambled STAD-2Plasmodium falciparum (3D7)> 50N/ASYBR Green I Assay
STAD-2Human Embryonic Kidney (HEK293)> 50N/AMTT Assay
Scrambled STAD-2Human Embryonic Kidney (HEK293)> 50N/AMTT Assay

Table 2: Quantification of Cellular Internalization of Fluorescently Labeled STAD-2 via Flow Cytometry

Cell LineSTAD-2 Concentration (µM)Incubation Time (min)Internalized STAD-2 (moles/cell)Uptake Efficiency (%)
HEK293130Data to be generatedData to be generated
HeLa130Data to be generatedData to be generated
Jurkat130Data to be generatedData to be generated
HEK293560Data to be generatedData to be generated
HeLa560Data to be generatedData to be generated
Jurkat560Data to be generatedData to be generated

Table 3: Mass Spectrometry-Based Quantification of Unlabeled STAD-2 [3]

Cell LineSTAD-2 Concentration (µM)Incubation Time (min)Intracellular Concentration (µM)Notes
MCF-71060Data to be generatedIntact peptide detected
MDA-MB-2311060Data to be generatedPotential metabolites identified
MCF-710120Data to be generatedComparison of intact vs. metabolized peptide
MDA-MB-23110120Data to be generatedComparison of intact vs. metabolized peptide

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the cellular effects of STAD-2.

Protocol 1: General Cell Treatment with STAD-2 for Downstream Analysis

This protocol outlines the basic steps for treating adherent mammalian cells with STAD-2 for subsequent analysis such as western blotting or gene expression studies.

Materials:

  • STAD-2 peptide and a scrambled control peptide

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Cell lysis buffer with protease inhibitors

Procedure:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) and culture until they reach the desired confluency (typically 70-80%).

  • STAD-2 Preparation: Prepare a stock solution of STAD-2 (e.g., 1 mM) in anhydrous DMSO.

  • Cell Treatment: Dilute the STAD-2 stock solution to the desired final concentration in pre-warmed complete culture medium. Remove the existing medium from the cells and replace it with the STAD-2-containing medium. A vehicle-only control (medium with the same final concentration of DMSO) and a scrambled peptide control should be included.

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 4, 12, 24 hours) at 37°C in a CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells by adding ice-cold lysis buffer.

  • Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed to pellet cell debris.

  • Downstream Analysis: Collect the supernatant for subsequent analysis (e.g., Western blotting, immunoprecipitation, mass spectrometry).

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Validate Target Engagement[1]

This assay validates the direct interaction of STAD-2 with its target proteins in intact cells by measuring changes in their thermal stability.

Materials:

  • STAD-2 and scrambled control peptide

  • Cell line expressing the candidate target protein

  • PBS and lysis buffer with protease inhibitors

  • Antibodies against the candidate target protein and a control protein (e.g., GAPDH)

  • Western blotting reagents and equipment

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment: Treat cells with STAD-2 or a control peptide at various concentrations for a defined period.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[1]

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[1]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.[1]

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of the candidate target and a control protein by Western blotting.[1] A shift in the melting curve in the presence of STAD-2 indicates target engagement.

Protocol 3: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification[1]

This protocol is used to identify the cellular binding partners of STAD-2.

Materials:

  • Biotinylated STAD-2 and a biotinylated control peptide

  • Cell line of interest

  • Lysis buffer, wash buffer, and elution buffer

  • Streptavidin-coated magnetic beads

  • Reagents for mass spectrometry sample preparation

Procedure:

  • Cell Lysis: Lyse cells that have been treated with biotinylated STAD-2 or a control.

  • Pulldown: Incubate the cell lysate with the biotinylated peptides for 2-4 hours at 4°C.[1]

  • Capture: Add pre-washed streptavidin beads to the lysate-peptide mixture and incubate for 1 hour at 4°C.[1]

  • Washing: Pellet the beads and wash extensively to remove non-specific binders.[1]

  • Elution: Elute the bound proteins from the beads.[1]

  • Sample Preparation for MS: Prepare the eluate for mass spectrometry analysis to identify the proteins that specifically interact with STAD-2.

Visualizations

STAD-2 Signaling Pathway

STAD2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm STAD2_ext STAD-2 (extracellular) STAD2_int STAD-2 (intracellular) STAD2_ext->STAD2_int Cellular Uptake Membrane PKA_RII PKA RII Subunit STAD2_int->PKA_RII Binds to D/D domain Unknown PKA-Independent Targets STAD2_int->Unknown Interacts with PKA_C PKA Catalytic Subunit PKA_RII->PKA_C Releases AKAP AKAP AKAP->PKA_RII Interaction Disrupted Downstream Downstream PKA Substrates PKA_C->Downstream Phosphorylates Bio_Effect Biological Effects Downstream->Bio_Effect Unknown->Bio_Effect

Caption: STAD-2's mechanism of action and potential signaling pathways.

STAD-2 Experimental Workflow

STAD2_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_assays Examples of Downstream Assays Cell_Culture 1. Seed and Culture Cells STAD2_Prep 2. Prepare STAD-2 Stock Solution Treatment 3. Treat Cells with STAD-2 STAD2_Prep->Treatment Incubation 4. Incubate for Defined Period Treatment->Incubation Harvest 5. Harvest Cells/Lysate Incubation->Harvest Assay 6. Perform Downstream Assays Harvest->Assay WB Western Blot Assay->WB CETSA CETSA Assay->CETSA APMS AP-MS Assay->APMS Imaging Live-cell Imaging Assay->Imaging Data 7. Data Acquisition & Analysis WB->Data CETSA->Data APMS->Data Imaging->Data

Caption: A generalized workflow for cell culture experiments using STAD-2.

References

Application Notes and Protocols for STAD-2 in PKA Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the stapled peptide STAD-2 as a potent and selective inhibitor of Protein Kinase A (PKA) for in vitro and cell-based assays. This document includes detailed experimental protocols, quantitative data for the inhibitor, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to STAD-2

STAD-2 is a hydrocarbon-stapled peptide designed to selectively disrupt the interaction between A-Kinase Anchoring Proteins (AKAPs) and the type II regulatory (RII) subunits of PKA. By mimicking the amphipathic α-helix of AKAPs, STAD-2 competitively binds to the docking and dimerization (D/D) domain of PKA-RII isoforms. This binding prevents the localization of the PKA holoenzyme to specific subcellular compartments, thereby inhibiting downstream signaling events. The stapling technology enhances the peptide's helical structure, leading to increased cell permeability and resistance to proteolytic degradation, making it a valuable tool for both in vitro and in-cell studies of PKA signaling.

Quantitative Data

The binding affinity and inhibitory potency of STAD-2 against PKA have been characterized in various studies. The following table summarizes key quantitative data for STAD-2.

ParameterValuePKA IsoformAssay TypeReference
Binding Affinity (Kd) 35 nMHuman RIIαFluorescence Polarization[1]
75 nMHuman RIIβFluorescence Polarization[1]
IC50 ~1 µMP. falciparumSYBR Green I Assay[2]
(Note: This IC50 value is associated with antimalarial activity and has been suggested to be PKA-independent)

Signaling Pathways and Inhibition Mechanism

PKA Signaling Pathway

Protein Kinase A is a key enzyme in cellular signaling, responding to changes in intracellular cyclic AMP (cAMP) levels. In its inactive state, PKA exists as a tetramer of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change, leading to the release and activation of the catalytic subunits, which then phosphorylate downstream target proteins.

PKA_Signaling_Pathway Canonical PKA Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Hormones) GPCR GPCR Extracellular_Signal->GPCR G_Protein G Protein GPCR->G_Protein AC Adenylyl Cyclase G_Protein->AC cAMP cAMP AC->cAMP produces ATP ATP ATP->AC converts PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive binds to PKA_active Active PKA (Catalytic Subunits) PKA_inactive->PKA_active releases Substrates Substrate Proteins PKA_active->Substrates phosphorylates Phosphorylated_Substrates Phosphorylated Substrates Substrates->Phosphorylated_Substrates Cellular_Response Cellular Response Phosphorylated_Substrates->Cellular_Response STAD2_Inhibition Mechanism of PKA Inhibition by STAD-2 cluster_0 Normal PKA Anchoring cluster_1 STAD-2 Mediated Disruption AKAP AKAP PKA_R PKA Regulatory Subunit (RII) AKAP->PKA_R binds to STAD2 STAD-2 PKA_R_2 PKA Regulatory Subunit (RII) STAD2->PKA_R_2 competitively binds to AKAP_2 AKAP PKA_R_2->AKAP_2 interaction blocked Experimental_Workflow Experimental Workflow for Studying STAD-2 Inhibition of PKA cluster_invitro In Vitro Assays cluster_incell In-Cell Assays FP_Assay Fluorescence Polarization (Determine Kd) Western_Blot Western Blot (Phospho-substrate levels) FP_Assay->Western_Blot Kinase_Assay Radioactive Kinase Assay (Determine IC50 and mechanism) Kinase_Assay->Western_Blot FRET_Assay FRET Biosensor Assay (Real-time PKA activity) Western_Blot->FRET_Assay Data_Analysis Data Analysis and Conclusion FRET_Assay->Data_Analysis Start Start Start->FP_Assay Start->Kinase_Assay

References

Application Notes and Protocols for STAD-2 in In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of STAD-2, a stapled peptide inhibitor, in in vitro research settings. STAD-2 is a valuable tool for investigating the role of A-Kinase Anchoring Protein (AKAP) scaffolding in Protein Kinase A (PKA) signaling pathways. This document outlines the mechanism of action, provides quantitative data on effective treatment durations and concentrations, and details protocols for key experimental assays.

Mechanism of Action

STAD-2 is a synthetic, cell-permeable hydrocarbon-stapled peptide.[1] It is designed to selectively disrupt the interaction between the type II regulatory subunit of Protein Kinase A (PKA-RII) and AKAPs.[1] By mimicking the helical structure of the AKAP binding domain, STAD-2 competitively binds to the docking and dimerization domain of PKA-RII. This prevents the localization of PKA to specific subcellular compartments, thereby inhibiting the phosphorylation of downstream targets in a spatially controlled manner. While its primary mechanism is the disruption of the PKA-AKAP interaction, it is noteworthy that in some systems, such as Plasmodium falciparum, STAD-2 has been observed to exert its effects through a PKA-independent mechanism.[2]

Data Presentation: STAD-2 Treatment Parameters in In Vitro Studies

The optimal concentration and duration of STAD-2 treatment are dependent on the cell type and the specific assay being performed. The following table summarizes reported effective concentrations and incubation times from various in vitro studies.

Cell Line/OrganismAssay TypeSTAD-2 ConcentrationTreatment DurationOutcome Measured
HeLa, MDA-MB-231, PC-3Immunofluorescence5 µM8 hoursCellular localization of FITC-labeled STAD-2
Plasmodium falciparumParasite Viability Assay~1 µM (IC50)Not specifiedInhibition of parasite replication
Various mammalian cellsCellular Uptake (Flow Cytometry)1 µM, 5 µM, 10 µM30 min, 1h, 4hQuantification of internalized peptide
HEK293T, HeLaWestern Blot (CREB Phosphorylation)Varies (dose-response recommended)Pre-incubation before stimulationInhibition of PKA substrate phosphorylation
Various mammalian cellsCo-ImmunoprecipitationVaries (dose-response recommended)VariesDisruption of PKA-AKAP interaction
Various mammalian cellsCellular Thermal Shift Assay (CETSA)Varies (dose-response recommended)1 hourTarget engagement

Mandatory Visualizations

PKA Signaling Pathway and STAD-2 Inhibition

PKA_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Signal Signal Receptor Receptor Signal->Receptor 1. Ligand Binding AC Adenylate Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. cAMP production ATP ATP ATP->AC PKA_holo Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holo 4. PKA Activation PKA_R Regulatory Subunits (R) PKA_holo->PKA_R releases PKA_C Catalytic Subunits (C) PKA_holo->PKA_C Substrate Substrate PKA_C->Substrate 6. Phosphorylation AKAP AKAP AKAP->PKA_R 5. Anchoring AKAP->PKA_R pSubstrate Phosphorylated Substrate Substrate->pSubstrate STAD2 STAD-2 STAD2->PKA_R Inhibition

Caption: STAD-2 competitively inhibits the binding of AKAP to PKA regulatory subunits.

Experimental Workflow for Assessing STAD-2 Activity

STAD2_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Analysis CellCulture 1. Culture Cells (e.g., HeLa, HEK293T) Treatment 3. Treat Cells with STAD-2 (Time-course or Dose-response) CellCulture->Treatment STAD2_prep 2. Prepare STAD-2 (e.g., 5 µM in media) STAD2_prep->Treatment Lysis 4. Cell Lysis Treatment->Lysis IF Immunofluorescence (Substrate localization) Treatment->IF CoIP Co-Immunoprecipitation (AKAP pull-down) Lysis->CoIP WB_Phos Western Blot (Detect p-CREB) Lysis->WB_Phos WB_CoIP Western Blot (Detect PKA-RII) CoIP->WB_CoIP

Caption: Workflow for analyzing STAD-2's effect on PKA-AKAP interaction and signaling.

Experimental Protocols

Co-Immunoprecipitation to Assess PKA-AKAP Interaction Disruption

This protocol determines the efficacy of STAD-2 in disrupting the interaction between an AKAP and PKA-RII in cultured cells.

Materials:

  • Cultured mammalian cells (e.g., HEK293T)

  • STAD-2 peptide and a scrambled peptide control

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the AKAP of interest for immunoprecipitation

  • Antibody against PKA-RII for Western blotting

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Standard Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Culture cells to the desired confluency. Treat with STAD-2 or a scrambled control peptide at various concentrations (e.g., 1-10 µM) for a specified duration (e.g., 4-8 hours). Include a vehicle-only control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Clarification of Lysate: Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Incubate the clarified lysate with the anti-AKAP antibody for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.

    • Collect the beads using a magnetic stand and wash them 3-5 times with wash buffer.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against PKA-RII.

    • Incubate with an appropriate secondary antibody and detect the signal.

Expected Results: A decrease in the amount of co-immunoprecipitated PKA-RII in the STAD-2 treated samples compared to the control samples indicates successful disruption of the PKA-AKAP interaction.

Western Blot for Downstream PKA Substrate Phosphorylation (e.g., CREB)

This assay evaluates the functional consequence of PKA-AKAP disruption by measuring the phosphorylation of a known PKA substrate, such as CREB at Ser133.

Materials:

  • Cell line of interest (e.g., HEK293T, HeLa)

  • STAD-2 peptide

  • cAMP-elevating agent (e.g., Forskolin)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • Standard Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Pre-treat the cells with the desired concentration of STAD-2 for 1-4 hours.

  • Stimulation: Stimulate the cells with a cAMP-elevating agent (e.g., 10 µM Forskolin) for 15-30 minutes to activate PKA.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and lyse them.

  • Western Blotting:

    • Determine protein concentration and normalize samples.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with the anti-phospho-CREB antibody.

    • Strip and re-probe the membrane with the anti-total-CREB antibody as a loading control.

Expected Results: STAD-2 treatment is expected to reduce the Forskolin-induced increase in CREB phosphorylation in a dose-dependent manner, demonstrating functional inhibition of anchored PKA signaling.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a biophysical assay that confirms the direct binding of STAD-2 to its target (PKA-RII) in intact cells by measuring changes in the thermal stability of the target protein.

Materials:

  • STAD-2 peptide

  • Cell line of interest

  • PBS and lysis buffer with protease inhibitors

  • Antibodies against PKA-RII and a control protein (e.g., GAPDH)

  • Western blotting reagents and equipment

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment: Treat cells with STAD-2 or a vehicle control for 1 hour at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Western Blotting: Collect the supernatant (soluble fraction) and analyze the protein levels of PKA-RII and the loading control by Western blotting.

Expected Results: The binding of STAD-2 to PKA-RII is expected to increase the thermal stability of the PKA-RII protein, resulting in a shift of its melting curve to higher temperatures compared to the vehicle-treated control. This indicates direct target engagement in a cellular context.

References

Application Notes and Protocols for STAT3 Delivery Methods in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The provided topic refers to "STAD 2." Based on current scientific literature and the context of oncogenic signaling pathways, this appears to be a typographical error for STAT3 (Signal Transducer and Activator of Transcription 3) . STAT3 is a well-documented and critical transcription factor involved in cancer progression, making it a prominent therapeutic target.[1][2][3] These notes and protocols will therefore focus on the delivery of STAT3 inhibitors, particularly decoy oligodeoxynucleotides (ODNs), in preclinical animal models.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a cytoplasmic transcription factor that, upon activation, plays a pivotal role in tumor cell proliferation, survival, invasion, and immunosuppression.[1][2][4] Its constitutive activation is a hallmark of numerous human cancers, including head and neck, breast, lung, and ovarian cancers, as well as hematological malignancies.[1][5] This has made STAT3 an attractive, albeit challenging, "undruggable" target for cancer therapy.[6][7]

One of the most specific strategies to inhibit STAT3 activity is the use of STAT3 decoy oligodeoxynucleotides (ODNs). These are short, double-stranded DNA molecules that mimic the genomic binding sites of STAT3.[8][9] When introduced into a cell, they act as a "sponge" or competitive inhibitor, binding to activated STAT3 dimers and preventing them from translocating to the nucleus and activating target gene expression.[7][9]

A primary challenge in the therapeutic application of STAT3 decoys is their delivery and stability in vivo.[6][10] Unmodified ODNs are susceptible to degradation by serum nucleases, limiting their efficacy when administered systemically.[8][9] Consequently, various delivery methods and modifications have been developed and tested in animal models to overcome these hurdles. This document outlines the primary delivery strategies, presents quantitative data from preclinical studies, provides detailed experimental protocols, and visualizes key pathways and workflows.

Application Notes: Delivery Strategies

Local Delivery: Intratumoral Injection

Direct intratumoral (IT) injection is the most straightforward method for delivering STAT3 decoys to the tumor site. This approach bypasses the challenges of systemic degradation and delivery barriers, ensuring high local concentrations of the therapeutic agent.

  • Therapeutic Agent: Parental STAT3 decoy ODN (a 15-base pair duplex oligonucleotide with phosphorothioate (B77711) modifications at the ends to enhance stability).[8][9]

  • Animal Models: Typically involves subcutaneous xenograft models where human cancer cells (e.g., head and neck squamous cell carcinoma - HNSCC) are implanted in immunocompromised mice (e.g., athymic nude mice).[8]

  • Application: This method has proven effective in preclinical studies and a Phase 0 clinical trial for demonstrating target engagement and biological activity directly within the tumor.[6][8] It is particularly useful for accessible solid tumors.

  • Limitation: Its application is restricted to localized, accessible tumors and is not suitable for treating metastatic disease.[10]

Systemic Delivery: Modified Decoy Oligonucleotides

To address the limitations of local delivery and treat systemic disease, STAT3 decoys have been modified to improve their stability in circulation.

  • Therapeutic Agent: Cyclic STAT3 decoy (cS3D). This innovative design links the two oligonucleotide strands, often with hexaethylene glycol spacers, creating a circular structure that is resistant to exonuclease degradation and has an enhanced serum half-life.[6][8]

  • Animal Models: Subcutaneous HNSCC xenograft models in athymic nude mice are commonly used to test efficacy.[8]

  • Delivery Route: Intravenous (IV) injection.

  • Application: Systemic administration of the cyclic STAT3 decoy has been shown to suppress the growth of xenograft tumors and downregulate STAT3 target genes within those tumors, demonstrating successful systemic delivery and efficacy.[6][8] This approach holds promise for treating a broad range of cancers.

Nanoparticle-Mediated Delivery

Nanoparticle (NP) carriers offer a versatile platform for protecting therapeutic agents from degradation, improving their pharmacokinetic profile, and potentially targeting them to tumor tissues.[11][12][13]

  • Therapeutic Agents: STAT3 decoy ODNs, STAT3-targeting small interfering RNA (siRNA), or STAT3 cDNA.[14][15][16]

  • Nanocarriers:

    • Solid Lipid Nanoparticles (SLNs): Cationic SLNs can efficiently encapsulate nucleic acids like STAT3 decoy ODNs, facilitate cellular uptake, and have been shown to induce cell death and inhibit invasion in ovarian cancer cell lines in vitro.[14][16]

    • Polymeric Nanoparticles: Chitosan-based nanoparticles have been explored for the delivery of STAT3 shRNA.[17]

    • Other Systems: Liposomes and other lipid-based systems are also widely used for delivering STAT3 inhibitors.[11]

  • Animal Models: Nanoparticle delivery of Stat3 cDNA has been tested in a mouse model of alveolar capillary dysplasia to alleviate pulmonary hypertension.[15][18] Xenograft models for various cancers are also applicable.[11]

  • Delivery Route: Typically intravenous injection.

  • Application: NP-based systems can enhance the bioavailability and tumor accumulation of STAT3 inhibitors through the enhanced permeability and retention (EPR) effect.[11] This strategy is under active investigation for improving the therapeutic window of STAT3-targeted therapies.[12][13]

Viral Vector-Mediated Delivery

Viral vectors can be engineered to deliver genetic material that inhibits STAT3 expression, such as short hairpin RNA (shRNA) or siRNA.

  • Therapeutic Agent: Dual siRNA system targeting both STAT3 and mTOR mRNA.

  • Viral Vector: Adenovirus 5/3 (Ad 5/3).

  • Animal Models: Bladder cancer xenograft and orthotopic animal models, including humanized mouse models.[19]

  • Delivery Route: Intravesical instillation for bladder cancer.[19] Intratumoral injection is also common.

  • Application: This method provides sustained local expression of the STAT3-inhibiting agent. In a bladder cancer model, this strategy reduced tumor growth and increased the infiltration of CD8+ T cells.[19]

  • Limitation: Potential immunogenicity and safety concerns associated with viral vectors require careful consideration.[17]

Data Presentation: Summary of Quantitative Data

Table 1: Systemic Delivery of Cyclic STAT3 Decoy in HNSCC Xenograft Model

Parameter Value/Result Animal Model Reference
Therapeutic Agent Cyclic STAT3 Decoy ODN Athymic Nude Mice [8]
Tumor Model Subcutaneous UM-SCC1 cells Athymic Nude Mice [8]
Dosage 5 mg/kg/day Athymic Nude Mice [8]
Administration Route Intravenous (IV) Injection Athymic Nude Mice [8]
Treatment Duration 19 days Athymic Nude Mice [8]
Efficacy Outcome Significant suppression of tumor growth Athymic Nude Mice [8]
Serum Half-life ~4 hours (Modified Decoy DN4) Mouse Serum (ex vivo) [8]

| Control Groups | Cyclic mutant STAT3 decoy | Athymic Nude Mice |[8] |

Table 2: Nanoparticle-Mediated Delivery of STAT3 cDNA in Pulmonary Hypertension Model

Parameter Value/Result Animal Model Reference
Therapeutic Agent Nanoparticle with CMV-Stat3 cDNA Foxf1WT/S52F Mice [15]
Disease Model Alveolar Capillary Dysplasia Foxf1WT/S52F Mice [15]
Administration Route Facial Vein Injection Foxf1WT/S52F Mice [15]
Time of Injection Postnatal day 2 (P2) Foxf1WT/S52F Mice [15]
Efficacy Outcome Protected from RV hypertrophy and PH Foxf1WT/S52F Mice [15]
Other Outcomes Improved survival, decreased fibrotic lung remodeling Foxf1WT/S52F Mice [15]

| Control Groups | Nanoparticle with empty CMV plasmid | Foxf1WT/S52F Mice |[15] |

Experimental Protocols

Protocol 1: Systemic Delivery of Cyclic STAT3 Decoy in a Xenograft Mouse Model

This protocol is adapted from studies on HNSCC xenografts.[8]

1. Cell Culture and Animal Model:

  • Culture human head and neck squamous cell carcinoma cells (e.g., UM-SCC1) in appropriate media.
  • Acquire 6-week-old female athymic nude mice. Allow them to acclimatize for one week.

2. Tumor Inoculation:

  • Harvest cancer cells during their logarithmic growth phase.
  • Resuspend the cells in a sterile, serum-free medium or PBS.
  • Subcutaneously inject 3 x 10⁶ cells in a volume of 100-200 µL into the right flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor the mice for tumor development.
  • Once tumors become palpable (e.g., ~50-100 mm³), measure tumor volume using calipers (Volume = 0.5 x Length x Width²).
  • Randomize mice into treatment and control groups (n=10 mice/group) with similar average tumor volumes.

4. Preparation and Administration of Decoy ODN:

  • Reconstitute the cyclic STAT3 decoy and the cyclic mutant control decoy in sterile saline or PBS to the desired concentration.
  • Administer the decoys daily via intravenous (tail vein) injection at a dose of 5 mg/kg.

5. Efficacy Assessment:

  • Measure tumor volumes three times per week for the duration of the study (e.g., 19 days).
  • Monitor animal body weight and general health as indicators of toxicity.
  • At the end of the study, euthanize the mice and excise the tumors.
  • A portion of the tumor can be flash-frozen in liquid nitrogen for molecular analysis (e.g., Western blot, qPCR to check for downregulation of STAT3 target genes) and another portion fixed in formalin for histological analysis.

6. Data Analysis:

  • Plot the mean tumor volume for each group over time.
  • Use appropriate statistical tests (e.g., t-test or ANOVA) to determine the significance of differences between treatment and control groups.

Protocol 2: Preparation of STAT3 Decoy-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized method based on descriptions of cationic SLN preparation.[14][16]

1. Preparation of Cationic SLNs:

  • Use a high-pressure homogenization method.
  • Melt a lipid matrix (e.g., Compritol 888 ATO) and a cationic lipid (e.g., DDAB).
  • Disperse the melted lipid phase in a hot aqueous surfactant solution (e.g., Poloxamer 188).
  • Process the resulting pre-emulsion through a high-pressure homogenizer for several cycles to form a nanoemulsion.
  • Cool the nanoemulsion to room temperature, allowing the lipid to recrystallize and form SLNs.

2. Loading of STAT3 Decoy ODN:

  • Complex the negatively charged STAT3 decoy ODNs with the positively charged cationic SLNs through electrostatic interaction.
  • Incubate the SLN dispersion with the STAT3 decoy ODN solution at a specific ratio (e.g., determined by gel retardation assay) for 30 minutes at room temperature to allow for complex formation.

3. Characterization of SLN-ODN Complexes:

  • Measure the particle size and zeta potential of the complexes using dynamic light scattering.
  • Confirm the complexation and determine the loading efficiency using a gel retardation assay. Unbound ODN will migrate into the gel, while SLN-bound ODN will be retained in the loading well.
  • Assess the stability of the complexes in serum.

4. In Vivo Administration:

  • The prepared SLN-STAT3 decoy ODN complexes can then be administered to animal models, typically via intravenous injection, following protocols similar to those described above.

Mandatory Visualizations

STAT3 Signaling Pathway

STAT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine/Growth Factor Receptor (e.g., IL-6R) JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Phosphorylation STAT3_active p-STAT3 STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization Inhibited_Complex p-STAT3 Dimer + Decoy ODN STAT3_dimer->Inhibited_Complex Competitive Inhibition DNA Genomic DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Decoy STAT3 Decoy ODN Decoy->Inhibited_Complex Inhibited_Complex->DNA Blocks Binding Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->Transcription 6. Target Gene Expression Cytokine Cytokine/ Growth Factor Cytokine->Receptor 1. Ligand Binding

Caption: The STAT3 signaling pathway and the mechanism of action for STAT3 decoy ODNs.

Experimental Workflow for In Vivo Testing

Experimental_Workflow A 1. Cell Culture (e.g., Human Cancer Cells) B 2. Subcutaneous Injection into Immunocompromised Mice A->B C 3. Tumor Growth to Palpable Size B->C D 4. Randomization into Groups (Treatment vs. Control) C->D E 5. Daily Systemic Treatment (e.g., IV injection of STAT3 Decoy) D->E F 6. Monitor Tumor Volume & Animal Health E->F G 7. End of Study: Tumor Excision & Analysis F->G After defined treatment period H 8. Data Analysis (Tumor Growth Inhibition, Target Gene Expression) G->H

Caption: A general experimental workflow for testing STAT3 inhibitors in a xenograft mouse model.

References

Measuring the Efficacy of STAD-2 in Disrupting AKAP-PKA Interactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spatial and temporal regulation of Protein Kinase A (PKA) signaling is critical for a multitude of cellular processes, from metabolism and gene transcription to ion channel regulation.[1] This precise control is orchestrated by A-Kinase Anchoring Proteins (AKAPs), a diverse family of scaffolding proteins that tether PKA to specific subcellular locations.[1][2][3] The interaction between AKAPs and the regulatory (R) subunits of PKA ensures that the kinase is poised to phosphorylate specific substrates in response to localized cAMP signals. Disrupting these AKAP-PKA interactions offers a targeted approach to modulate PKA activity within distinct cellular compartments, potentially overcoming the broad effects of inhibiting the kinase's catalytic activity.[4]

STAD-2 (Stapled AKAP Disruptor 2) is a potent and cell-permeable hydrocarbon-stapled peptide designed to selectively disrupt the interaction between AKAPs and the type II regulatory subunit (RII) of PKA.[1][5] By mimicking the amphipathic α-helix of AKAPs, STAD-2 competitively binds to the docking and dimerization (D/D) domain of PKA-RII, effectively displacing the kinase from its scaffold.[1][6] This targeted disruption makes STAD-2 an invaluable tool for dissecting AKAP-PKA signaling pathways and a potential therapeutic lead.[1][5]

Mechanism of Action

STAD-2's efficacy stems from its engineered structure. A hydrocarbon "staple" is introduced to lock the peptide into its bioactive α-helical conformation.[1][5] This pre-structuring enhances its binding affinity for the PKA-RII D/D domain, increases its resistance to proteolytic degradation, and improves its cell permeability compared to its linear peptide counterparts.[5] STAD-2 exhibits a strong preference for the RII isoforms of PKA over the RI isoforms.[1]

Quantitative Data Presentation

The binding affinity and inhibitory potency of STAD-2 against PKA-RII isoforms have been determined using various biochemical and biophysical assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity of STAD-2 for PKA-RII Isoforms

CompoundTarget IsoformDissociation Constant (Kd)Assay MethodReference
STAD-2Human PKA-RIIα6.2 nMFluorescence Polarization[5]
STAD-2Human PKA-RIIβHigh Affinity (exact value not specified)Not Specified[6]

Lower Kd values indicate higher binding affinity.

Table 2: Inhibitory Activity of STAD-2 and Related Peptides

CompoundTarget InteractionIC50Assay MethodReference
STAD-2AKAP-PKANot SpecifiedNot Specified[7][8]
AKAP18δ-L314EAKAP18-RIIα12.7 nMHTRF
FMP-API-1AKAP-PKANot SpecifiedELISA[4]

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Signaling Pathways and Experimental Workflows

General AKAP-PKA Signaling Pathway

AKAP_PKA_Signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol Hormone Hormone/ Neurotransmitter Receptor GPCR Hormone->Receptor Binds AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Generates PKA_holo Inactive PKA Holoenzyme cAMP->PKA_holo Binds AKAP_PKA AKAP-PKA Complex AKAP_PKA->PKA_holo Localizes PKA_cat Active Catalytic Subunit PKA_holo->PKA_cat Releases Substrate Substrate Protein PKA_cat->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate STAD2 STAD-2 STAD2->AKAP_PKA Disrupts

Caption: General AKAP-PKA signaling cascade and the disruptive action of STAD-2.

Experimental Workflow: Fluorescence Polarization Assay

FP_Workflow start Start: Prepare Reagents prepare_rii Purified PKA-RIIα/β start->prepare_rii prepare_fstad2 Fluorescently-labeled STAD-2 (Tracer) start->prepare_fstad2 prepare_stad2 Unlabeled STAD-2 (Competitor) start->prepare_stad2 plate 384-well Plate Setup prepare_rii->plate prepare_fstad2->plate prepare_stad2->plate add_rii_tracer Add fixed concentrations of PKA-RII and Tracer plate->add_rii_tracer add_competitor Add serial dilutions of unlabeled STAD-2 add_rii_tracer->add_competitor incubate Incubate to reach equilibrium add_competitor->incubate measure Measure Fluorescence Polarization (FP) incubate->measure analyze Data Analysis measure->analyze plot Plot FP vs. [Competitor] analyze->plot calculate Calculate IC50/Ki plot->calculate

Caption: Workflow for a competitive Fluorescence Polarization assay to measure STAD-2 efficacy.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Treatment treat_cells Treat cells with STAD-2 or vehicle control start->treat_cells lyse_cells Lyse cells in Co-IP buffer treat_cells->lyse_cells preclear Pre-clear lysate with Protein A/G beads lyse_cells->preclear immunoprecipitate Immunoprecipitate with anti-AKAP antibody preclear->immunoprecipitate incubate_beads Incubate with Protein A/G beads immunoprecipitate->incubate_beads wash Wash beads to remove non-specific binding incubate_beads->wash elute Elute bound proteins wash->elute analyze Analyze by SDS-PAGE and Western Blot elute->analyze probe_pka Probe for PKA-RII analyze->probe_pka probe_akap Probe for AKAP (loading control) analyze->probe_akap

Caption: Workflow for Co-Immunoprecipitation to validate STAD-2's disruptive effect in cells.

Experimental Protocols

Fluorescence Polarization (FP) Competition Assay

This assay quantitatively measures the ability of STAD-2 to displace a fluorescently labeled AKAP-mimetic peptide from PKA-RII.

Materials:

  • Purified recombinant human PKA-RIIα or PKA-RIIβ

  • Fluorescently labeled STAD-2 or a similar high-affinity AKAP peptide (e.g., FAM-STAD-2)

  • Unlabeled STAD-2

  • Assay Buffer: 20 mM HEPES, 150 mM NaCl, pH 7.4, 0.01% Tween-20

  • Black, low-volume 384-well assay plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation: Prepare a stock solution of unlabeled STAD-2 in DMSO and serially dilute it in Assay Buffer. Prepare working solutions of PKA-RII and the fluorescent tracer in Assay Buffer.

  • Assay Setup: To each well of the 384-well plate, add the PKA-RII protein and the fluorescent tracer at fixed concentrations (determined through saturation binding experiments).

  • Competition: Add the serial dilutions of unlabeled STAD-2 to the wells. Include controls with no competitor (maximum polarization) and no PKA-RII (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light, to allow the binding to reach equilibrium.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader.

  • Data Analysis: Plot the FP values against the logarithm of the competitor (STAD-2) concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The inhibitory constant (Ki) can then be calculated from the IC50 value.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay

HTRF is a robust, high-throughput assay for measuring protein-protein interactions.[2][3]

Materials:

  • GST-tagged PKA-RIIα

  • Biotinylated AKAP peptide (e.g., Biotin-AKAP18δ)

  • Anti-GST antibody labeled with a donor fluorophore (e.g., Terbium cryptate)

  • Streptavidin labeled with an acceptor fluorophore (e.g., d2)

  • STAD-2

  • HTRF-compatible microplates

Procedure:

  • Assay Setup: In an HTRF-compatible microplate, combine GST-PKA-RIIα, Biotin-AKAP18δ, and varying concentrations of STAD-2.

  • Antibody/Streptavidin Addition: Add the donor-labeled anti-GST antibody and the acceptor-labeled streptavidin.

  • Incubation: Incubate the plate according to the manufacturer's instructions to allow for complex formation and FRET to occur.

  • Measurement: Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (for the donor and acceptor).

  • Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal). A decrease in the HTRF ratio indicates disruption of the PKA-RII and AKAP peptide interaction by STAD-2. Determine the IC50 from the dose-response curve.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This protocol validates the disruption of the endogenous AKAP-PKA interaction within a cellular context.[5]

Materials:

  • Cultured cells (e.g., HEK293, primary neurons)

  • STAD-2

  • Co-IP Lysis/Wash Buffer (e.g., 20 mM Tris-HCl pH 8.0, 137 mM NaCl, 1% NP-40, 2 mM EDTA, with protease and phosphatase inhibitors)

  • Antibody against a target AKAP (e.g., anti-AKAP79/150)

  • Antibody against PKA-RII

  • Protein A/G magnetic beads or agarose (B213101) resin

  • SDS-PAGE gels and Western blotting reagents

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of STAD-2 (e.g., 10 µM) or a vehicle control for a specified time (e.g., 1-4 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Co-IP Lysis/Wash Buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates by incubating with Protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with an antibody against the target AKAP overnight at 4°C.

    • Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with Co-IP Lysis/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody against PKA-RII to detect the co-immunoprecipitated protein.

    • Re-probe the membrane with the AKAP antibody as a loading control for the immunoprecipitation.

  • Interpretation: A decrease in the amount of PKA-RII co-immunoprecipitated with the AKAP in STAD-2-treated cells compared to the control indicates successful disruption of the interaction.

Conclusion

STAD-2 is a powerful chemical probe for the selective disruption of AKAP-PKA-RII signaling complexes.[1] Its enhanced biophysical properties make it suitable for a range of in vitro and cellular assays.[5] The quantitative data and detailed experimental protocols provided here offer a comprehensive guide for researchers and drug development professionals to effectively utilize STAD-2 in their investigations of compartmentalized PKA signaling.

References

Application Notes and Protocols for Studying PKA Subunit Interactions Using STAD-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing STAD-2, a potent and selective stapled peptide, for the investigation of Protein Kinase A (PKA) subunit interactions. The protocols detailed herein offer a systematic approach to characterizing the disruption of the PKA regulatory (R) and catalytic (C) subunit interactions with A-Kinase Anchoring Proteins (AKAPs), a key mechanism in cellular signaling.

Introduction to PKA Signaling and STAD-2

Protein Kinase A (PKA) is a crucial enzyme involved in a multitude of cellular processes, including metabolism, gene expression, and memory formation.[1] Its activity is tightly regulated by its subcellular localization, which is orchestrated by A-Kinase Anchoring Proteins (AKAPs).[2][3] PKA exists as a tetrameric holoenzyme composed of two regulatory (R) subunits and two catalytic (C) subunits.[4][5] Upon binding of cyclic AMP (cAMP), the catalytic subunits are released and become active.

STAD-2 is a synthetic, cell-permeable, hydrocarbon-stapled peptide designed to mimic the AKAP helix. It acts as a competitive inhibitor, selectively binding to the type II regulatory subunits of PKA (PKA-RII) and disrupting their interaction with AKAPs. This disruption displaces PKA from its specific subcellular locations, thereby modulating downstream signaling events. While STAD-2 has also been shown to have PKA-independent effects in certain contexts, its primary utility in PKA research is as a potent and selective tool to probe the PKA-AKAP interaction.

Quantitative Data: Binding Affinities of STAD-2 and Analogs

The binding affinity of STAD-2 and its analogs to PKA RII isoforms is a critical parameter for its application. The following table summarizes the dissociation constants (Kd) determined by fluorescence polarization assays.

PeptideTarget PKA IsoformKd (nM)
STAD-2 hRIIα35
hRIIβ75
STAD-2 L3AhRIIα>700
hRIIβ>1000
STAD-2 L7AhRIIα>1000
hRIIβ>1000
STAD-2 I8AhRIIα133
hRIIβ297
STAD-2 L12AhRIIα>1000
hRIIβ>1000
STAD-2 V15AhRIIα162
hRIIβ355
STAD-2 L16AhRIIα283
hRIIβ557

Data sourced from Wang Y, et al. ACS Chem Biol. 2014 and Kass et al., 2018.

PKA Signaling Pathway and STAD-2 Mechanism of Action

The following diagram illustrates the canonical PKA signaling pathway and the mechanism by which STAD-2 disrupts PKA-AKAP interactions.

PKA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol Extracellular Signal Extracellular Signal GPCR GPCR Extracellular Signal->GPCR 1. Signal Binding G_Protein G Protein GPCR->G_Protein 2. Activation AC Adenylyl Cyclase G_Protein->AC 3. Activation cAMP cAMP AC->cAMP 4. ATP to cAMP ATP ATP ATP->AC PKA_Holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_Holoenzyme 5. Binding R_subunits Regulatory (R) Subunits PKA_Holoenzyme->R_subunits C_subunits Active Catalytic (C) Subunits PKA_Holoenzyme->C_subunits 6. Release & Activation PKA_AKAP Anchored Inactive PKA Holoenzyme PKA_Holoenzyme->PKA_AKAP Downstream Downstream Substrates C_subunits->Downstream 7. Phosphorylation AKAP AKAP AKAP->PKA_AKAP Localization STAD2 STAD-2 STAD2->PKA_AKAP Disruption Phosphorylation Phosphorylation Downstream->Phosphorylation Response Cellular Response Phosphorylation->Response

Caption: PKA signaling pathway and STAD-2 disruption.

Experimental Protocols

This section provides detailed methodologies for key experiments to study PKA subunit interactions using STAD-2.

Protocol 1: Co-Immunoprecipitation (Co-IP) to Assess Disruption of PKA-AKAP Interaction

This protocol is designed to qualitatively or semi-quantitatively assess the ability of STAD-2 to disrupt the interaction between PKA RII subunits and a specific AKAP in cultured mammalian cells.

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, HeLa)

  • STAD-2 peptide and a scrambled control peptide

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the PKA RII subunit (for immunoprecipitation)

  • Antibody against the specific AKAP of interest (for western blotting)

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Plate cells and grow to 70-80% confluency. Treat cells with the desired concentration of STAD-2 or scrambled control peptide for the appropriate time (e.g., 2-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the anti-PKA RII antibody overnight at 4°C.

    • Add protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash 3-5 times with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with the anti-AKAP antibody to detect the co-immunoprecipitated AKAP.

    • Re-probe the membrane with the anti-PKA RII antibody to confirm successful immunoprecipitation.

Data Analysis: A decrease in the amount of co-immunoprecipitated AKAP in STAD-2 treated cells compared to control cells indicates disruption of the PKA-AKAP interaction.

Protocol 2: In Vitro PKA Activity Assay (Radioactive)

This assay measures the kinase activity of PKA by quantifying the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a specific peptide substrate. This can be used to assess the functional consequences of disrupting PKA localization.

Materials:

  • Purified PKA enzyme

  • Kinase reaction buffer

  • PKA peptide substrate (e.g., Kemptide)

  • [γ-³²P]ATP

  • ATP solution

  • STAD-2 or other inhibitors

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: Prepare a master mix containing kinase reaction buffer, PKA peptide substrate, and [γ-³²P]ATP.

  • Inhibitor Pre-incubation: In individual tubes, add the desired concentration of the PKA enzyme. To test inhibitors, pre-incubate the enzyme with STAD-2 for 10-15 minutes at room temperature.

  • Initiate Reaction: Start the kinase reaction by adding the master mix to each tube.

  • Incubation: Incubate the reaction tubes at 30°C for a defined period (e.g., 10-30 minutes).

  • Stop Reaction: Spot a portion of each reaction mixture onto a P81 phosphocellulose paper square to stop the reaction.

  • Washing: Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Quantification: Place the washed papers in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

Data Analysis: A decrease in radioactive signal in the presence of STAD-2 would suggest an alteration of PKA activity, potentially due to the disruption of its normal scaffolding and regulation.

Protocol 3: Fluorescence Polarization (FP) Assay for Binding Affinity

This biophysical assay is used to determine the binding affinity (Kd) of STAD-2 for PKA regulatory subunits.

Materials:

  • Fluorescently labeled peptide corresponding to the AKAP binding domain (e.g., fluorescein-labeled AKAP-P)

  • Purified PKA regulatory subunit (RIIα or RIIβ)

  • STAD-2 peptide (and analogs for comparison)

  • FP buffer (e.g., PBS with 0.01% Tween-20)

  • Microplate reader with FP capabilities

Procedure:

  • Assay Setup: In a microplate, prepare a series of dilutions of the STAD-2 peptide.

  • Binding Reaction: To each well, add a constant concentration of the fluorescently labeled AKAP peptide and the purified PKA R subunit.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader.

Data Analysis: The fluorescence polarization values are plotted against the concentration of the STAD-2 peptide. The data is then fitted to a suitable binding model (e.g., one-site competition) to determine the IC50, which can be converted to a Ki and subsequently the Kd.

Experimental Workflow for STAD-2 Application

The following diagram outlines a typical experimental workflow for using STAD-2 to investigate PKA subunit interactions.

STAD2_Workflow cluster_invitro In Vitro / Biophysical Validation cluster_incellulo In Cellulo Validation cluster_phenotypic Phenotypic Assays start Hypothesis: STAD-2 disrupts PKA-AKAP interaction in a specific cellular context fp_assay Fluorescence Polarization Assay (Determine Kd) start->fp_assay activity_assay In Vitro PKA Activity Assay (Functional consequence) start->activity_assay co_ip Co-Immunoprecipitation (Confirm disruption in cells) fp_assay->co_ip western_blot Western Blot for Downstream Targets (e.g., p-CREB) activity_assay->western_blot cell_based_assays Cell-based Assays (e.g., proliferation, migration, gene expression) co_ip->cell_based_assays western_blot->cell_based_assays data_analysis Data Analysis and Interpretation cell_based_assays->data_analysis conclusion Conclusion on the role of PKA-AKAP interaction data_analysis->conclusion

Caption: Experimental workflow using STAD-2.

Conclusion

STAD-2 is a valuable chemical probe for dissecting the intricate roles of PKA-AKAP interactions in cellular signaling. The protocols and data presented in these application notes provide a robust framework for researchers to design and execute experiments aimed at understanding the spatial and temporal regulation of PKA. By combining biophysical, biochemical, and cell-based assays, the scientific community can further elucidate the multifaceted functions of PKA and its anchoring proteins in health and disease.

References

Application of STAD-2 in Malaria Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The continuous emergence and spread of drug-resistant Plasmodium falciparum strains necessitate the exploration of novel antimalarial agents with unconventional mechanisms of action. STAD-2, a hydrocarbon-stapled peptide, has emerged as a valuable research tool in the field of malaria. Originally engineered to disrupt the interaction between Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs), STAD-2 exhibits potent antimalarial activity against the blood stages of P. falciparum through a PKA-independent mechanism.[1] This unique mode of action presents a promising avenue for the development of new therapeutic strategies against malaria.

This document provides detailed application notes and experimental protocols for utilizing STAD-2 in malaria research, focusing on its distinct mechanism of inducing the lysis of infected red blood cells (iRBCs).

Principle of Action

STAD-2 is a chemically constrained peptide designed to mimic the conserved docking helix of AKAPs, thereby competitively inhibiting their interaction with the regulatory subunits of PKA.[1] However, in the context of malaria, its efficacy is not attributed to the disruption of PKA signaling in either the parasite or the human host.[1][2] Instead, STAD-2 demonstrates a selective permeability for P. falciparum-infected red blood cells.[1][3] Upon entry, it rapidly accumulates within the parasitophorous vacuole.[1][4] Subsequently, STAD-2 triggers the lysis of the infected host cell, leading to the death of the parasite.[1] The precise molecular target and the lytic mechanism are still under investigation, but it is evident that the antimalarial effect is independent of PKA inhibition.[1][2]

Data Presentation

The following tables summarize the quantitative data regarding the antimalarial activity of STAD-2.

Table 1: In Vitro Antimalarial Activity of STAD-2 against Plasmodium falciparum

CompoundParasite StrainAssay TypeIC50 (µM)Reference
STAD-2P. falciparum (3D7)Asexual Blood Stage~1.0[4]
Scrambled STAD-2P. falciparum (3D7)Asexual Blood Stage>10[4]

Table 2: Stage-Specific Activity of STAD-2 against Plasmodium falciparum

ParameterValuePlasmodium falciparum StageReference
IC50≈ 1.0 µMLate-stage (Trophozoites/Schizonts)[1]
IC50≈ 1.5 µMRing-stage[2]

Experimental Protocols

Detailed methodologies for key experiments involving STAD-2 in malaria research are provided below.

In Vitro Asexual Blood Stage Antimalarial Assay (SYBR Green I-based)

This protocol is a standard method to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 strain) synchronized at the ring stage

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human erythrocytes (O+)

  • STAD-2 and scrambled peptide control

  • 96-well microplates

  • SYBR Green I lysis buffer

  • Fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm)

  • Incubator with gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C

Procedure:

  • Prepare serial dilutions of STAD-2 and the scrambled control peptide in complete culture medium directly in the 96-well plate. Include a drug-free control.

  • Prepare a synchronized parasite culture at 0.5% parasitemia and 2.5% hematocrit.[4]

  • Add 100 µL of the synchronized parasite culture to each well of the 96-well plate.

  • Incubate the plate for 72 hours at 37°C in a gassed, humidified chamber.[1]

  • After the incubation period, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plate in the dark at room temperature for 1-2 hours.[1]

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Localization of FITC-STAD-2

This protocol is used to visualize the subcellular localization of fluorescently labeled STAD-2 within infected red blood cells.

Materials:

  • FITC-conjugated STAD-2

  • Synchronized P. falciparum culture (late trophozoite/schizont stage)

  • Hoechst 33342 nuclear stain

  • Phosphate-buffered saline (PBS)

  • Microscopy slides and coverslips

  • Fluorescence microscope with appropriate filters

Procedure:

  • Treat the synchronized parasite culture with 1 µM FITC-STAD-2 for various time points (e.g., 20 minutes, 3 hours, 6 hours).[1]

  • Wash the cells twice with PBS to remove the excess peptide.[1]

  • Incubate the cells with 2 µg/mL Hoechst 33342 for 15-20 minutes to stain the parasite nuclei.[1]

  • Wash the cells again twice with PBS.

  • Resuspend the cell pellet in a small volume of PBS and place a drop on a microscope slide.

  • Cover with a coverslip and seal.

  • Visualize the cells using a fluorescence microscope. FITC-STAD-2 will appear green, and the parasite nuclei will appear blue.[1]

Infected Red Blood Cell Lysis Assay

This assay qualitatively and quantitatively assesses the ability of STAD-2 to induce the lysis of iRBCs.

Materials:

  • Synchronized late-stage P. falciparum culture with varying parasitemia (e.g., 2%, 5%, 10%)

  • STAD-2 and scrambled peptide control

  • 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare parasite cultures with increasing parasitemia.[1]

  • Treat the cultures with 1 µM STAD-2, 1 µM scrambled peptide, or a vehicle control (e.g., DMSO) for 6 hours.[1]

  • After incubation, pellet the cells by centrifugation.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm (A₄₁₅) to detect the presence of released oxyhemoglobin, which is an indicator of cell lysis.[1]

  • A positive correlation between increasing parasitemia and A₄₁₅ in the STAD-2 treated cells compared to controls indicates iRBC-specific lysis.[1]

Visualizations

The following diagrams illustrate the proposed mechanism of action and experimental workflows for STAD-2 in malaria research.

STAD2_Mechanism cluster_extracellular Extracellular cluster_intracellular Infected Red Blood Cell STAD2 STAD-2 uRBC Uninfected RBC STAD2->uRBC No Permeation iRBC Infected RBC STAD2->iRBC Selective Permeation PV Parasitophorous Vacuole iRBC->PV Rapid Localization Lysis iRBC Lysis & Parasite Death PV->Lysis Induces Parasite Parasite

Caption: Proposed mechanism of STAD-2 antimalarial activity.

Experimental_Workflow cluster_culture Parasite Culture cluster_assays Experimental Assays cluster_data Data Analysis Culture Maintain P. falciparum in continuous culture Sync Synchronize parasite stages (e.g., rings) Culture->Sync IC50 IC50 Determination (SYBR Green I Assay) Sync->IC50 Localization Subcellular Localization (Fluorescence Microscopy) Sync->Localization LysisAssay iRBC Lysis Assay (Spectrophotometry) Sync->LysisAssay Analysis Analyze dose-response curves, microscopy images, and lysis data IC50->Analysis Localization->Analysis LysisAssay->Analysis Conclusion Elucidate STAD-2 Mechanism of Action Analysis->Conclusion

Caption: Experimental workflow for profiling STAD-2 antimalarial properties.

References

STAD 2 as a Tool for Chemical Biology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

STAD 2 is a synthetic, cell-permeable, hydrocarbon-stapled peptide that serves as a potent and selective chemical tool for investigating cellular signaling pathways.[1][2] Originally designed as a high-affinity disruptor of the interaction between the type II regulatory subunit of Protein Kinase A (PKA-RII) and A-Kinase Anchoring Proteins (AKAPs), this compound effectively mimics the AKAP docking helix.[1][3][4] This targeted disruption allows for the specific interrogation of PKA-mediated signaling events. Furthermore, this compound has demonstrated compelling biological activity independent of its effects on PKA, notably a potent antimalarial effect, highlighting its utility as a chemical probe to uncover novel therapeutic targets and cellular mechanisms.

These application notes provide a comprehensive guide for utilizing this compound in chemical biology research, offering detailed protocols for its application in studying both PKA-dependent and PKA-independent signaling pathways.

Data Presentation

The following tables summarize the quantitative data associated with this compound, providing a clear comparison of its activity across different assays and cell lines.

Table 1: Binding Affinity and In Vitro Activity of this compound

CompoundTargetOrganism/Cell LineKd (nM)IC50/EC50 (µM)95% Confidence IntervalAssay Type
This compoundPKA-RII-6.2--Not Specified
This compoundPlasmodium falciparum (3D7)--1.21.0 - 1.5SYBR Green I Assay
Scrambled this compoundPlasmodium falciparum (3D7)--> 50N/ASYBR Green I Assay
This compoundHuman Embryonic Kidney (HEK293)--> 50N/AMTT Assay
Scrambled this compoundHuman Embryonic Kidney (HEK293)--> 50N/AMTT Assay

Table 2: Target Identification via Affinity Purification-Mass Spectrometry (AP-MS) Template

RankProtein ID (e.g., UniProt)Gene NameProtein NameSpectral Counts (this compound-biotin)Spectral Counts (Control-biotin)Fold Changep-value
1
2
3

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PKA_AKAP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Hormone Hormone/Signal GPCR GPCR Hormone->GPCR 1. Binding AC Adenylyl Cyclase GPCR->AC 2. Activation cAMP cAMP AC->cAMP 3. ATP to cAMP PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme 4. Binding PKA_R Regulatory Subunits (R) PKA_holoenzyme->PKA_R 5. Dissociation PKA_C Catalytic Subunits (C) PKA_holoenzyme->PKA_C AKAP AKAP AKAP->PKA_holoenzyme Anchoring Substrate Substrate PKA_C->Substrate 6. Phosphorylation pSubstrate Phosphorylated Substrate Substrate->pSubstrate Cellular Response Cellular Response pSubstrate->Cellular Response STAD2 This compound STAD2->PKA_R Disruption

Figure 1: PKA-AKAP signaling pathway and the mechanism of this compound action.

PKA_Independent_Workflow cluster_discovery Target Discovery cluster_validation Target Validation cluster_pathway Pathway Elucidation AP_MS Affinity Purification- Mass Spectrometry (AP-MS) with biotinylated this compound Candidate_Proteins Identify Candidate Interacting Proteins AP_MS->Candidate_Proteins CETSA Cellular Thermal Shift Assay (CETSA) Candidate_Proteins->CETSA siRNA siRNA Knockdown Candidate_Proteins->siRNA Target Engagement Confirmed Target Engagement Confirmed CETSA->Target Engagement Confirmed Phenocopy Phenocopy of This compound Effect? siRNA->Phenocopy Target Validated Target Validated Phenocopy->Target Validated Downstream_Analysis Analyze Downstream Signaling Events Pathway_Mapping Map PKA-Independent Signaling Pathway Downstream_Analysis->Pathway_Mapping Target Validated->Downstream_Analysis

Figure 2: Experimental workflow for PKA-independent target identification.

Experimental Protocols

Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Target Identification

This protocol describes the use of biotinylated this compound to pull down interacting proteins from cell lysates for identification by mass spectrometry.

Materials:

  • Biotinylated this compound and biotinylated scrambled control peptide

  • Streptavidin-coated magnetic beads

  • Cell line of interest (e.g., P. falciparum-infected red blood cells or a relevant human cell line)

  • Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail

  • Wash Buffer: Lysis buffer with 0.1% NP-40

  • Elution Buffer: 0.1 M glycine, pH 2.8

  • Neutralization Buffer: 1 M Tris-HCl, pH 8.5

  • Mass spectrometer and associated reagents for proteomic analysis

Procedure:

  • Cell Lysis:

    • Harvest and wash cells with ice-cold PBS.

    • Lyse the cells in ice-cold lysis buffer.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysate.

  • Bead Preparation:

    • Wash the streptavidin-coated magnetic beads three times with lysis buffer.

  • Pulldown:

    • Incubate the cell lysate with biotinylated this compound or the control peptide for 2-4 hours at 4°C with gentle rotation.

  • Capture:

    • Add the pre-washed streptavidin beads to the lysate-peptide mixture and incubate for 1 hour at 4°C.

  • Washing:

    • Pellet the beads using a magnetic stand and discard the supernatant.

    • Wash the beads five times with wash buffer to remove non-specific binders.

  • Elution:

    • Elute the bound proteins from the beads by incubating with elution buffer for 10 minutes at room temperature.

    • Collect the eluate and immediately neutralize with neutralization buffer.

  • Sample Preparation for Mass Spectrometry:

    • Perform in-solution or in-gel trypsin digestion of the eluted proteins.

    • Desalt the resulting peptides using a C18 StageTip.

  • Mass Spectrometry and Data Analysis:

    • Analyze the digested peptides by LC-MS/MS.

    • Identify and quantify proteins using appropriate software (e.g., MaxQuant).

    • Compare the proteins pulled down by this compound-biotin versus the control-biotin to identify specific interactors.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Validation

This protocol validates the interaction of this compound with candidate proteins in intact cells by measuring changes in their thermal stability.

Materials:

  • This compound and scrambled control peptide

  • Cell line expressing the candidate target protein

  • PBS and lysis buffer with protease inhibitors

  • Antibodies against the candidate target protein and a loading control (e.g., GAPDH)

  • Western blotting reagents and equipment

  • Thermal cycler or heating blocks

Procedure:

  • Cell Treatment:

    • Treat cells with this compound or the control peptide at various concentrations for a defined period.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Lysis:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble Fraction:

    • Centrifuge the lysates at high speed to pellet precipitated proteins.

  • Western Blotting:

    • Collect the supernatant (soluble fraction) and analyze the protein levels of the candidate target and control protein by Western blotting.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.

Protocol 3: siRNA Knockdown for Target Validation

This protocol uses small interfering RNA (siRNA) to reduce the expression of a candidate target gene to determine if this phenocopies the effect of this compound treatment.

Materials:

  • siRNA targeting the candidate gene and a non-targeting control siRNA

  • Lipofectamine RNAiMAX or other suitable transfection reagent

  • Opti-MEM or other serum-free medium

  • Cell line of interest

  • Reagents for assessing the phenotype of interest (e.g., cell viability assay, microscopy)

  • Reagents for verifying knockdown (e.g., qPCR, Western blotting)

Procedure:

  • Cell Seeding:

    • Seed cells in a suitable format (e.g., 96-well plate for viability assays, 6-well plate for Western blotting) to be 70-90% confluent at the time of transfection.

  • Transfection:

    • Dilute siRNA in Opti-MEM.

    • Dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine RNAiMAX and incubate for 5 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complexes to the cells.

  • Incubation:

    • Incubate the cells for 24-72 hours to allow for knockdown of the target gene.

  • Phenotypic Analysis:

    • After the incubation period, assess the cellular phenotype of interest and compare the effect of the target gene siRNA to the non-targeting control. Determine if the knockdown phenocopies the effect of this compound treatment.

  • Verification of Knockdown:

    • Harvest cells and verify the knockdown of the target gene at the mRNA level (qPCR) or protein level (Western blotting).

Conclusion

This compound is a versatile and powerful tool for chemical biology research. Its ability to selectively disrupt the PKA-AKAP interaction provides a means to dissect the role of anchored PKA signaling in various cellular processes. Moreover, its PKA-independent activities open up new avenues for target discovery and drug development. The protocols outlined in these application notes provide a robust framework for researchers to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of cellular signaling and the identification of novel therapeutic strategies.

References

Application Notes and Protocols for STAD 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of STAD 2, a potent and selective disruptor of the Protein Kinase A (PKA) RII subunit interaction with A-Kinase Anchoring Proteins (AKAPs). Adherence to these guidelines is crucial for maintaining the integrity and activity of the peptide for reproducible experimental outcomes.

Product Information

PropertyValueReference
Full Name Stapled AKAP Disruptor 2[1]
CAS Number 1542100-77-5
Molecular Weight 2096.68 g/mol
Biological Activity Selectively binds to the PKA-RII subunit (Kd = 6.2 nM), disrupting its interaction with AKAPs. It is cell-permeable.[1]

Solubility

This compound is a lyophilized powder and requires appropriate solvents for reconstitution. The solubility of this compound in various solvents is summarized below. It is recommended to use freshly opened, anhydrous solvents to avoid degradation of the peptide.

SolventConcentrationNotes
50% Acetonitrile (B52724)/Water Up to 1 mg/mLRecommended for initial stock solution preparation.
DMSO ≥ 100 mg/mL (≥ 47.69 mM)Use of hygroscopic DMSO can impact solubility; use a fresh, high-quality grade.

Dissolution Protocols

Preparation of a 1 mg/mL Stock Solution in 50% Acetonitrile/Water

Materials:

  • This compound lyophilized powder

  • High-purity Acetonitrile

  • Nuclease-free, sterile water

  • Sterile, low-protein binding microcentrifuge tubes

Protocol:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 50% acetonitrile/water solvent by mixing equal volumes of acetonitrile and sterile water.

  • To prepare a 1 mg/mL stock solution, add the appropriate volume of the 50% acetonitrile/water solvent to the vial of this compound. For example, to a 1 mg vial, add 1 mL of the solvent.

  • Gently vortex or pipette the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking to prevent peptide aggregation.

  • Visually inspect the solution to ensure there are no particulates. If necessary, the solution can be briefly sonicated in a water bath.

Preparation of a High-Concentration Stock Solution in DMSO

Materials:

  • This compound lyophilized powder

  • Anhydrous, high-purity DMSO

  • Sterile, low-protein binding microcentrifuge tubes with secure caps

Protocol:

  • Equilibrate the this compound vial to room temperature.

  • Add the desired volume of anhydrous DMSO to the vial. For example, to prepare a 10 mM stock solution from 1 mg of this compound (MW: 2096.68), add 47.69 µL of DMSO.

  • Cap the vial tightly and gently vortex until the powder is completely dissolved.

  • Due to the hygroscopic nature of DMSO, it is critical to work quickly and minimize the exposure of the solvent and solution to air.

Storage and Stability

Proper storage of this compound is essential to maintain its biological activity. Recommendations for both the lyophilized powder and stock solutions are provided below.

FormStorage TemperatureDurationNotes
Lyophilized Powder -20°CUp to 1 yearStore in a desiccated environment.
-80°CUp to 2 yearsRecommended for long-term storage.
Stock Solution in 50% Acetonitrile/Water -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsRecommended for long-term storage of stock solutions.
Stock Solution in DMSO -20°CUp to 1 monthAliquot into small, single-use volumes.
-80°CUp to 6 monthsEnsure vials are tightly sealed to prevent moisture absorption.

Important Considerations:

  • Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles as this can lead to peptide degradation. It is highly recommended to aliquot the stock solution into single-use volumes before freezing.

  • Light Sensitivity: Protect the peptide, both in solid form and in solution, from direct light.

Signaling Pathway and Mechanism of Action

This compound acts as a competitive inhibitor of the interaction between the regulatory (RII) subunits of PKA and AKAPs. This disruption leads to the delocalization of PKA from its specific subcellular compartments, thereby preventing the phosphorylation of downstream targets in response to cAMP signaling.

STAD2_Mechanism_of_Action cluster_0 Normal PKA Signaling cluster_1 Inhibition by this compound cAMP cAMP AKAP_PKA AKAP-PKA Complex cAMP->AKAP_PKA binds PKA_active Active PKA (Catalytic Subunits) AKAP_PKA->PKA_active releases Substrate Substrate PKA_active->Substrate phosphorylates pSubstrate Phosphorylated Substrate STAD2 This compound PKA_RII PKA-RII Subunit STAD2->PKA_RII binds AKAP AKAP AKAP->PKA_RII binding blocked STAD2_PKA This compound-PKA-RII Complex PKA_delocalized Delocalized PKA STAD2_PKA->PKA_delocalized results in PKA_delocalized->Substrate no phosphorylation

Mechanism of this compound Action.

Experimental Workflow: PKA Activity Assay

The following is a generalized workflow for assessing the inhibitory effect of this compound on PKA activity.

PKA_Assay_Workflow start Start prep_reagents Prepare Assay Buffer, PKA Enzyme, Substrate, and ATP start->prep_reagents prep_stad2 Prepare Serial Dilutions of this compound start->prep_stad2 pre_incubation Pre-incubate PKA with this compound or Vehicle prep_reagents->pre_incubation prep_stad2->pre_incubation initiate_reaction Initiate Kinase Reaction (add Substrate and ATP) pre_incubation->initiate_reaction incubation Incubate at 30°C initiate_reaction->incubation stop_reaction Stop Reaction incubation->stop_reaction detection Detect Substrate Phosphorylation stop_reaction->detection analysis Data Analysis (IC50 determination) detection->analysis end End analysis->end

Workflow for PKA Inhibition Assay.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing STAD-2 Concentration for Maximum Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the stapled peptide STAD-2. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to help optimize your experiments for maximum efficacy.

Frequently Asked Questions (FAQs)

Q1: What is STAD-2 and what is its mechanism of action?

A1: STAD-2 (Stapled AKAP Disruptor 2) is a synthetic, cell-permeable stapled peptide. It is designed to competitively inhibit the interaction between the regulatory (RII) subunits of Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). AKAPs are scaffold proteins that tether PKA to specific subcellular locations, thereby creating localized signaling complexes. By mimicking the PKA-binding helix of an AKAP, STAD-2 binds to the docking and dimerization domain of PKA-RII, displacing it from its anchor and disrupting these localized signaling events.[1]

Q2: What is a good starting concentration for STAD-2 in cell-based assays?

A2: The optimal concentration of STAD-2 is cell-type and assay-dependent. However, a good starting point for many mammalian cell lines is in the low micromolar range. For live-cell imaging, a concentration of 5 µM can be a suitable starting point.[1] For treating cultured neurons, a concentration of 10 µM has been suggested. In studies on Plasmodium falciparum-infected red blood cells, an IC50 of approximately 1 µM was observed.[2][3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How should I prepare and store STAD-2?

A3: STAD-2 is typically supplied as a lyophilized powder. For long-term storage, it is recommended to store the lyophilized peptide at -20°C or -80°C, protected from light.[4][5] To prepare a stock solution, dissolve the peptide in a small amount of a sterile, anhydrous solvent like DMSO to a concentration of 1-10 mM. This stock solution should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1][5][6] When preparing working solutions, dilute the stock in your desired aqueous buffer or cell culture medium. Due to the hydrophobic nature of the hydrocarbon staple, some stapled peptides can be prone to aggregation, so ensure the peptide is fully dissolved.[3][7]

Q4: Is STAD-2 cell-permeable?

A4: Yes, STAD-2 is designed to be cell-permeable. The hydrocarbon staple enhances its alpha-helical structure and hydrophobicity, which facilitates its entry into cells.[8] However, the efficiency of cellular uptake can vary between different cell types.

Q5: What are appropriate controls for experiments involving STAD-2?

A5: To ensure the specificity of your results, it is crucial to include proper controls. A scrambled peptide with the same amino acid composition but a different sequence is an excellent negative control to demonstrate that the observed effects are not due to non-specific peptide interactions. A vehicle-only control (e.g., the solvent used to dissolve STAD-2, such as DMSO) should also be included to account for any effects of the solvent on the cells.[9] For mechanism-of-action studies, a positive control could be a known activator or inhibitor of the PKA pathway, depending on the specific downstream effect being measured.[10][11]

Troubleshooting Guides

Problem 1: Low or No Biological Effect Observed
Possible Cause Troubleshooting Step
Suboptimal STAD-2 Concentration Perform a dose-response curve to determine the optimal concentration for your cell type and assay. Start with a range of 1-20 µM.
Poor Cell Permeability Increase the incubation time to allow for greater peptide uptake. Ensure cells are healthy and not overly confluent, as this can affect membrane permeability.
Peptide Degradation Ensure proper storage of lyophilized STAD-2 and stock solutions (-20°C or -80°C, protected from light). Avoid multiple freeze-thaw cycles by using single-use aliquots. Prepare fresh dilutions for each experiment.[4][5][6][11]
Peptide Aggregation Visually inspect the dissolved STAD-2 solution for any precipitates. If solubility is an issue, try sonicating the solution briefly. The hydrophobicity of the staple can sometimes lead to aggregation.[3][4][7][12][13][14]
Serum Interference Serum proteins can bind to stapled peptides, reducing their effective concentration.[15][16][17] If possible, perform initial experiments in serum-free or low-serum media to establish a baseline effect. If serum is required, you may need to increase the STAD-2 concentration.
Problem 2: High Cellular Toxicity or Off-Target Effects
Possible Cause Troubleshooting Step
STAD-2 Concentration Too High Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cells. Use a concentration well below the toxic threshold for your experiments.[1][18]
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic (typically <0.5%). Run a vehicle-only control to assess solvent toxicity.[1]
Off-Target Effects Use a scrambled peptide control to differentiate between specific and non-specific effects.[9] If off-target effects are suspected, consider using lower concentrations of STAD-2 or cross-validating your findings with other methods (e.g., siRNA knockdown of AKAPs).
Contaminants in Peptide Preparation Ensure you are using a high-purity grade of STAD-2 from a reputable supplier.
Problem 3: Inconsistent or Non-Reproducible Results
Possible Cause Troubleshooting Step
Inconsistent Peptide Handling Adhere strictly to standardized protocols for peptide storage, preparation of stock solutions, and dilutions. Ensure complete dissolution of the peptide before use.
Variability in Cell Culture Use cells with a consistent passage number and ensure they are in a similar growth phase for each experiment. Monitor cell health and confluency closely.
Experimental Technique Variation Standardize all experimental parameters, including incubation times, washing steps, and reagent concentrations.
Peptide Adsorption to Labware Some peptides can adsorb to plastic surfaces. Consider using low-protein-binding tubes and pipette tips.

Quantitative Data Presentation

The following tables summarize key quantitative data for STAD-2 to aid in experimental design.

Table 1: Binding Affinity of STAD-2

TargetBinding Affinity (Kd)MethodReference
Human PKA RIIα35 nMFluorescence Polarization[19]
Human PKA RIIβ75 nMFluorescence Polarization[19]

Table 2: Effective Concentrations of STAD-2 in Different Experimental Systems

ApplicationCell Type / SystemConcentrationEffectReference
Antimalarial ActivityPlasmodium falciparum-infected RBCs~1 µMIC50 for parasite viability[2][3]
Live-Cell ImagingMammalian CellsStarting at 5 µMVisualization of PKA-AKAP disruption[1]
Neuronal TreatmentCultured Neurons10 µMDisruption of AKAP-PKA signaling
Co-ImmunoprecipitationCultured Mammalian Cells1-20 µM (Dose-dependent)Disruption of PKA-AKAP interaction[9]

Experimental Protocols

Protocol 1: Co-Immunoprecipitation (Co-IP) to Verify Disruption of PKA-AKAP Interaction

This protocol allows for the qualitative assessment of STAD-2's ability to disrupt the interaction between PKA-RII and a specific AKAP.

Materials:

  • Cultured mammalian cells expressing the AKAP and PKA of interest

  • STAD-2 and a scrambled peptide control

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibody against the target AKAP for immunoprecipitation

  • Antibody against the PKA RII subunit for Western blotting

  • Protein A/G magnetic beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)

  • Standard Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Treat cells with the desired concentration of STAD-2, scrambled peptide, or vehicle control for a predetermined time (e.g., 1-4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them on ice with lysis buffer.

  • Lysate Clarification: Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

    • Incubate the pre-cleared lysate with the primary antibody against the target AKAP overnight at 4°C.

    • Add fresh protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads and wash them 3-5 times with wash buffer to remove non-specific binding.

  • Elution: Elute the protein complexes from the beads using elution buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with the primary antibody against the PKA RII subunit.

    • Incubate with an appropriate secondary antibody and detect the signal.

  • Analysis: A decrease in the amount of co-immunoprecipitated PKA RII in the STAD-2 treated sample compared to the controls indicates disruption of the PKA-AKAP interaction.

Protocol 2: Cell Viability (MTT) Assay

This protocol is used to determine the cytotoxic effects of STAD-2 on a chosen cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • STAD-2

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with a range of STAD-2 concentrations (e.g., 0.1 µM to 100 µM) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[20]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value.

Mandatory Visualizations

PKA_AKAP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Hormone Hormone/ Signal GPCR GPCR Hormone->GPCR AC Adenylate Cyclase GPCR->AC cAMP cAMP AC->cAMP ATP PKA_inactive Inactive PKA Holoenzyme (R2C2) cAMP->PKA_inactive PKA_R Regulatory Subunits (R-dimer) PKA_inactive->PKA_R PKA_C Catalytic Subunits (C) PKA_inactive->PKA_C Substrate Substrate PKA_C->Substrate AKAP AKAP AKAP->PKA_inactive Anchoring Substrate_P Phosphorylated Substrate Substrate->Substrate_P Phosphorylation STAD2 STAD-2 STAD2->PKA_inactive Disruption

Caption: PKA-AKAP signaling pathway and STAD-2 disruption.

Experimental_Workflow_CoIP start Start: Culture Cells treatment Treat with STAD-2, Scrambled Control, or Vehicle start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitate Target AKAP lysis->ip wash Wash Beads ip->wash elute Elute Proteins wash->elute sds_page SDS-PAGE elute->sds_page western Western Blot for PKA-RII sds_page->western analysis Analyze Results western->analysis

References

Technical Support Center: Troubleshooting Protein Insolubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common protein insolubility issues encountered during expression and purification. The following information is broadly applicable to recombinant proteins and can be adapted for your specific protein of interest.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of protein insolubility during recombinant expression?

Protein insolubility, often leading to the formation of inclusion bodies in expression systems like E. coli, can stem from several factors:

  • High Expression Levels: Overly rapid or high levels of protein expression can overwhelm the cellular machinery responsible for proper protein folding, leading to aggregation.[1]

  • Incorrect Folding: The protein may fail to achieve its correct three-dimensional structure due to a lack of necessary chaperones, post-translational modifications, or an appropriate cellular environment.[2]

  • Hydrophobic Patches: The protein's amino acid sequence may contain exposed hydrophobic regions that promote intermolecular aggregation.[3]

  • Suboptimal Buffer Conditions: The pH, ionic strength, or absence of stabilizing additives in the lysis and purification buffers can contribute to protein precipitation.

  • Codon Mismatch: If the gene sequence contains codons that are rare in the expression host, it can lead to translational stalling and misfolding.

  • Protein Toxicity: The expressed protein may be toxic to the host cell, triggering stress responses that can affect protein folding and solubility.

Q2: My protein is in inclusion bodies. What are my options?

When a protein is found in insoluble inclusion bodies, there are two primary approaches:

  • Optimize Expression to Increase Soluble Fraction: Modify the expression conditions to favor the production of soluble protein from the outset.

  • Purify from Inclusion Bodies and Refold: Isolate the inclusion bodies, solubilize the aggregated protein using denaturants, and then attempt to refold it into its active conformation.

Q3: How can I optimize expression conditions to improve protein solubility?

Several parameters can be adjusted to enhance the yield of soluble protein:

  • Lower Expression Temperature: Reducing the temperature (e.g., 15-25°C) after induction slows down cellular processes, including transcription and translation, which can give the protein more time to fold correctly.

  • Reduce Inducer Concentration: Lowering the concentration of the inducing agent (e.g., IPTG) can decrease the rate of protein synthesis, preventing the accumulation of misfolded intermediates.

  • Use a Different Expression Host: Some E. coli strains are specifically engineered to aid in protein folding, such as those that co-express chaperone proteins or have altered redox environments to promote disulfide bond formation.

  • Employ a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein or peptide tag (e.g., MBP, GST) to your target protein can improve its solubility.

Q4: What additives can I include in my buffers to improve solubility?

Various additives can be tested to find the optimal conditions for keeping your protein in solution:

  • Salts: Adjusting the ionic strength with salts like NaCl can help to shield electrostatic interactions that may lead to aggregation.

  • Reducing Agents: For proteins with cysteine residues, adding reducing agents like DTT or β-mercaptoethanol can prevent the formation of incorrect disulfide bonds.

  • Sugars and Polyols: Glycerol and sucrose (B13894) can act as osmolytes, stabilizing the native protein structure.

  • Amino Acids: Arginine and glutamate (B1630785) can bind to charged and hydrophobic regions on the protein surface, preventing aggregation.

  • Non-denaturing Detergents: Low concentrations of detergents like Triton X-100 or Tween 20 can help to solubilize some proteins, particularly those with hydrophobic patches.

Troubleshooting Guide: A Step-by-Step Approach

If you are encountering insolubility with your protein, follow this logical progression of troubleshooting steps.

Troubleshooting_Workflow start Insoluble Protein Detected check_expression Analyze Total vs. Soluble Lysate (SDS-PAGE) start->check_expression majority_insoluble Majority of Protein is Insoluble check_expression->majority_insoluble optimize_expression Optimize Expression Conditions majority_insoluble->optimize_expression Yes some_soluble Sufficient Soluble Protein Present majority_insoluble->some_soluble No refold Purify from Inclusion Bodies & Refold optimize_expression->refold If optimization fails some_soluble->majority_insoluble No, re-evaluate optimize_lysis Optimize Lysis & Purification Buffers some_soluble->optimize_lysis Yes soluble_protein Proceed with Purifying Soluble Protein optimize_lysis->soluble_protein

Caption: A workflow for troubleshooting protein insolubility.

Data Presentation: Buffer Additives for Improved Solubility

The following table summarizes common additives used to enhance protein solubility and their typical working concentrations.

Additive CategoryExample AdditiveTypical Concentration RangeMechanism of Action
Salts Sodium Chloride (NaCl)50 - 500 mMShields electrostatic interactions
Reducing Agents Dithiothreitol (DTT)1 - 10 mMPrevents incorrect disulfide bond formation
beta-Mercaptoethanol (βME)5 - 20 mMPrevents oxidation of cysteine residues
Polyols/Sugars Glycerol5 - 20% (v/v)Stabilizes protein structure (osmolyte)
Sucrose0.25 - 1 MStabilizes protein structure (osmolyte)
Amino Acids L-Arginine50 - 500 mMSuppresses aggregation
L-Glutamic Acid50 - 500 mMSuppresses aggregation
Detergents Triton X-1000.1 - 1% (v/v)Solubilizes hydrophobic regions
CHAPS0.1 - 1% (w/v)Zwitterionic detergent for solubilization

Experimental Protocols

Protocol 1: Small-Scale Expression Trials to Optimize Solubility

This protocol outlines a method for testing different expression conditions to identify those that yield the highest amount of soluble protein.

  • Transformation: Transform your expression plasmid into a suitable E. coli strain.

  • Starter Culture: Inoculate a single colony into 5 mL of appropriate growth medium with antibiotic and grow overnight at 37°C with shaking.

  • Expression Cultures: Inoculate 10 mL of fresh medium with 100 µL of the overnight culture in multiple flasks. Grow at 37°C until the OD600 reaches 0.4-0.6.

  • Induction: Cool the cultures to the desired test temperatures (e.g., 37°C, 30°C, 25°C, 18°C) before adding the inducer (e.g., IPTG) at various concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM).

  • Harvest: Continue to incubate the cultures at the respective temperatures for a set period (e.g., 4 hours or overnight). Harvest the cells by centrifugation.

  • Lysis: Resuspend each cell pellet in lysis buffer. Lyse the cells by sonication or with chemical agents.

  • Fractionation: Centrifuge the lysate at high speed (e.g., >12,000 x g) for 30 minutes at 4°C to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

  • Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction for each condition by SDS-PAGE to determine the optimal conditions for soluble expression.

Protocol 2: Solubilization and Refolding from Inclusion Bodies

This protocol provides a general framework for recovering your protein from inclusion bodies.

  • Inclusion Body Isolation: After cell lysis, centrifuge the lysate to pellet the inclusion bodies. Wash the pellet multiple times with a buffer containing a mild detergent (e.g., Triton X-100) to remove contaminating proteins.

  • Solubilization: Resuspend the washed inclusion body pellet in a solubilization buffer containing a strong denaturant (e.g., 6 M Guanidine-HCl or 8 M Urea) and a reducing agent (e.g., DTT). Incubate with stirring until the pellet is dissolved.

  • Clarification: Centrifuge the solubilized mixture at high speed to remove any remaining insoluble material.

  • Refolding: Refold the denatured protein by rapidly diluting the solubilized protein into a large volume of refolding buffer or by dialysis against a series of buffers with decreasing concentrations of the denaturant. The refolding buffer should be optimized for pH, ionic strength, and may contain additives like L-arginine to prevent re-aggregation.

  • Purification: Purify the refolded protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion) to isolate the correctly folded monomeric species.

Signaling Pathway and Experimental Workflow Diagrams

While specific signaling pathways for an unconfirmed "STAD 2" protein cannot be depicted, here is a generalized diagram of a cytokine signaling pathway involving STAT proteins, which can be conceptually similar to pathways involving adaptor proteins.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cytokine Cytokine Receptor Receptor Dimer Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT->pSTAT Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Target Gene Nucleus->Gene 6. Transcription

Caption: A generalized cytokine signaling pathway.

References

Technical Support Center: Improving STAD 2 (STAU2) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with the Staufen Double-Stranded RNA Binding Protein 2 (STAU2), hereafter referred to as STAD 2, during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (STAU2) and what are its primary functions?

A: Staufen2 (STAU2), or this compound, is a member of the double-stranded RNA (dsRNA)-binding protein family. It plays a crucial role in post-transcriptional gene regulation, including mRNA transport, localization, stability, and translation.[1][2][3][4][5] this compound is particularly enriched in the brain and is involved in neuronal development and function.

Q2: What are the known pathways that regulate this compound (STAU2) protein stability in cells?

A: The stability of this compound is regulated by several cellular pathways. The primary mechanism of degradation is the ubiquitin-proteasome system. The E3 ubiquitin ligase RNF216 has been shown to interact with and mediate the ubiquitination and subsequent degradation of this compound. Additionally, this compound can be cleaved by caspases, and its stability is also influenced by the CHK1 pathway.

Q3: Does phosphorylation affect this compound (STAU2) stability?

A: this compound undergoes hyperphosphorylation during mitosis, a process involving the cyclin-dependent kinase 1 (Cdk1). However, studies have shown that these phospho-mimetic or phospho-null mutations do not directly impair the protein's stability, RNA-binding capacity, or interaction with co-factors. While not a direct stability signal, this phosphorylation may be linked to partial degradation by the proteasome during mitosis.

Q4: How can I determine the half-life of this compound (STAU2) in my cell line?

A: A cycloheximide (B1669411) (CHX) chase assay is a standard method to determine the half-life of a protein. This involves treating cells with CHX to inhibit protein synthesis and then monitoring the levels of this compound over time by Western blotting. This allows for the calculation of its degradation rate.

Troubleshooting Guides

Issue 1: Low yield or degradation of this compound (STAU2) during cell lysis and protein extraction.

Q: I'm observing low levels of this compound in my cell lysates. What could be the cause and how can I improve the yield?

A: Low yield is often due to degradation by endogenous proteases released during cell lysis. This compound is known to be targeted by the proteasome and caspases.

Solutions:

  • Work quickly and at low temperatures: Perform all lysis and extraction steps on ice or at 4°C to minimize enzymatic activity.

  • Use a comprehensive protease inhibitor cocktail: Supplement your lysis buffer with a broad-spectrum protease inhibitor cocktail immediately before use.

  • Inhibit specific degradation pathways: Based on known degradation pathways for this compound, consider adding specific inhibitors to your lysis buffer.

Inhibitor TypeExample InhibitorTypical Working ConcentrationTarget Pathway
Proteasome InhibitorMG1321 - 50 µMUbiquitin-Proteasome System
Pan-Caspase InhibitorZ-VAD-FMK20 - 50 µMCaspase-mediated cleavage

Note: The optimal concentration of inhibitors may vary depending on the cell type and experimental conditions. A dose-response experiment is recommended.

Issue 2: Aggregation of recombinant this compound (STAU2) during purification.

Q: My purified recombinant this compound protein is aggregating. How can I improve its solubility and stability?

A: Protein aggregation is a common issue, especially for RNA-binding proteins which may have disordered regions or be prone to forming complexes. Aggregation can be influenced by buffer conditions, protein concentration, and temperature.

Solutions:

  • Optimize buffer composition: The pH, ionic strength, and additives in your purification buffers are critical.

    • pH: Maintain the buffer pH at least one unit away from the isoelectric point (pI) of this compound.

    • Salt Concentration: Use an appropriate salt concentration (e.g., 150-500 mM NaCl) to maintain solubility. For RNA-binding proteins, a high-salt wash (e.g., 1.5 M NaCl) during affinity chromatography can help remove bound nucleic acids that may contribute to aggregation.

    • Reducing Agents: Include a reducing agent like DTT or TCEP (1-5 mM) to prevent the formation of incorrect disulfide bonds.

    • Stabilizing Additives: Consider adding stabilizing agents to your buffers.

AdditiveTypical ConcentrationPurpose
Glycerol5-20% (v/v)Cryoprotectant, increases viscosity, prevents aggregation.
L-Arginine/L-Glutamate50-500 mMSuppresses aggregation and increases solubility.
Non-ionic Detergents (e.g., Tween-20, Triton X-100)0.01-0.1% (v/v)Solubilizes hydrophobic patches.
  • Maintain low protein concentration: During purification, keep the protein concentration as low as practically possible to reduce the likelihood of intermolecular interactions that lead to aggregation.

  • Cleavage of affinity tags: If you are using a tagged recombinant protein, consider cleaving the tag, as it may sometimes contribute to aggregation.

Issue 3: Low efficiency in this compound (STAU2) Co-Immunoprecipitation (Co-IP).

Q: I'm having trouble pulling down this compound and its interacting partners in a Co-IP experiment. What can I do to optimize the protocol?

A: Low Co-IP efficiency can result from several factors, including weak or transient protein-protein interactions, inappropriate buffer conditions, or issues with the antibody or beads.

Solutions:

  • Optimize Lysis Buffer: Use a gentle lysis buffer to preserve protein-protein interactions. Buffers with milder non-ionic detergents (e.g., NP-40 or Triton X-100) are generally preferred over harsher ionic detergents (e.g., SDS).

  • Adjust Wash Buffer Stringency: If the interaction is weak, reduce the number of washes or the salt and detergent concentrations in the wash buffer. Conversely, if you have high background, you may need to increase the stringency.

  • Cross-linking: For transient or weak interactions, consider using a reversible cross-linker like formaldehyde (B43269) or DSP to stabilize the protein complexes before cell lysis.

  • RNase Treatment: Since this compound is an RNA-binding protein, some protein-protein interactions may be mediated by RNA. To determine if an interaction is RNA-dependent, you can treat the lysate with RNase A. Conversely, to preserve RNA-mediated interactions, add an RNase inhibitor to your lysis buffer.

  • Antibody and Bead Selection: Ensure you are using a high-quality, IP-validated antibody. Covalently coupling the antibody to the beads can reduce the co-elution of antibody heavy and light chains, which can obscure bands of similar molecular weight to your proteins of interest.

Experimental Protocols

Protocol 1: Cycloheximide (CHX) Chase Assay for this compound (STAU2) Half-Life Determination

This protocol is used to determine the degradation rate of this compound.

Materials:

  • Cells expressing this compound

  • Cycloheximide (CHX) stock solution (e.g., 10 mg/mL in DMSO)

  • Complete cell culture medium

  • PBS (phosphate-buffered saline)

  • Lysis buffer (e.g., RIPA buffer) with freshly added protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents and equipment

  • Primary antibody against this compound

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

Procedure:

  • Seed an equal number of cells into multiple culture dishes and grow to ~70-80% confluency.

  • Add CHX to the culture medium to a final concentration of 20-50 µg/mL. This is your time zero (T=0) point.

  • Immediately harvest the cells from the T=0 dish. Wash once with ice-cold PBS and lyse the cells.

  • Incubate the remaining dishes and harvest cells at subsequent time points (e.g., 2, 4, 8, 12, 24 hours).

  • After collecting all time points, quantify the total protein concentration of each lysate using a BCA assay.

  • Resolve equal amounts of total protein from each time point by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Perform Western blotting using antibodies against this compound and a loading control.

  • Develop the blot and quantify the band intensities for this compound and the loading control at each time point.

  • Normalize the this compound band intensity to the loading control for each time point.

  • Plot the normalized this compound intensity (as a percentage of T=0) against time on a semi-logarithmic plot to determine the half-life.

Protocol 2: Optimized Co-Immunoprecipitation (Co-IP) of this compound (STAU2)

This protocol is designed to preserve protein-protein interactions with this compound.

Materials:

  • Cell lysate

  • Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40 (or other mild detergent), with freshly added protease and phosphatase inhibitors.

  • IP-validated antibody against this compound or a tag on recombinant this compound.

  • Isotype control IgG

  • Protein A/G magnetic beads

  • Elution Buffer (e.g., 1x Laemmli sample buffer)

Procedure:

  • Lyse cells in ice-cold Co-IP Lysis/Wash Buffer.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.

  • Separate the beads and transfer the pre-cleared lysate to a new tube.

  • Incubate the lysate with the primary antibody (or control IgG) for 2-4 hours or overnight at 4°C with gentle rotation.

  • Add pre-washed protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Pellet the beads using a magnetic stand and discard the supernatant.

  • Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.

  • After the final wash, remove all supernatant.

  • Elute the protein complexes by resuspending the beads in elution buffer and boiling for 5-10 minutes.

  • Analyze the eluate by SDS-PAGE and Western blotting for this compound and potential interacting partners.

Visualizations

Signaling and Workflow Diagrams

STAD2_Degradation_Pathway

STAD2_Stability_Regulation STAD2 This compound Protein Stability CHK1 CHK1 CHK1->STAD2 Caspases Caspases Caspases->STAD2

STAD2_Stability_Workflow start Start: Experimental Observation of This compound Instability lysis lysis start->lysis purification purification start->purification assay assay start->assay end Result: Improved this compound Stability lysis_sol lysis_sol lysis->lysis_sol purification_sol purification_sol purification->purification_sol assay_sol assay_sol assay->assay_sol lysis_sol->end purification_sol->end assay_sol->end

References

Technical Support Center: STAT2 Protein Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Signal Transducer and Activator of Transcription 2 (STAT2) in solution during experimental procedures.

Troubleshooting Guide: Preventing STAT2 Degradation

Degradation of STAT2 can significantly impact experimental outcomes. This guide provides solutions to common issues encountered during STAT2 handling and analysis.

Problem: Loss of STAT2 signal or appearance of lower molecular weight bands in Western Blot.

This is often indicative of proteolytic degradation. The following table summarizes key factors influencing STAT2 stability in solution and provides recommendations to mitigate degradation.

Table 1: Factors Affecting STAT2 Stability in Solution

Parameter Condition Observed Effect on STAT2 Stability (Illustrative Example) Recommendation
Temperature 4°CSlow degradation over days. Estimated >80% intact after 24 hours.For short-term storage (1-3 days), keep purified STAT2 or cell lysates on ice or at 4°C.
-20°CModerate stability. Degradation can occur with repeated freeze-thaw cycles.For mid-term storage (weeks to months), aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
-80°CHigh stability. Optimal for long-term storage. Estimated >95% intact after 1 year.For long-term storage (>1 month), flash-freeze aliquots in liquid nitrogen and store at -80°C.[1][2]
Freeze-Thaw Cycles 1-2 cyclesMinimal to no significant degradation observed.Aliquot protein solutions to minimize the number of freeze-thaw cycles.
>3 cyclesSignificant increase in degradation and aggregation.Use a fresh aliquot for each experiment. If repeated use from the same tube is necessary, thaw on ice and use promptly.
pH 6.5 - 7.5Optimal stability. STAT2 is a cytoplasmic protein, and this pH range mimics its native environment.Use buffers within this pH range, such as HEPES or Tris-HCl.
< 6.0 or > 8.0Increased propensity for denaturation and degradation.Avoid buffers with extreme pH values.
Protease Inhibitors No inhibitorsRapid degradation, especially in cell lysates. Significant loss of full-length protein within hours at 4°C.Crucial: Always add a broad-spectrum protease inhibitor cocktail to your lysis and storage buffers.
With inhibitorsSignificantly reduced degradation. Full-length protein is preserved for a longer duration.Use a commercially available protease inhibitor cocktail or a custom mix (e.g., PMSF, aprotinin, leupeptin, pepstatin).
Phosphatase Inhibitors With inhibitorsPreserves phosphorylation status, which can indirectly affect stability and protein-protein interactions.Add phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to lysis buffers when studying phosphorylated STAT2.[3]
Reducing Agents DTT or β-mercaptoethanolMaintains a reducing environment, preventing the formation of incorrect disulfide bonds.Include a low concentration (1-5 mM) of DTT or β-mercaptoethanol in storage and lysis buffers, especially after purification.
Glycerol (B35011) 20-50% (v/v)Acts as a cryoprotectant, preventing denaturation during freezing and increasing viscosity to reduce molecular motion.Add glycerol to storage buffers for long-term storage at -20°C or -80°C.[4]

Experimental Protocols

Protocol 1: Preparation of Cell Lysate for STAT2 Analysis

This protocol is designed to maximize the yield of intact, non-degraded STAT2 from cultured cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Cell Lysis Buffer:

    • 50 mM Tris-HCl, pH 7.4

    • 150 mM NaCl

    • 1 mM EDTA

    • 1% Triton X-100

  • Protease Inhibitor Cocktail (100X)

  • Phosphatase Inhibitor Cocktail (100X)

  • Cell scraper

  • Microcentrifuge

Procedure:

  • Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.

  • Aspirate the PBS completely.

  • Add ice-cold Cell Lysis Buffer supplemented with 1X Protease Inhibitor Cocktail and 1X Phosphatase Inhibitor Cocktail to the dish. (e.g., 500 µL for a 10 cm dish).

  • Incubate on ice for 10-15 minutes.

  • Scrape the cells off the dish and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (containing the soluble protein fraction) to a new pre-chilled tube.

  • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

  • Immediately use the lysate for downstream applications or aliquot and store at -80°C.

Protocol 2: Western Blotting for Detection of STAT2 Degradation

This protocol allows for the visualization of STAT2 and any potential degradation products.

Materials:

  • Cell lysate (prepared as in Protocol 1)

  • SDS-PAGE gels

  • Running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody: anti-STAT2 antibody

  • Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Mix the cell lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Load 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Run the gel until the dye front reaches the bottom.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-STAT2 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system. Look for the expected full-length STAT2 band (approximately 113 kDa) and any smaller bands that may indicate degradation.

Visualizations

STAT2_Signaling_Pathway cluster_nucleus Nuclear Events IFN Type I IFN (IFN-α/β) Receptor IFN Receptor (IFNAR1/IFNAR2) IFN->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates TYK2 TYK2 Receptor->TYK2 Activates STAT1_inactive STAT1 JAK1->STAT1_inactive Phosphorylates STAT2_inactive STAT2 TYK2->STAT2_inactive Phosphorylates P_STAT2 p-STAT2 STAT2_inactive->P_STAT2 P_STAT1 p-STAT1 STAT1_inactive->P_STAT1 ISGF3 ISGF3 Complex P_STAT2->ISGF3 P_STAT1->ISGF3 IRF9 IRF9 IRF9->ISGF3 Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE (DNA) Transcription Gene Transcription ISRE->Transcription Binds to & Induces ISGF3_n ISGF3 ISGF3_n->ISRE STAT2_Degradation_Pathway STAT2 STAT2 Ub_STAT2 Polyubiquitinated STAT2 STAT2->Ub_STAT2 Ubiquitin Ubiquitin E1 E1 Activating Enzyme Ubiquitin->E1 ATP-dependent E2 E2 Conjugating Enzyme E1->E2 E3 E3 Ligase (e.g., SOCS, viral proteins) E2->E3 E3->STAT2 Recognizes Substrate E3->Ub_STAT2 Catalyzes Ubiquitination Ub_STAT2->STAT2 Deubiquitination Proteasome 26S Proteasome Ub_STAT2->Proteasome Targeted for Degradation Degradation Degraded Peptides Proteasome->Degradation DUBs Deubiquitinases (DUBs) DUBs->Ub_STAT2 Removes Ubiquitin Experimental_Workflow Start Start: STAT2 Sample Add_Inhibitors Add Protease & Phosphatase Inhibitors Start->Add_Inhibitors Incubate Incubate under Test Conditions (e.g., 4°C, 37°C) Add_Inhibitors->Incubate Timepoints Collect Aliquots at Timepoints (0, 2, 6, 24h) Incubate->Timepoints SDS_PAGE SDS-PAGE Timepoints->SDS_PAGE Western_Blot Western Blot with anti-STAT2 Ab SDS_PAGE->Western_Blot Analyze Analyze Band Intensity (Quantify Degradation) Western_Blot->Analyze End End: Assess Stability Analyze->End

References

STAD 2 Cytotoxicity Assessment: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing STAD 2, a stapled peptide disruptor of A-Kinase Anchoring Protein (AKAP) signaling, in cytotoxicity assessments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a cell-permeable, hydrocarbon-stapled peptide designed to selectively disrupt the interaction between the regulatory (RII) subunits of Protein Kinase A (PKA) and AKAPs.[1] AKAPs are scaffolding proteins that tether PKA to specific subcellular locations, thereby creating localized signaling complexes.[1] By mimicking the PKA-binding helix of an AKAP, this compound competitively binds to the docking and dimerization domain of PKA-RII, displacing it from its anchor and disrupting these localized signaling events.[1]

Q2: Which cell lines are suitable for this compound cytotoxicity assessment?

The choice of cell line will depend on the specific research question and the expression levels of PKA and relevant AKAPs. It is common for the cytotoxic effects of a compound to vary between different cell lines due to their unique biological characteristics. Researchers can grade cell lines according to their sensitivity or resistance to the cytotoxic effects of this compound.

Q3: What are the appropriate controls for a this compound cytotoxicity experiment?

To ensure the validity of your results, it is crucial to include the following controls:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any cytotoxic effects of the solvent itself.[1]

  • Untreated Control: Cells that are not exposed to this compound or the vehicle. This provides a baseline for normal cell viability.[1]

  • Positive Control (for cytotoxicity assay): A known cytotoxic agent to ensure the assay is working correctly.

  • Scrambled Peptide Control: A peptide with the same amino acid composition as this compound but in a random sequence. This helps to confirm that the observed effects are specific to the this compound sequence and not due to non-specific peptide toxicity.

Q4: What is a typical starting concentration range for this compound in cytotoxicity assays?

A recommended starting concentration range for this compound is 1–10 µM. However, it is essential to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Too low a concentration may be ineffective, while a concentration that is too high can cause non-specific cytotoxicity.

Troubleshooting Guides

Problem 1: High background or inconsistent results in the cytotoxicity assay.
Possible Cause Suggested Solution
Cell Seeding Density Optimize cell seeding density. High cell density can lead to high background signal. Perform a titration to find the optimal cell number for your assay.
Pipetting Technique Inconsistent pipetting can introduce variability. Ensure gentle and consistent handling of cell suspensions and reagents.
Media Components High concentrations of certain substances in the cell culture medium can cause high absorbance or fluorescence. Test individual media components and consider using a medium with reduced levels of potentially interfering substances.
Edge Effects in Multi-well Plates Evaporation from the outer wells of a microplate can lead to increased osmolarity and affect cell viability. To mitigate this, consider not using the outer wells for experimental samples or use specialized plates designed to reduce edge effects.
Reagent Toxicity Some assay reagents, such as certain DNA binding dyes, can be toxic to cells, especially with prolonged exposure. Use the lowest effective concentration of the dye and minimize incubation times where possible.
Problem 2: Low or no cytotoxic effect observed.
Possible Cause Suggested Solution
Inefficient Peptide Delivery Confirm the cell permeability of this compound in your cell line. Consider using a fluorescently labeled this compound to visualize cellular uptake.
Suboptimal this compound Concentration The concentration of this compound may be too low. Perform a dose-response experiment with a wider range of concentrations.
Incorrect Incubation Time The incubation time may be too short for cytotoxic effects to manifest. Conduct a time-course experiment to determine the optimal treatment duration.
Cell Line Resistance The chosen cell line may be resistant to the effects of this compound. Consider using a different cell line with known sensitivity to PKA signaling disruption.
Peptide Degradation Ensure proper storage and handling of the this compound peptide to prevent degradation.

Data Presentation

This compound Cytotoxicity (IC50) Data

The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of this compound. This value can vary significantly between different cell lines and with the use of different cytotoxicity assays. We recommend generating a dose-response curve and calculating the IC50 for each cell line tested. Below is a template for presenting your data.

Cell LineAssay MethodIncubation Time (hours)IC50 (µM)
e.g., HeLae.g., MTT Assaye.g., 48Enter your data
e.g., MCF-7e.g., Live/Dead Assaye.g., 48Enter your data
e.g., A549e.g., LDH Assaye.g., 72Enter your data

Experimental Protocols

Protocol 1: Live/Dead Cytotoxicity Assay

This protocol utilizes a two-color fluorescence assay to simultaneously determine the number of live and dead cells following treatment with this compound.

Materials:

  • Cells seeded in a 96-well plate

  • This compound peptide

  • Calcein AM (for staining live cells)

  • Ethidium Homodimer-1 (EthD-1) (for staining dead cells)

  • Hoechst 33342 (for staining all cell nuclei)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells at an optimal density in a 96-well plate and incubate overnight to allow for attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the this compound dilutions. Include vehicle and untreated controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Staining:

    • Prepare a staining solution containing Calcein AM, EthD-1, and Hoechst 33342 in PBS according to the manufacturer's instructions.

    • Gently wash the cells with PBS.

    • Add the staining solution to each well and incubate for 15-30 minutes at 37°C, protected from light.

  • Imaging and Analysis:

    • Image the cells using a fluorescence microscope or measure the fluorescence intensity using a microplate reader with the appropriate filter sets:

      • Calcein (Live Cells): Excitation/Emission ~495/515 nm

      • EthD-1 (Dead Cells): Excitation/Emission ~528/617 nm

      • Hoechst (Total Nuclei): Excitation/Emission ~350/461 nm

    • Calculate the percentage of dead cells for each condition: (Number of Red Cells / Number of Blue Cells) * 100.

    • Plot the percentage of viable cells against the this compound concentration to determine the IC50 value.

Mandatory Visualization

This compound Mechanism of Action and Downstream Signaling

The following diagram illustrates the proposed signaling pathway initiated by this compound, leading to apoptosis.

Caption: this compound disrupts PKA-AKAP interaction, leading to apoptosis.

Experimental Workflow for this compound Cytotoxicity Assessment

This diagram outlines the general workflow for assessing the cytotoxicity of this compound in cell lines.

STAD2_Workflow start Start cell_culture Cell Seeding (e.g., 96-well plate) start->cell_culture treatment This compound Treatment (Dose-response & Time-course) cell_culture->treatment controls Include Controls (Vehicle, Untreated, Scrambled Peptide) treatment->controls assay Cytotoxicity Assay (e.g., Live/Dead, MTT, LDH) treatment->assay data_acq Data Acquisition (Microscopy or Plate Reader) assay->data_acq analysis Data Analysis (Calculate % Viability, IC50) data_acq->analysis end End analysis->end

Caption: Workflow for this compound cytotoxicity assessment.

Troubleshooting Logic for Cytotoxicity Assays

This flowchart provides a logical path for troubleshooting common issues encountered during this compound cytotoxicity experiments.

Troubleshooting_Logic start Inconsistent or Unexpected Cytotoxicity Results check_controls Review Controls (Vehicle, Untreated) start->check_controls controls_ok Controls OK? check_controls->controls_ok troubleshoot_assay Troubleshoot Assay Protocol (Reagents, Incubation times) controls_ok->troubleshoot_assay No check_peptide Verify this compound (Concentration, Stability) controls_ok->check_peptide Yes end Problem Resolved troubleshoot_assay->end peptide_ok Peptide OK? check_peptide->peptide_ok optimize_conditions Optimize Experimental Conditions (Cell density, Treatment time) peptide_ok->optimize_conditions Yes re_evaluate Re-evaluate Cell Line Sensitivity peptide_ok->re_evaluate No optimize_conditions->end re_evaluate->end

Caption: Troubleshooting flowchart for this compound cytotoxicity assays.

References

Technical Support Center: Overcoming STAT3 Resistance in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: This document addresses common issues related to "STAT3" (Signal Transducer and Activator of Transcription 3). We believe "STAD 2" was a likely typographical error, as STAT3 is a well-documented mediator of therapeutic resistance in experimental models.

This resource provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance mediated by STAT3 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is STAT3, and why is it linked to experimental drug resistance?

A1: STAT3 is a transcription factor that plays a crucial role in cell proliferation, survival, differentiation, and apoptosis.[1][2] In normal cells, its activation is brief and tightly controlled. However, in many cancer models, STAT3 is constitutively activated, meaning it is always "on."[3][4] This persistent activation drives the expression of genes that can protect cancer cells from therapeutic agents, leading to acquired drug resistance.[5] Mechanisms include upregulating anti-apoptotic proteins (like Bcl-2), promoting cell proliferation (via cyclin D1), and enhancing angiogenesis and metastasis.

Q2: How do I know if STAT3 activation is causing resistance in my cell line?

A2: A primary indicator is increased phosphorylation of STAT3 at the tyrosine 705 residue (p-STAT3 Y705). You can assess this by comparing p-STAT3 levels in your resistant cell line versus the sensitive parental line. A significant increase in the p-STAT3/total STAT3 ratio in the resistant line suggests STAT3 pathway activation is a potential resistance mechanism. This is often observed in resistance to a wide range of therapies, including kinase inhibitors (e.g., EGFR, ALK, MEK inhibitors) and chemotherapies.

Q3: What are the main upstream signals that activate STAT3 in resistant cells?

A3: STAT3 activation is a convergence point for numerous signaling pathways. Common upstream activators in a resistance context include:

  • Cytokine Receptors: Increased secretion of cytokines like Interleukin-6 (IL-6) in the tumor microenvironment can activate the JAK family of kinases, which are potent activators of STAT3.

  • Receptor Tyrosine Kinases (RTKs): Feedback loops can activate RTKs like EGFR or FGFR, even when another pathway is inhibited, leading to STAT3 activation.

  • Non-receptor Tyrosine Kinases: Src family kinases are also known to phosphorylate and activate STAT3.

Q4: What are some common small molecule inhibitors I can use to test STAT3 dependence?

A4: Several commercially available inhibitors can be used to probe STAT3's role in your model. These compounds typically target STAT3 directly or upstream kinases like JAKs. It is crucial to validate their on-target effect in your system.

InhibitorTargetCommon Experimental ConcentrationReference
Stattic STAT3 SH2 Domain5-10 µM
JSI-124 (Cucurbitacin I) JAK/STAT3 Pathway50-500 nM
Ruxolitinib JAK1/20.5-2 µM
STX-0119 STAT3 SH2 Domain10-50 µM
BP-5-087 STAT3 SH2 DomainVaries by model

Note: Optimal concentrations should be determined empirically for each cell line through dose-response experiments.

Q5: Besides small molecules, what other methods can I use to inhibit STAT3?

A5: Genetic approaches offer higher specificity. Using siRNA or shRNA to knock down STAT3 expression is a standard method to confirm that the resistance phenotype is STAT3-dependent. A successful knockdown in your resistant cells should lead to re-sensitization to the primary drug.

Troubleshooting Guides

Problem 1: My drug-resistant cell line shows high levels of p-STAT3. How do I confirm it's the driver of resistance?

This workflow outlines the steps to validate STAT3 as a resistance driver.

G cluster_0 Phase 1: Confirmation of STAT3 Activation cluster_1 Phase 2: Inhibition Studies cluster_2 Phase 3: Conclusion A Resistant Cell Line (vs. Parental/Sensitive) B Perform Western Blot for p-STAT3 (Y705) and Total STAT3 A->B C Is p-STAT3 / Total STAT3 Ratio Significantly Increased? B->C D Treat Resistant Cells with STAT3 Inhibitor (e.g., Stattic, JSI-124) + Primary Drug C->D Yes K Conclusion: STAT3 activation is a bystander effect or other mechanisms are dominant C->K No E Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) D->E F Is Sensitivity to Primary Drug Restored? E->F G Alternative: Use siRNA/shRNA to Knock Down STAT3 F->G No / Ambiguous J Conclusion: STAT3 is a Key Driver of Resistance F->J Yes H Repeat Viability Assay G->H I Is Sensitivity Restored? H->I I->J Yes I->K No

Workflow for validating STAT3-driven resistance.
Problem 2: The STAT3 inhibitor isn't re-sensitizing my cells to the primary drug.

Potential CauseTroubleshooting Steps
Ineffective Inhibitor Concentration Verify that the inhibitor is reducing p-STAT3 levels at the concentration used. Perform a dose-response Western blot for p-STAT3. The IC50 for p-STAT3 inhibition may be different from the IC50 for cell viability.
Inhibitor Instability or Inactivity Ensure the inhibitor is properly stored and has not expired. Test its activity on a positive control cell line known to be sensitive to STAT3 inhibition.
Alternative Resistance Mechanisms STAT3 activation may be only one of several resistance mechanisms. Investigate other known resistance pathways for your specific drug (e.g., target mutations, drug efflux pumps, activation of parallel signaling pathways like PI3K/AKT).
STAT3-Independent Survival The cells may have developed downstream mutations or adaptations that make them independent of the initial STAT3 signal for survival.
Incorrect Timing of Treatment Consider the kinetics of STAT3 activation. Try pre-treating with the STAT3 inhibitor for 24 hours before adding the primary drug to ensure the pro-survival pathway is blocked before the cytotoxic agent is introduced.
Problem 3: I am having trouble with my Western blot for p-STAT3.
Potential CauseTroubleshooting Steps
No or Weak Signal Positive Control: Include a positive control lysate (e.g., from cells treated with IL-6 or another known STAT3 activator).Phosphatase Inhibitors: Ensure fresh phosphatase inhibitors are included in your lysis buffer to protect the phosphorylation site.Antibody: Check the recommended antibody dilution and ensure it's validated for your application.
High Background Blocking: Increase blocking time (e.g., to 2 hours at room temp) or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies).Washing: Increase the number and duration of washes with TBST.Antibody Concentration: Reduce the primary or secondary antibody concentration.
Non-Specific Bands Antibody Specificity: Check the antibody datasheet for known cross-reactivity. Run a control using lysate from STAT3-knockout cells if available.Lysis Conditions: Ensure your lysis and sample preparation protocols are optimized to prevent protein degradation.

Experimental Protocols

Protocol 1: Western Blot for Phospho-STAT3 (Y705)
  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Sample Preparation: Normalize protein amounts for all samples (20-30 µg per lane is typical). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Separate proteins on an 8-10% polyacrylamide gel.

  • Protein Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Y705) and total STAT3, diluted in 5% BSA/TBST. A loading control (e.g., β-actin or GAPDH) should also be probed.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Analysis: Quantify band intensity using software like ImageJ. Normalize p-STAT3 to total STAT3 and the loading control.

Protocol 2: Cell Viability Assay for Combination Therapy
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare serial dilutions of the primary drug and the STAT3 inhibitor.

  • Treatment: Treat cells with:

    • Primary drug alone.

    • STAT3 inhibitor alone.

    • A combination of both drugs (at a fixed ratio or as a matrix).

    • Vehicle control (e.g., DMSO).

  • Incubation: Incubate for 72 hours (or a time point relevant to the drug's mechanism of action).

  • Viability Measurement: Use a suitable viability reagent (e.g., MTT, resazurin, or an ATP-based assay like CellTiter-Glo).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control. Plot dose-response curves and calculate IC50 values. Use software like GraphPad Prism to analyze for synergy, additivity, or antagonism (e.g., using the Chou-Talalay method).

Signaling Pathway and Data

The Canonical STAT3 Signaling Pathway

The diagram below illustrates the primary mechanism of STAT3 activation, which is often hijacked in drug-resistant cancers.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus Cytokine Cytokine / Growth Factor (e.g., IL-6) Receptor Receptor Cytokine->Receptor 1. Ligand Binding JAK JAK Receptor->JAK 2. Receptor Dimerization & JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive 3. STAT3 Recruitment & Phosphorylation (Y705) STAT3_active p-STAT3 STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer 4. Dimerization DNA DNA STAT3_dimer->DNA 5. Nuclear Translocation & DNA Binding Transcription Gene Transcription (Survival, Proliferation, etc.) DNA->Transcription 6. Target Gene Expression

Canonical STAT3 signaling pathway.
Quantitative Data: Overcoming Resistance with STAT3 Inhibition

The following table summarizes representative data from studies where STAT3 inhibition restored sensitivity to a primary therapeutic agent.

Table 1: Effect of STAT3 Inhibition on Drug Sensitivity (IC50 Values)

Cell LinePrimary DrugIC50 (Primary Drug Alone)Combination TreatmentIC50 (Primary Drug in Combo)Fold SensitizationReference
H460 (Lung Cancer)AZD6244 (MEK Inhibitor)> 50 µM+ STAT3 siRNA< 1 µM> 50x
H226 (Lung Cancer)AZD6244 (MEK Inhibitor)> 50 µM+ STAT3 siRNA< 1 µM> 50x
T24 PR (Bladder Cancer, Cetuximab-Resistant)Cetuximab (EGFR mAb)Resistant+ STAT3 Decoy (EC50 ≈ 4.7 nM)SensitizedN/A (In vivo data)
K562R (CML, Imatinib-Resistant)Imatinib (BCR-ABL Inhibitor)Resistant+ shSTAT3SensitizedN/A (Colony formation assay)

IC50 values and experimental conditions are derived from the cited literature and may vary between labs and assay conditions.

References

STAD 2 batch-to-batch variability issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering batch-to-batch variability with STAD 2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its function?

A1: this compound is a critical biological reagent used in assays to study cellular signaling pathways. Specifically, it is a key component for investigating the phosphorylation cascade in the hypothetical "STAD Signaling Pathway," which is believed to play a role in cell proliferation and differentiation.[1][2][3] Due to its biological origin, this compound is susceptible to inherent lot-to-lot variation, which can impact assay performance.[4][5]

Q2: What are the common causes of batch-to-batch variability with this compound?

A2: Batch-to-batch variability in this compound can arise from several factors during the manufacturing process. These include minor differences in the biological systems used for production, variations in raw materials, and slight deviations in purification and conjugation processes. Such variations can lead to differences in concentration, purity, binding affinity, and stability between lots.

Q3: How can I determine if a new batch of this compound is performing differently from my previous batch?

A3: A side-by-side comparison is the most effective method. This involves running the new lot of this compound in parallel with the old lot, using the same experimental conditions and samples. Key performance indicators to compare include signal-to-noise ratio, intra-assay precision, and the results from quality control (QC) samples. A significant shift in these parameters may indicate a difference in reagent performance.

Q4: What are the acceptable limits for batch-to-batch variability?

A4: Acceptance criteria for a new reagent lot should be established based on the specific requirements of your assay and its clinical or research application. These criteria are often defined as a maximum allowable percent difference between the new and old lots. For many assays, a mean difference of less than 10-20% is considered acceptable, but this can vary. It is crucial to base these limits on the medical or biological significance of the results.

Troubleshooting Guides

Issue 1: Decreased Signal or Complete Signal Loss with a New Batch of this compound

This is a common issue that can halt experiments. Follow these steps to identify the root cause.

Troubleshooting Workflow:

cluster_0 Initial Checks cluster_1 Comparative Analysis cluster_2 Further Investigation A Verify Reagent Preparation and Storage Conditions B Confirm Correct Dilutions Were Used A->B C Check Expiration Date of New Batch B->C D Run Old and New Batches in Parallel C->D E Compare Signal-to-Noise Ratio and QC Sample Performance D->E F Perform a Titration Experiment with the New Batch E->F If Discrepancy Persists G Contact Technical Support with Comparative Data F->G

Figure 1: Troubleshooting workflow for decreased signal with a new this compound batch.

Detailed Steps:

  • Verify Reagent Handling: Ensure the new batch of this compound was stored at the recommended temperature and protected from light, if applicable. Confirm that all buffers and reagents were prepared correctly.

  • Confirm Experimental Parameters: Double-check that the correct dilution factor was used for the new batch. Review the protocol to ensure no steps were missed.

  • Run a Comparative Experiment: As outlined in the workflow, run the new batch and a trusted old batch side-by-side. Use a consistent set of positive and negative controls, as well as a panel of 5-20 representative samples.

  • Analyze the Data: Compare the performance of the two batches. If the new batch shows a statistically significant decrease in signal, proceed to the next step.

  • Optimize Concentration: Perform a titration experiment to determine the optimal concentration for the new batch. It's possible the optimal concentration for the new lot differs from the previous one.

  • Contact Support: If the issue persists, contact technical support with your comparative data, including lot numbers of both the old and new batches.

Issue 2: Increased Background or Non-Specific Signal with a New Batch of this compound

High background can mask true signals and reduce assay sensitivity.

Logical Relationship Diagram:

A Increased Background Signal B Suboptimal Reagent Concentration A->B C Cross-Reactivity of Reagent A->C D Inadequate Blocking A->D E Insufficient Washing Steps A->E

Figure 2: Potential causes of increased background signal with a new this compound batch.

Troubleshooting Steps:

  • Review Reagent Concentration: An overly concentrated reagent is a common cause of high background. Verify your dilution calculations and consider performing a titration to find the optimal concentration.

  • Optimize Blocking and Washing: Ensure that your blocking buffer is effective and that all washing steps are performed thoroughly. Insufficient washing can lead to non-specific binding.

  • Evaluate Cross-Reactivity: If possible, test the new batch for cross-reactivity with known negative controls.

  • Contact Technical Support: If you are unable to resolve the high background, contact technical support for further assistance.

Experimental Protocols

Protocol 1: Qualification of a New Batch of this compound

This protocol outlines a procedure for qualifying a new lot of this compound against a previously validated lot.

Experimental Workflow:

A Prepare Reagents: Old and New this compound Batches C Run Assay: Test Both Batches in Parallel A->C B Select Samples: Controls and 10-20 Representative Samples B->C D Data Analysis: Compare Key Performance Metrics C->D E Accept or Reject New Batch D->E

Figure 3: Workflow for qualifying a new batch of this compound.

Methodology:

  • Sample Selection: Select a panel of at least 10-20 previously tested patient or research samples that cover the dynamic range of the assay. Include established positive and negative controls.

  • Assay Performance:

    • Reconstitute and dilute both the old and new lots of this compound according to the standard protocol.

    • Run both lots in the same assay plate to minimize inter-assay variability.

    • Analyze the selected samples and controls in triplicate with each lot.

  • Data Analysis and Acceptance Criteria:

    • Calculate the mean, standard deviation, and coefficient of variation (CV%) for the replicates of each sample for both lots.

    • Compare the results using Passing-Bablok regression or Bland-Altman analysis.

    • The new lot is considered acceptable if it meets the pre-defined acceptance criteria.

Quantitative Data Summary Table:

ParameterOld BatchNew BatchAcceptance CriteriaPass/Fail
Mean of High Control 1.85 OD1.79 ODWithin ±15% of Old BatchPass
Mean of Low Control 0.42 OD0.45 ODWithin ±20% of Old BatchPass
Intra-Assay CV% 4.2%4.8%< 10%Pass
Correlation (R²) N/A0.98> 0.95Pass
Bias vs. Old Lot N/A-3.2%< 10%Pass

STAD Signaling Pathway

The following diagram illustrates the hypothetical STAD signaling pathway, where this compound plays a crucial role.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase STAD_2 This compound Receptor->STAD_2 Ligand Binding & Receptor Dimerization Kinase_A Kinase A STAD_2->Kinase_A Phosphorylation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Cascade Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Translocation & DNA Binding

Figure 4: The hypothetical STAD signaling pathway.

References

STAT2 Handling & Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the handling and storage of STAT2 (Signal Transducer and Activator of Transcription 2) reagents. Adherence to these guidelines is crucial for maintaining the integrity and functionality of STAT2 proteins and antibodies in various experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for long-term storage of STAT2 antibodies and proteins?

For long-term storage, it is recommended to store STAT2 antibodies and recombinant proteins at -20°C or -80°C.[1][2][3][4][5] Aliquoting the reagents into single-use volumes is highly advised to prevent repeated freeze-thaw cycles, which can lead to protein denaturation and a decrease in activity.[2][4][5]

Q2: Can I store my STAT2 antibody at 4°C?

Short-term storage at 4°C is acceptable for a few days to a few weeks, provided the antibody solution contains an antimicrobial agent like sodium azide (B81097) to inhibit microbial growth.[6][7] However, for periods longer than a month, freezing is the preferred method.[7][8]

Q3: My STAT2 protein solution contains glycerol (B35011). Should I still store it at -20°C?

Yes. The addition of a cryoprotectant like glycerol to a final concentration of 10-50% is a common practice to prevent the formation of ice crystals during freezing, which can damage the protein's structure.[2][3][5] Solutions containing 50% glycerol will not freeze at -20°C, allowing for repeated use from a single stock without thawing.[6]

Q4: What is the ideal protein concentration for storing STAT2 reagents?

It is best to store proteins at a concentration of 1 mg/mL or higher.[7] Dilute protein solutions (<1 mg/mL) are more susceptible to inactivation and loss due to adsorption to the storage vessel.[6][7] If you have a dilute solution, consider adding a "carrier" or "filler" protein, such as bovine serum albumin (BSA), to a concentration of 1-5 mg/mL to improve stability.[1][6][7]

Q5: Are there any specific buffer components that can enhance the stability of my STAT2 protein?

Yes, the composition of the storage buffer is critical. In addition to a suitable buffering agent (e.g., PBS, HEPES, Tris), several additives can improve stability:

  • Cryoprotectants: Glycerol or ethylene (B1197577) glycol (10-50%) for protection during freezing.[2][3][5][6]

  • Antimicrobial agents: Sodium azide (0.02-0.09%) or thimerosal (B151700) to prevent microbial contamination.[1][2][3][7]

  • Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol (1-5 mM) to prevent oxidation of cysteine residues.[5][7]

  • Chelating agents: EDTA (1-5 mM) to prevent metal-induced oxidation.[7]

  • Carrier proteins: BSA (1-5 mg/mL) to stabilize dilute protein solutions.[1][6]

Storage Conditions Summary

For easy reference, the following table summarizes the recommended storage conditions for STAT2 reagents based on duration.

Storage DurationTemperatureKey Considerations
Short-term (Days to Weeks)4°CAdd antimicrobial agents. Suitable for frequently used reagents.[5][6][7]
Mid-term (Month to a Year)-20°CAliquot to avoid freeze-thaw cycles. Glycerol can be added as a cryoprotectant.[1][2][3][4][5][7]
Long-term (Up to a Year or More)-80°C or Liquid NitrogenIdeal for preserving protein integrity over extended periods. Aliquoting is essential.[5][6][7][8]

Troubleshooting Guide

Issue 1: Loss of STAT2 antibody reactivity in Western Blot.

  • Possible Cause: Repeated freeze-thaw cycles may have denatured the antibody.

  • Solution: Always aliquot your antibody into single-use volumes after the first thaw. When thawing, do so quickly in a room temperature water bath and then immediately place the tube on ice.

  • Possible Cause: Improper storage temperature.

  • Solution: Ensure long-term storage is at -20°C or -80°C. Verify the temperature of your freezer.

  • Possible Cause: The antibody was stored in a dilute concentration.

  • Solution: If possible, purchase antibodies at a high concentration. For future long-term storage of dilute antibodies, consider adding a carrier protein like BSA.

Issue 2: Precipitation observed in the STAT2 protein solution after thawing.

  • Possible Cause: The protein may have aggregated during the freeze-thaw process.

  • Solution: Centrifuge the vial at a low speed (e.g., 10,000 x g for 5 minutes) to pellet the aggregates. Use the supernatant for your experiment. To prevent this in the future, ensure a rapid freeze and a quick, gentle thaw. Avoid vortexing or vigorous shaking of the protein solution.[9]

  • Possible Cause: The buffer composition is not optimal for the protein.

  • Solution: Check the manufacturer's data sheet for recommended buffer components. The presence of cryoprotectants like glycerol can often mitigate aggregation.

Issue 3: Inconsistent results in IFN-α stimulation experiments.

  • Possible Cause: Degradation of recombinant STAT2 or loss of phosphorylation capacity.

  • Solution: Handle the protein gently, avoiding foaming or vigorous mixing which can cause denaturation.[9] Ensure the storage buffer contains appropriate stabilizers and that the protein has been stored correctly in aliquots at -20°C or -80°C.

  • Possible Cause: Cellular STAT2 is being degraded.

  • Solution: Be aware that some viruses have evolved mechanisms to induce the degradation of STAT2 as a way to evade the host's immune response.[10][11] Ensure cell lines are not contaminated. The stability of STAT2 can also be regulated by the proteasomal degradation pathway within the cell.[12]

Experimental Protocols & Visualizations

General Workflow for Handling a New STAT2 Antibody

The following workflow outlines the best practices from receiving a new antibody to its use in an experiment.

G cluster_receipt Antibody Receipt cluster_storage Aliquoting & Storage cluster_use Experimental Use receipt Receive Antibody Shipment spin_down Briefly centrifuge vial to collect contents receipt->spin_down aliquot Aliquot into single-use volumes (low-binding tubes) spin_down->aliquot store Store at -20°C or -80°C for long-term use aliquot->store thaw Thaw one aliquot quickly and place on ice store->thaw For each experiment experiment Use in experiment (e.g., Western Blot, IHC) thaw->experiment G IFN Type I IFN (e.g., IFN-α) IFNAR IFNAR1/IFNAR2 Receptor Complex IFN->IFNAR Binds to JAK1_TYK2 JAK1 & TYK2 Kinases IFNAR->JAK1_TYK2 Activates STAT1 STAT1 JAK1_TYK2->STAT1 Phosphorylates STAT2 STAT2 JAK1_TYK2->STAT2 Phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex (pSTAT1:pSTAT2:IRF9) pSTAT1->ISGF3 Form pSTAT2->ISGF3 Form IRF9 IRF9 IRF9->ISGF3 Form Nucleus Nucleus ISGF3->Nucleus Translocates to ISRE ISRE (IFN-Stimulated Response Element) Nucleus->ISRE Binds to ISG Transcription of Interferon-Stimulated Genes (ISGs) ISRE->ISG Initiates

References

Validation & Comparative

A Comparative Guide to STAD-2 and Other A-Kinase Anchoring Protein (AKAP) Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the targeted disruption of protein-protein interactions offers a promising avenue for therapeutic intervention. Within the realm of cellular signaling, the interaction between A-Kinase Anchoring Proteins (AKAPs) and Protein Kinase A (PKA) is a critical node for regulating a multitude of physiological processes. The development of inhibitors that can selectively disrupt this interaction provides powerful tools for both basic research and drug discovery. This guide provides a comparative overview of STAD-2, a stapled peptide AKAP inhibitor, and other notable inhibitors, supported by experimental data and detailed protocols.

STAD-2 is a hydrocarbon-stapled peptide designed to mimic the amphipathic helix of AKAPs, the region responsible for binding to the docking and dimerization (D/D) domain of the regulatory (RII) subunit of PKA.[1] This structural mimicry allows STAD-2 to competitively inhibit the AKAP-PKA interaction, thereby displacing PKA from its subcellular anchors and modulating downstream signaling events.[1] The hydrocarbon staple enhances the peptide's alpha-helical conformation, leading to increased binding affinity, proteolytic stability, and cell permeability compared to its linear counterparts.[2]

Quantitative Comparison of AKAP Inhibitors

The efficacy of AKAP inhibitors is primarily determined by their binding affinity to the PKA regulatory subunits. The dissociation constant (Kd) is a key metric, with lower values indicating a higher binding affinity. The following table summarizes the reported binding affinities for STAD-2 and other commonly used AKAP inhibitors. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to variations in experimental conditions.

InhibitorTypeTarget PKA Isoform(s)Binding Affinity (Kd)Reference
STAD-2 Stapled PeptidePKA-RII6.2 nM (for PKA-RIIα)[2]
RI-STAD 2 Stapled PeptidePKA-RI6.2 nM (for RIα), 12.1 nM (for RIβ)[3]
Ht31 Linear PeptidePKA-RI and RII~2-4 nM (IC50 for RII)[4]
AKAP-IS Linear PeptidePKA-RII > PKA-RI< 1 nM (for RII)[4]
RIAD Linear PeptidePKA-RI > PKA-RIINot specified[4]
FMP-API-1 Small MoleculePKA-RII10.7 µM (IC50 for RIIβ)[5]

Signaling Pathway and Inhibitor Mechanism

To understand the action of these inhibitors, it is crucial to visualize the AKAP-PKA signaling pathway. AKAPs act as scaffolds, bringing PKA in close proximity to its substrates at specific subcellular locations. This spatial regulation is essential for the specificity of PKA signaling. AKAP inhibitors, such as STAD-2, disrupt this scaffolding, leading to the delocalization of PKA and a subsequent reduction in the phosphorylation of localized substrates.

AKAP-PKA Signaling Pathway and Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Receptor GPCR AC Adenylyl Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive Activates PKA_active Active PKA (C subunits) PKA_inactive->PKA_active Releases AKAP AKAP AKAP->PKA_inactive Anchors Substrate Substrate P_Substrate Phosphorylated Substrate Substrate->P_Substrate PKA_active->Substrate Phosphorylates STAD2 STAD-2 STAD2->AKAP Competes for PKA binding

AKAP-PKA signaling pathway and inhibitor action.

Experimental Protocols

To aid researchers in the evaluation of AKAP inhibitors, we provide detailed methodologies for key experiments.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay quantitatively measures the binding affinity of an inhibitor to a PKA regulatory subunit.

Materials:

  • Fluorescently labeled tracer peptide (e.g., FAM-STAD-2)

  • Purified PKA regulatory subunit (e.g., PKA-RIIα)

  • Unlabeled inhibitor (e.g., STAD-2 or other competitors)

  • Assay buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Triton X-100)

  • Black, low-volume 384-well plates

Protocol:

  • Direct Binding Assay (to determine Kd of the tracer): a. Prepare a serial dilution of the PKA-RII subunit in assay buffer. b. Add a fixed, low concentration of the FAM-labeled tracer peptide to each well. c. Add the PKA-RII dilutions to the wells. d. Incubate at room temperature for 30 minutes, protected from light. e. Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 520 nm emission for FAM). f. Plot the change in millipolarization (mP) against the PKA-RII concentration and fit the data to a one-site binding model to determine the Kd.

  • Competitive Binding Assay (to determine IC50 and Ki of the inhibitor): a. Prepare a serial dilution of the unlabeled inhibitor. b. In each well, mix a fixed concentration of PKA-RII (typically at its Kd concentration as determined in the direct binding assay) and the FAM-labeled tracer peptide. c. Add the serial dilutions of the unlabeled inhibitor to the wells. d. Incubate at room temperature for 30 minutes, protected from light. e. Measure fluorescence polarization. f. Plot the mP values against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This method is used to assess the ability of an inhibitor to disrupt the interaction between an AKAP and PKA in a cellular context.

Materials:

  • Cell culture reagents

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-AKAP (for immunoprecipitation), anti-PKA-RII (for detection)

  • Protein A/G magnetic beads or agarose (B213101) resin

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE loading buffer)

  • SDS-PAGE gels, transfer apparatus, and western blotting reagents

Protocol:

  • Cell Treatment and Lysis: a. Culture cells to an appropriate confluency. b. Treat the cells with the AKAP inhibitor (e.g., STAD-2) or a vehicle control for the desired time and concentration. c. Wash the cells with ice-cold PBS and lyse them on ice with lysis buffer. d. Scrape the cells and collect the lysate. e. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C. b. Incubate the pre-cleared lysate with the anti-AKAP antibody overnight at 4°C with gentle rotation. c. Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C. d. Pellet the beads by centrifugation and wash them three to five times with wash buffer.

  • Elution and Western Blotting: a. Elute the protein complexes from the beads by adding elution buffer or by boiling in SDS-PAGE loading buffer. b. Separate the eluted proteins by SDS-PAGE. c. Transfer the proteins to a PVDF or nitrocellulose membrane. d. Block the membrane and probe with the anti-PKA-RII primary antibody. e. Incubate with an appropriate HRP-conjugated secondary antibody. f. Detect the signal using a chemiluminescence substrate.

Expected Outcome: A successful Co-IP will show a band for PKA-RII in the vehicle-treated sample, indicating its interaction with the immunoprecipitated AKAP. In the inhibitor-treated sample, this band should be significantly reduced or absent, demonstrating the disruption of the AKAP-PKA interaction.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the evaluation of a novel AKAP inhibitor.

Experimental Workflow for AKAP Inhibitor Evaluation cluster_invitro In Vitro Assays cluster_cellular Cellular Assays cluster_functional Functional Assays FP Fluorescence Polarization (Binding Affinity - Kd, IC50) CoIP Co-Immunoprecipitation (Interaction Disruption) FP->CoIP Validate in cells ITC Isothermal Titration Calorimetry (Thermodynamics) ITC->CoIP FRET FRET/BRET Assays (Live Cell Interaction) CoIP->FRET Confirm in live cells Phospho Phospho-specific Western Blot (Downstream Signaling) FRET->Phospho Assess downstream effects Functional Cell-based Functional Assays (e.g., Migration, Proliferation) Phospho->Functional Evaluate functional outcome

Workflow for evaluating AKAP inhibitors.

Conclusion

STAD-2 represents a significant advancement in the development of tools to probe AKAP-PKA signaling, offering high affinity and selectivity for the PKA-RII isoform, along with enhanced cellular permeability. While other inhibitors, both peptide-based and small molecules, are available, the choice of inhibitor will depend on the specific research question, including the target PKA isoform and the experimental system. The data and protocols presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at dissecting the complex roles of AKAP-mediated signaling in health and disease. Future developments in this field will likely focus on improving isoform specificity and developing inhibitors with enhanced in vivo stability and bioavailability, paving the way for potential therapeutic applications.

References

STAD-2 vs. STAD-3: A Comparative Analysis of Efficacy and Selectivity as PKA-AKAP Interaction Disruptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of STAD-2 and STAD-3, two potent, cell-permeable stapled peptides designed to disrupt the interaction between Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). This guide synthesizes key experimental data on their efficacy and selectivity, presents detailed experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Stapled Anchoring Disruptors (STADs) are a novel class of research tools designed to investigate the role of compartmentalized PKA signaling. By mimicking the AKAP binding helix, STADs competitively inhibit the docking of PKA to AKAPs, thereby displacing the kinase from its specific subcellular locations. This guide focuses on STAD-2 and STAD-3, two of the most characterized members of this peptide family.

Efficacy and Selectivity: A Quantitative Comparison

The primary measure of efficacy for STAD peptides is their ability to bind to PKA regulatory (R) subunits and disrupt the PKA-AKAP complex. Their selectivity is determined by their differential affinity for the two major PKA regulatory subunit isoforms, PKA-RI and PKA-RII.

Binding Affinity (Kd) of STAD Peptides to PKA Regulatory Subunits

The dissociation constant (Kd) is a measure of binding affinity, with a lower Kd value indicating a stronger interaction. The following table summarizes the reported Kd values for STAD-2 and STAD-3 binding to various PKA R-subunits, as determined by fluorescence polarization assays.

PeptidePKA-RIα (Kd in nM)PKA-RIIα (Kd in nM)PKA-RIIβ (Kd in nM)
STAD-2 > 10003164
STAD-3 144816

Data sourced from Wang et al., 2014.

As the data indicates, both STAD-2 and STAD-3 exhibit a strong preference for the PKA-RII isoforms over the PKA-RIα isoform, demonstrating their high selectivity. While STAD-3 shows a slightly higher affinity for both RII isoforms, STAD-2 displays a greater degree of selectivity, with its binding to PKA-RIIα being approximately 40 times more favorable than for PKA-RIα.[1]

Cellular Efficacy: Inhibition of PKA Substrate Phosphorylation

The efficacy of STAD peptides in a cellular context is assessed by their ability to inhibit the phosphorylation of PKA substrates. In cell-based assays, both STAD-2 and STAD-3 have been shown to dose-dependently decrease the phosphorylation of various PKA substrates, including the transcription factor CREB.[1] Notably, both peptides were more effective at inhibiting substrate phosphorylation compared to another stapled peptide, STAD-1.[1]

Visualizing the Mechanism and Experimental Workflow

To better understand the function and evaluation of STAD peptides, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

PKA_AKAP_STAD Mechanism of STAD-Mediated PKA-AKAP Disruption cluster_membrane Subcellular Compartment (e.g., Plasma Membrane) AKAP AKAP PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) AKAP->PKA_holoenzyme disrupted by STAD PKA_holoenzyme->AKAP anchors Active_PKA Active PKA (Catalytic Subunits) PKA_holoenzyme->Active_PKA releases cAMP cAMP cAMP->PKA_holoenzyme binds Substrate Substrate Active_PKA->Substrate phosphorylates Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate STAD STAD Peptide (STAD-2 or STAD-3) STAD->PKA_holoenzyme competitively binds to RII subunits STAD_Evaluation_Workflow Experimental Workflow for STAD Peptide Evaluation cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis FP_assay Fluorescence Polarization (FP) Assay - Determine Kd for PKA-R isoforms Cell_culture Cell Culture (e.g., HEK293T, HeLa) Peptide_treatment Treat cells with STAD peptide Cell_culture->Peptide_treatment PKA_stimulation Stimulate PKA activity (e.g., with Forskolin) Peptide_treatment->PKA_stimulation Lysis Cell Lysis PKA_stimulation->Lysis Western_blot Western Blot Analysis - Measure phosphorylation of PKA substrates (e.g., pCREB) Lysis->Western_blot Peptide_synthesis Stapled Peptide Synthesis (STAD-2 / STAD-3) Peptide_synthesis->FP_assay Peptide_synthesis->Cell_culture

References

Validating STAD-2 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methods to validate the cellular target engagement of STAD-2, a stapled peptide designed to disrupt the interaction between Protein Kinase A (PKA) and A-Kinase Anchoring Proteins (AKAPs). We will objectively compare the performance of various techniques, provide supporting experimental data, and detail methodologies for key experiments.

Introduction to STAD-2 and its Mechanism of Action

STAD-2 is a synthetic, cell-permeable stapled peptide that mimics the amphipathic α-helix of AKAPs.[1] This allows it to competitively bind to the docking and dimerization (D/D) domain of the type II regulatory (RII) subunits of PKA.[2] By occupying this binding site, STAD-2 displaces PKA from its AKAP scaffolds, leading to the delocalization of the kinase and a reduction in the phosphorylation of substrates specifically targeted by anchored PKA.[2] Validating that STAD-2 engages its intended target, the PKA-RII subunit, within the complex cellular environment is crucial for interpreting experimental results and for the development of therapeutics targeting PKA signaling.

Comparative Analysis of Target Engagement Validation Methods

Several techniques can be employed to confirm that STAD-2 is effectively engaging the PKA-RII subunit in cells. The choice of method depends on the specific question being asked, the available resources, and the desired throughput. Below is a comparison of common biochemical and cellular assays.

Assay Principle Information Provided Pros Cons
Co-Immunoprecipitation (Co-IP) & Western Blot Antibodies are used to pull down a specific AKAP, and the presence of co-precipitated PKA-RII is detected by Western blot. Treatment with STAD-2 should reduce the amount of PKA-RII that is pulled down.Direct evidence of PKA-AKAP interaction disruption in a cellular context.Relatively straightforward; provides direct evidence of target disruption.Can be semi-quantitative; may be affected by antibody quality and lysis conditions.
Western Blot of Downstream Substrates Measures the phosphorylation status of known PKA substrates. Disruption of PKA anchoring by STAD-2 should lead to a decrease in the phosphorylation of specific substrates at their localized sites.Functional consequence of target engagement.Directly measures the functional outcome of PKA-AKAP disruption.Can be an indirect measure of target engagement; requires specific phospho-antibodies.
Live-Cell Imaging with Fluorescent STAD-2 A fluorescently tagged STAD-2 is used to visualize its uptake, distribution, and potential co-localization with its target within living cells.Information on cell permeability and subcellular localization.Provides spatial and temporal information in a dynamic system.Synthesis of fluorescently labeled peptide required; potential for altered peptide properties.
FRET-Based PKA Biosensors (e.g., AKAR) Genetically encoded biosensors that change their Förster Resonance Energy Transfer (FRET) signal upon PKA-mediated phosphorylation. STAD-2 should inhibit the FRET change induced by stimuli that activate anchored PKA.Real-time measurement of PKA activity in living cells.High temporal resolution; allows for dynamic measurements in live cells.Requires expression of the biosensor; may not distinguish between different anchored PKA pools.
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of a target protein upon ligand binding. STAD-2 binding should stabilize PKA-RII, leading to a higher melting temperature.Direct evidence of target binding in a cellular lysate or intact cells.Label-free; can be performed in cells and tissues.Can be technically challenging; may not be suitable for all targets.[3][4]
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET)-based assay that measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells.Quantitative measurement of compound affinity and target occupancy in live cells.Highly sensitive and quantitative; provides real-time binding kinetics.Requires genetic modification of the target protein.

Quantitative Data: A Comparison of PKA-AKAP Disruptors

Direct, quantitative comparisons of the cellular potency (IC50) of STAD-2 for disrupting the PKA-AKAP interaction are not widely available in the public domain. However, biochemical binding affinities (Kd) provide a valuable measure of their intrinsic affinity for the PKA regulatory subunits.

Compound Target PKA Isoform Binding Affinity (Kd) Cell Permeability Mechanism of Action Reference(s)
STAD-2 RIIα and RIIβ~35 nM (for RIIα)Yes (stapled peptide)Competitive disruption of PKA-RII-AKAP interaction
RI-STAD-2 RIα and RIβ6.2 nM (for RIα), 12.1 nM (for RIβ)Yes (stapled peptide)Competitive disruption of PKA-RI-AKAP interaction
Ht31 RI and RIIMicromolar rangeLow (requires modification for cell permeability)Competitive disruption of PKA-AKAP interaction
H-89 PKA catalytic subunitN/A (inhibitor)Yes (small molecule)ATP-competitive inhibitor of the PKA catalytic subunit

Note: The IC50 value of ~1 µM for STAD-2 has been reported in the context of its antimalarial activity, which was found to be PKA-independent.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of STAD-2's mechanism and its validation, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a comparison of validation methods.

cluster_membrane Cell Membrane GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_holoenzyme Binds to R subunits AKAP AKAP PKA_active Active PKA (2C + R2-cAMP4) PKA_holoenzyme->PKA_active Releases Catalytic (C) subunits AKAP->PKA_holoenzyme Anchors Substrate Substrate PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate STAD2 STAD-2 STAD2->PKA_holoenzyme Binds to RII subunits STAD2->AKAP Disrupts Anchoring

PKA-AKAP Signaling Pathway and STAD-2 Disruption.

start Start: Treat cells with STAD-2 or vehicle control lysis Cell Lysis (with phosphatase and protease inhibitors) start->lysis preclear Pre-clear lysate with non-specific IgG beads lysis->preclear ip Immunoprecipitation (Incubate with anti-AKAP antibody coupled to beads) preclear->ip wash Wash beads to remove non-specific binding ip->wash elute Elute protein complexes wash->elute sds_page SDS-PAGE elute->sds_page transfer Western Blot Transfer sds_page->transfer probe Probe membrane with anti-PKA-RII and anti-AKAP antibodies transfer->probe detect Detect and quantify protein bands probe->detect end End: Compare PKA-RII co-IP in STAD-2 vs. control detect->end

Co-Immunoprecipitation Workflow for STAD-2 Target Validation.

ValidationMethods Validation of STAD-2 Target Engagement Biochemical Biochemical Assays (Direct Binding) ValidationMethods->Biochemical Cellular Cellular Assays (Functional Readout) ValidationMethods->Cellular CETSA CETSA Biochemical->CETSA Lysate CoIP Co-IP / Western Blot Cellular->CoIP pSubstrate Phospho-Substrate Western Blot Cellular->pSubstrate LiveCell Live-Cell Imaging Cellular->LiveCell FRET FRET Biosensors Cellular->FRET Cellular->CETSA Intact Cells NanoBRET NanoBRET Cellular->NanoBRET

Comparison of STAD-2 Target Validation Methodologies.

Experimental Protocols

Co-Immunoprecipitation and Western Blotting

This protocol describes how to determine if STAD-2 disrupts the interaction between an AKAP and PKA-RII in cultured cells.

Materials:

  • Cultured cells expressing the AKAP and PKA of interest

  • STAD-2 peptide

  • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Antibody specific to the AKAP of interest for immunoprecipitation

  • Protein A/G magnetic beads

  • Primary antibodies for Western blotting: anti-PKA-RII and anti-AKAP

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the desired concentration of STAD-2 or a vehicle control (e.g., DMSO) for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

  • Lysate Preparation: Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-AKAP antibody overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate the membrane with primary antibodies against PKA-RII and the AKAP.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Compare the amount of PKA-RII co-immunoprecipitated with the AKAP in STAD-2-treated versus control-treated cells. A decrease in the PKA-RII signal in the STAD-2 treated sample indicates target engagement and disruption of the protein-protein interaction.

Western Blot for PKA Substrate Phosphorylation

This protocol is for assessing the functional consequence of STAD-2 treatment by measuring the phosphorylation of a known PKA substrate.

Materials:

  • Cultured cells

  • STAD-2 peptide

  • Stimulating agent (e.g., forskolin (B1673556) to increase cAMP levels)

  • Cell lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-PKA substrate (specific for the phosphorylated site) and anti-total PKA substrate

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Pre-treat cells with STAD-2 or vehicle control.

  • Stimulation: Stimulate the cells with an agent that activates PKA (e.g., forskolin) for a short period.

  • Cell Lysis: Immediately wash and lyse the cells as described in the Co-IP protocol.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane.

    • Incubate separate membranes with either the anti-phospho-substrate antibody or the anti-total-substrate antibody.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect and quantify the bands.

  • Analysis: Normalize the phospho-substrate signal to the total substrate signal for each sample. A decrease in the normalized phosphorylation level in STAD-2-treated cells compared to control cells indicates that STAD-2 is inhibiting the activity of anchored PKA.

Conclusion

Validating the cellular target engagement of STAD-2 is essential for the accurate interpretation of its biological effects. This guide has provided a comparative overview of various techniques, from direct binding assays like Co-IP and CETSA to functional readouts such as the analysis of downstream substrate phosphorylation. The choice of assay will depend on the specific experimental goals and available resources. By employing these methods, researchers can confidently demonstrate that STAD-2 is engaging its intended target, the PKA-RII subunit, and disrupting its interaction with AKAPs in a cellular context.

References

A Comparative Analysis of STAD 2 and RI-STAD Peptides: Tools for Dissecting PKA Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of two potent, cell-permeable stapled peptides, STAD 2 and RI-STAD, reveals their distinct selectivities for Protein Kinase A (PKA) regulatory isoforms, establishing them as invaluable tools for researchers investigating PKA signaling pathways. This guide provides a comprehensive comparison of their performance, supported by experimental data, and outlines detailed protocols for their application.

Both this compound and RI-STAD are synthetic "stapled peptides," a class of molecules where the alpha-helical structure is chemically braced to enhance stability, cell permeability, and resistance to proteolytic degradation.[1] They function as competitive inhibitors of the interaction between A-Kinase Anchoring Proteins (AKAPs) and PKA.[2][3] AKAPs are scaffolding proteins that tether PKA to specific subcellular locations, ensuring the precise phosphorylation of target proteins in response to cyclic AMP (cAMP) signals.[2][4] By mimicking the AKAP binding helix, this compound and RI-STAD disrupt this crucial interaction, leading to the delocalization of PKA and the inhibition of anchored PKA signaling.[2][5]

The key distinction between these two peptides lies in their selective targeting of the different PKA regulatory (R) subunit isoforms. PKA exists as a tetramer composed of two regulatory subunits and two catalytic subunits. There are two major types of R subunits: type I (RIα, RIβ) and type II (RIIα, RIIβ).[2] this compound demonstrates a strong preference for the RII isoforms, while RI-STAD peptides are designed to selectively bind to the RI isoforms.[2][6] This isoform selectivity is the cornerstone of their utility, allowing researchers to dissect the distinct roles of type I and type II PKA signaling in various cellular processes.

Performance Characteristics at a Glance

The following tables summarize the quantitative data on the binding affinities and selectivity of this compound and RI-STAD-2, a representative and well-characterized RI-STAD peptide.

ParameterThis compoundRI-STAD-2Reference(s)
Target PKA Isoform RIIα and RIIβRIα and RIβ[2][6]
Binding Affinity (Kd) ~35 nM (for RIIα)6.2 nM (for RIα), 12.1 nM (for RIβ)[2]
Selectivity RII-selective with weak affinity for RI isoforms~26-fold less selective for RIIα and ~79-fold less selective for RIIβ compared to RIα[2][6]
Cell Permeability Yes, enhanced by hydrocarbon staplingYes, demonstrated in live cells[2][6]

Detailed Binding Affinity Data

The isoform selectivity of these peptides is a critical aspect of their function. Fluorescence polarization assays have been instrumental in determining their binding affinities for the different PKA R-subunit isoforms.

RI-STAD-2 Selectivity Profile

PKA R-Subunit IsoformKd (nM)
RIα6.2
RIβ12.1
RIIα>160
RIIβ>490

Data from Wang et al. (2015)[2]

These data clearly demonstrate that RI-STAD-2 binds with high nanomolar affinity to RIα and RIβ, while exhibiting significantly lower affinity for the RII isoforms, thus highlighting its exceptional selectivity for type I PKA.[2]

STAD-2 Selectivity Profile

Signaling Pathway Disruption

This compound and RI-STAD peptides disrupt the canonical PKA-AKAP signaling pathway. The following diagram illustrates this mechanism of action.

PKA_AKAP_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor AC Adenylate Cyclase Receptor->AC 2. Activation cAMP cAMP AC->cAMP 3. ATP to cAMP PKA_inactive Inactive PKA (R2C2) cAMP->PKA_inactive 4. Activation PKA_active Active PKA (2C + 2R-cAMP) PKA_inactive->PKA_active Substrate Substrate PKA_active->Substrate 6. Phosphorylation AKAP AKAP AKAP->PKA_inactive 5. Anchoring pSubstrate Phosphorylated Substrate Substrate->pSubstrate STAD This compound or RI-STAD STAD->PKA_inactive Binding to R-subunit STAD->AKAP Disruption Hormone Hormone Hormone->Receptor 1. Ligand Binding

Caption: Mechanism of PKA-AKAP signaling disruption by STAD peptides.

Experimental Protocols

To aid researchers in the application of these powerful tools, detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay is used to determine the binding affinity (Kd) of the stapled peptides for the PKA regulatory subunits.[2]

Principle: A fluorescently labeled version of the stapled peptide is used. When the small, fluorescently labeled peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger PKA R-subunit, its tumbling is slowed, leading to an increase in fluorescence polarization.

Protocol:

  • Reagents and Materials:

    • Fluorescently labeled this compound or RI-STAD peptide (e.g., with 5-FAM).

    • Purified recombinant human PKA R-subunit isoforms (RIα, RIβ, RIIα, RIIβ).

    • Assay buffer (e.g., PBS with 0.1% BSA).

    • Black, low-volume 384-well plates.

    • Fluorescence polarization plate reader.

  • Procedure: a. Prepare a serial dilution of the PKA R-subunit in the assay buffer. b. Add a fixed, low concentration (e.g., 1-5 nM) of the fluorescently labeled peptide to each well. c. Add the serially diluted R-subunit to the wells. Include wells with only the fluorescent peptide (for baseline polarization) and buffer alone (for background). d. Incubate the plate at room temperature for 30-60 minutes to allow binding to reach equilibrium. e. Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the fluorophore.

  • Data Analysis: a. Subtract the background fluorescence from all readings. b. Plot the change in millipolarization (mP) units against the concentration of the PKA R-subunit. c. Fit the resulting binding curve to a one-site binding model using non-linear regression analysis to determine the dissociation constant (Kd).

FP_Assay_Workflow Start Start Reagents Prepare Reagents: - Fluorescent Peptide - PKA R-subunits - Assay Buffer Start->Reagents Serial_Dilution Serially Dilute PKA R-subunits Reagents->Serial_Dilution Plate_Setup Add Fluorescent Peptide and R-subunit Dilutions to Plate Serial_Dilution->Plate_Setup Incubation Incubate at Room Temperature Plate_Setup->Incubation Measurement Measure Fluorescence Polarization Incubation->Measurement Data_Analysis Plot Data and Calculate Kd Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Fluorescence Polarization Assay.

Cellular Assay for Inhibition of PKA Substrate Phosphorylation

This assay assesses the ability of the stapled peptides to inhibit the phosphorylation of PKA substrates within living cells.

Principle: Cells are treated with the stapled peptide, followed by stimulation to increase intracellular cAMP levels (e.g., with forskolin). The phosphorylation of a known PKA substrate (e.g., CREB) is then measured by Western blotting using a phospho-specific antibody.

Protocol:

  • Reagents and Materials:

    • Cell line of interest (e.g., HEK293T, HeLa).

    • This compound or RI-STAD-2 peptide.

    • cAMP-elevating agent (e.g., Forskolin).

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

    • Western blotting equipment.

  • Procedure: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Pre-treat the cells with varying concentrations of this compound or RI-STAD-2 for a specified time (e.g., 1-4 hours). c. Stimulate the cells with a cAMP-elevating agent (e.g., 10 µM Forskolin) for a short period (e.g., 15-30 minutes). d. Wash the cells with ice-cold PBS and lyse them. e. Determine the protein concentration of the lysates. f. Perform SDS-PAGE and transfer the proteins to a PVDF membrane. g. Block the membrane and probe with primary antibodies against phospho-CREB and total CREB. h. Incubate with the appropriate HRP-conjugated secondary antibody. i. Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: a. Quantify the band intensities for phospho-CREB and total CREB. b. Normalize the phospho-CREB signal to the total CREB signal for each condition. c. Compare the levels of phosphorylated CREB in peptide-treated cells to the control (stimulated but untreated) to determine the inhibitory effect of the peptide.

Cellular_Assay_Workflow Start Start Cell_Culture Seed and Culture Cells Start->Cell_Culture Peptide_Treatment Pre-treat with This compound or RI-STAD Cell_Culture->Peptide_Treatment Stimulation Stimulate with cAMP-elevating Agent Peptide_Treatment->Stimulation Cell_Lysis Lyse Cells and Quantify Protein Stimulation->Cell_Lysis Western_Blot Perform Western Blotting for p-CREB and Total CREB Cell_Lysis->Western_Blot Data_Analysis Quantify and Analyze Phosphorylation Levels Western_Blot->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Cellular Phosphorylation Assay.

References

In Vivo Validation of STAD-2 Antimalarial Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant Plasmodium falciparum necessitates the development of novel antimalarials with unique mechanisms of action. STAD-2, a hydrocarbon-stapled peptide, has shown promise in laboratory settings with potent in vitro activity against the blood stages of the malaria parasite.[1] This guide provides a comprehensive comparison of STAD-2's known attributes against established antimalarial agents and outlines the standard procedures for the essential next step: in vivo validation.

Comparative Performance Metrics

While in vivo data for STAD-2 is not yet publicly available, the following table presents its in vitro efficacy alongside typical in vivo performance indicators for the widely used antimalarials, Chloroquine and Artemisinin, to provide a benchmark for future studies.

ParameterSTAD-2Chloroquine (CQ)Artemisinin (ART)
Mechanism of Action Induces lysis of infected red blood cells (iRBCs)[1]Inhibits heme detoxification in the parasite food vacuoleGenerates reactive oxygen species, causing widespread damage to parasite proteins
In Vitro Efficacy
IC₅₀ (Ring-stage P. falciparum)~1.5 µM[1]Varies significantly with resistance (nM to µM range)~1-10 nM
IC₅₀ (Late-stage P. falciparum)~1.0 µM[1]Varies significantly with resistance (nM to µM range)~1-10 nM
In Vivo Efficacy (Murine Model - P. berghei)
4-Day Suppressive Test (% Parasitemia Reduction @ dose)Data Not Available>90% @ 5-20 mg/kg/day (for sensitive strains)>90% @ 50-100 mg/kg/day
Toxicity
In Vivo Acute Toxicity (LD₅₀ in mice)Data Not Available~150 mg/kg (oral)>2000 mg/kg (oral)

Experimental Protocols

The following are detailed methodologies for the key experiments required to validate the antimalarial activity of a compound like STAD-2 in vivo.

In Vivo Antimalarial Efficacy: The 4-Day Suppressive Test (Peter's Test)

This is the standard murine model for assessing the efficacy of a potential antimalarial drug against the blood stages of the parasite.

  • Animal Model: Swiss albino mice (typically 18-22g).

  • Parasite: A chloroquine-sensitive strain of Plasmodium berghei.

  • Inoculation: Each mouse is inoculated intraperitoneally with 0.2 mL of infected blood containing approximately 1x10⁷ parasitized erythrocytes.

  • Grouping and Dosing:

    • Mice are randomly divided into experimental and control groups (n=5-6 per group).

    • Test groups receive varying doses of the investigational compound (e.g., STAD-2) orally or via the desired route of administration.

    • A negative control group receives the vehicle (e.g., distilled water, DMSO).

    • A positive control group receives a standard antimalarial drug (e.g., Chloroquine at 10 mg/kg/day).

    • Treatment is administered once daily for four consecutive days, starting 2-4 hours after inoculation.

  • Parasitemia Determination: On day 5, thin blood smears are made from the tail blood of each mouse, fixed with methanol, and stained with Giemsa. The percentage of parasitized red blood cells is determined by counting under a microscope.

  • Data Analysis: The average percentage of parasitemia suppression is calculated for each group relative to the negative control group.

In Vivo Acute Toxicity Assessment

This protocol determines the short-term safety profile and the median lethal dose (LD₅₀) of a compound.

  • Animal Model: Healthy mice or rats, fasted overnight before dosing.

  • Grouping and Dosing:

    • Animals are divided into groups (n=5 per sex per group).

    • The test compound is administered at graded doses, usually via the intended clinical route of administration (e.g., oral gavage).

    • A control group receives only the vehicle.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in behavior, breathing, posture), and changes in body weight over a 14-day period.

  • Data Analysis: The LD₅₀ is calculated using appropriate statistical methods (e.g., probit analysis). Histopathological examination of major organs may also be performed.

Visualizing Pathways and Processes

Proposed Mechanism of Action for STAD-2

The diagram below illustrates the hypothesized signaling pathway for STAD-2's antimalarial effect based on current in vitro evidence.

STAD-2_Mechanism_of_Action STAD2 STAD-2 iRBC_Membrane Infected RBC Membrane STAD2->iRBC_Membrane Selectively Permeates Internalization Internalization into Parasitophorous Vacuole iRBC_Membrane->Internalization Lysis Lysis of Infected RBC Internalization->Lysis Induces Parasite_Death Parasite Death Lysis->Parasite_Death

Caption: STAD-2's proposed PKA-independent lytic mechanism.

Standard Workflow for In Vivo Antimalarial Validation

This flowchart outlines the critical steps in the in vivo assessment of a novel antimalarial candidate like STAD-2.

In_Vivo_Validation_Workflow cluster_efficacy Efficacy Testing cluster_safety Safety & Toxicity Testing start_efficacy Inoculate Mice with P. berghei dosing 4-Day Dosing Regimen (Test vs. Controls) start_efficacy->dosing parasitemia Measure Parasitemia (Day 5) dosing->parasitemia efficacy_analysis Calculate % Suppression parasitemia->efficacy_analysis final_assessment Comprehensive Assessment of Therapeutic Potential efficacy_analysis->final_assessment start_safety Administer Graded Doses to Healthy Mice observation 14-Day Observation for Toxicity & Mortality start_safety->observation ld50 Calculate LD₅₀ observation->ld50 ld50->final_assessment

Caption: A streamlined workflow for in vivo antimalarial assessment.

References

Unraveling the Cellular Impact of STAD-2: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the differential effects of the stapled peptide STAD-2 across various cell types, with a focus on its established antimalarial properties and its role as an AKAP-PKA signaling disruptor.

The stapled peptide STAD-2, initially developed as a specific disruptor of A-Kinase Anchoring Protein (AKAP) interactions with Protein Kinase A (PKA), has garnered significant interest for its potent and selective activity against Plasmodium falciparum, the parasite responsible for malaria.[1][2][3] This guide provides a comparative analysis of STAD-2's effects on different cell types, supported by experimental data and detailed protocols to aid researchers in their investigations.

Mechanism of Action: A Tale of Two Pathways

STAD-2 was designed to mimic the amphipathic helix of AKAPs, enabling it to bind to the docking and dimerization domain of PKA's regulatory subunits.[2][3][4][5] This competitive binding was intended to displace PKA from its subcellular anchors, thereby disrupting the spatial and temporal regulation of cAMP signaling.[4][6][7]

However, research has revealed a surprising and potent PKA-independent mechanism of action in Plasmodium falciparum-infected red blood cells (iRBCs).[1][2][3][8] In this context, STAD-2 exhibits selective permeability to iRBCs, rapidly localizing within the parasitophorous vacuole and inducing lysis of the host cell, leading to parasite death.[1][8][9] This dual nature of STAD-2's activity makes it a fascinating tool for studying both PKA signaling and novel antimalarial pathways.

Comparative Efficacy of STAD-2 and Alternatives

The following table summarizes the quantitative data on the effects of STAD-2 and a scrambled peptide control on different cell types. Data for alternative AKAP disruptors is included for comparison where available, though direct comparative studies on the same cell lines are limited.

Compound/PeptideTarget Cell TypeParameterValueReference
STAD-2 P. falciparum iRBCs (Late-stage)IC₅₀≈ 1.0 µM[1]
STAD-2 P. falciparum iRBCs (Ring-stage)IC₅₀≈ 1.5 µM[1]
STAD-2 Human Embryonic Kidney (HEK293)IC₅₀> 50 µM[10]
Scrambled STAD-2 P. falciparum iRBCsIC₅₀> 50 µM[10]
Scrambled STAD-2 Human Embryonic Kidney (HEK293)IC₅₀> 50 µM[10]

Signaling Pathways and Experimental Workflows

To understand the context of STAD-2's intended and observed effects, it is crucial to visualize the underlying signaling pathways and the experimental procedures used for its characterization.

PKA-AKAP Signaling Pathway Disruption by STAD-2

The following diagram illustrates the intended mechanism of action for STAD-2 in mammalian cells, where it competitively inhibits the interaction between PKA and AKAPs.

PKA_AKAP_Signaling Intended Mechanism of STAD-2 in Mammalian Cells cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC cAMP cAMP AC->cAMP 3. Produces AKAP AKAP PKA_holo PKA Holoenzyme (R₂C₂) AKAP->PKA_holo Anchors PKA_C Active PKA (Catalytic Subunit) PKA_holo->PKA_C 5. Releases cAMP->PKA_holo 4. Binds & Activates Substrate Substrate PKA_C->Substrate 6. Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate STAD2 STAD-2 STAD2->PKA_holo Disrupts Anchoring Ext_Signal External Signal Ext_Signal->GPCR 1. Activation

Caption: STAD-2 competitively binds to the PKA holoenzyme, preventing its anchoring by AKAPs.

Experimental Workflow for Assessing STAD-2 Antimalarial Activity

This diagram outlines the typical workflow to determine the efficacy of STAD-2 against P. falciparum in vitro.

STAD2_Malaria_Workflow Workflow for In Vitro Antimalarial Assay of STAD-2 cluster_culture Parasite Culture cluster_treatment Treatment cluster_analysis Analysis cluster_results Results start Synchronized P. falciparum Culture (iRBCs) treat Incubate with STAD-2 dilutions (e.g., 0.5-5 µM) for 24h start->treat stain Stain with SYBR Green I or Hoechst 33342 treat->stain lysis Hemolysis Assay (Measure A₄₁₅ of supernatant) treat->lysis flow Flow Cytometry Analysis stain->flow calc Calculate % Parasitemia and IC₅₀ Value flow->calc lysis_res Quantify iRBC Lysis lysis->lysis_res

Caption: A streamlined workflow for evaluating STAD-2's effect on parasite viability and cell lysis.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of STAD-2's effects.

Protocol 1: In Vitro Antimalarial Susceptibility Assay

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of STAD-2 against P. falciparum.

Materials:

  • P. falciparum culture (synchronized to ring-stage)

  • Human red blood cells (RBCs)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • STAD-2 and scrambled control peptide

  • 96-well microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Plate reader with fluorescence detection

Procedure:

  • Prepare a parasite culture with 1% parasitemia and 2% hematocrit.

  • Serially dilute STAD-2 and the scrambled control peptide in the complete culture medium.

  • Add 100 µL of the parasite culture to each well of a 96-well plate.

  • Add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an uninfected RBC control.

  • Incubate the plate for 48-72 hours in a gas mixture (5% CO₂, 5% O₂, 90% N₂) at 37°C.[1]

  • After incubation, add 100 µL of SYBR Green I in lysis buffer to each well.

  • Incubate in the dark at room temperature for 1 hour.

  • Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the percent inhibition of parasite growth for each concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Hemolysis Assay for iRBC Lysis

This protocol quantifies the lysis of infected red blood cells upon treatment with STAD-2.

Materials:

  • Synchronized P. falciparum culture at a known parasitemia

  • STAD-2 and scrambled control peptide

  • Complete culture medium

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare parasite cultures at varying parasitemia levels (e.g., 5%, 10%, 15%).

  • Treat the cultures with 1 µM STAD-2, 1 µM scrambled peptide, or a vehicle control for 6 hours.[1]

  • After incubation, pellet the cells by centrifugation.

  • Transfer the supernatant to a new 96-well plate.

  • Measure the absorbance of the supernatant at 415 nm (A₄₁₅) to detect the presence of released oxyhemoglobin, which indicates cell lysis.[1]

  • A positive correlation between increasing parasitemia and A₄₁₅ in STAD-2 treated cells compared to controls indicates iRBC-specific lysis.

Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess PKA-AKAP Interaction Disruption

This protocol is designed to assess the ability of STAD-2 to disrupt the interaction between PKA RII subunits and a specific AKAP in cultured mammalian cells.[11]

Materials:

  • Cultured mammalian cells (e.g., HEK293)

  • STAD-2 and scrambled peptide control

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Antibody against the AKAP of interest for immunoprecipitation

  • Antibody against the PKA RII subunit for western blotting

  • Protein A/G magnetic beads

  • Standard western blotting reagents and equipment

Procedure:

  • Culture cells to the desired confluency and treat with STAD-2 or a scrambled control peptide at an optimized concentration and duration.

  • Wash the cells with ice-cold PBS and lyse them.

  • Clarify the lysate by centrifugation and collect the supernatant.

  • Incubate the lysate with the primary antibody against the AKAP overnight at 4°C.

  • Add protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Wash the beads multiple times to remove non-specific binding.

  • Elute the protein complexes from the beads.

  • Analyze the eluates by SDS-PAGE and western blotting, probing for the PKA RII subunit. A reduced amount of co-immunoprecipitated PKA RII in STAD-2-treated cells compared to controls indicates disruption of the PKA-AKAP interaction.[11]

References

Orthogonal Methods to Validate STAD-2 Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of orthogonal methods to validate the effects of STAD-2, a stapled peptide disruptor of the A-Kinase Anchoring Protein (AKAP)-Protein Kinase A (PKA) interaction. It offers a comparative analysis of STAD-2 with alternative disruptors, supported by quantitative data and detailed experimental protocols for robust validation of its on-target effects.

Introduction to STAD-2 and its Mechanism of Action

STAD-2 is a synthetic, cell-permeable stapled peptide designed to competitively inhibit the interaction between PKA and AKAPs.[1][2] AKAPs are scaffolding proteins that compartmentalize PKA to specific subcellular locations, thereby ensuring the specificity of cAMP signaling. STAD-2 mimics the amphipathic helix of AKAPs, binding to the dimerization and docking (D/D) domain of PKA regulatory subunits (primarily RII), and consequently displacing PKA from its anchoring sites.[1] This disruption leads to the delocalization of PKA activity.

Interestingly, while designed as an AKAP disruptor, STAD-2 has also been shown to exhibit antimalarial activity through a PKA-independent mechanism, highlighting the critical need for rigorous on-target validation in any experimental system.[3]

Performance Comparison of PKA-AKAP Interaction Disruptors

Validating the effects of STAD-2 necessitates a comparison with other molecules targeting the PKA-AKAP axis. These alternatives can be broadly categorized into peptide-based disruptors and small molecule inhibitors.

DisruptorTypeTargetAffinity (Kd) / Potency (IC50)Key Characteristics
STAD-2 Stapled PeptidePKA-RIIKd: ~35 nM (RIIα)Cell-permeable, high affinity, conformationally constrained.[1]
Ht31 Linear PeptidePKA-RIIKd: ~400 nMThe archetypal AKAP disruptor peptide; often requires modification (e.g., stearation) for cell permeability.
AKAPis Linear PeptidePKA-RIIKd: <1 nM (RII)High affinity RII-specific inhibitor peptide identified through a bioinformatics approach.
FMP-API-1 Small MoleculePKA (allosteric site)IC50: ~5 µMA small molecule identified to inhibit AKAP-PKA interactions.
H-89 Small MoleculePKA (catalytic subunit)IC50: ~30 µM (for P. falciparum)Indirectly affects AKAP-PKA signaling by inhibiting PKA activity.
KT 5720 Small MoleculePKA (catalytic subunit)-Another PKA inhibitor that can indirectly disrupt AKAP-dependent signaling.

Orthogonal Validation Methods

To rigorously validate the on-target effects of STAD-2, it is essential to employ multiple, independent experimental approaches. Below are detailed protocols for key orthogonal methods.

Co-Immunoprecipitation (Co-IP)

Purpose: To demonstrate that STAD-2 disrupts the physical interaction between PKA and a specific AKAP in a cellular context.

Experimental Protocol:

  • Cell Culture and Treatment: Culture cells of interest to ~80-90% confluency. Treat the cells with STAD-2 at various concentrations and for different durations. A negative control (vehicle) and a scrambled peptide control should be included.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in Tris-buffered saline with protease and phosphatase inhibitors).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads.

    • Incubate the pre-cleared lysate with an antibody specific for the AKAP of interest overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

  • Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe the membrane with primary antibodies against the PKA regulatory subunit (RII) and the immunoprecipitated AKAP. A decrease in the amount of co-immunoprecipitated PKA-RII in STAD-2 treated samples compared to controls indicates disruption of the interaction.

Proximity Ligation Assay (PLA)

Purpose: To visualize and quantify the disruption of the PKA-AKAP interaction in situ. PLA detects protein-protein interactions with high specificity and sensitivity.

Experimental Protocol:

  • Cell Culture and Fixation: Grow cells on coverslips and treat with STAD-2 as described for Co-IP. Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100.

  • Antibody Incubation: Incubate the cells with a pair of primary antibodies raised in different species, one against PKA-RII and the other against the target AKAP.

  • Probe Ligation: Add secondary antibodies conjugated with oligonucleotides (PLA probes). If the two proteins are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.

  • Amplification: Amplify the circular DNA template via rolling circle amplification, generating a long DNA product.

  • Detection: Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.

  • Imaging and Quantification: Visualize the fluorescent PLA signals using a fluorescence microscope. Each fluorescent spot represents a single PKA-AKAP interaction. Quantify the number of PLA signals per cell to assess the extent of interaction disruption by STAD-2.

Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET)

Purpose: To monitor the PKA-AKAP interaction in real-time in living cells.

Experimental Protocol:

  • Construct Generation: Create fusion proteins of PKA-RII and the AKAP of interest with a FRET/BRET pair (e.g., CFP/YFP for FRET, or a luciferase/fluorescent protein pair for BRET).

  • Cell Transfection and Expression: Co-transfect cells with the FRET/BRET constructs and allow for protein expression.

  • Imaging/Measurement:

    • FRET: Excite the donor fluorophore (e.g., CFP) and measure the emission from both the donor and acceptor (e.g., YFP). An increase in the donor/acceptor emission ratio upon STAD-2 treatment indicates a decrease in FRET efficiency, signifying the disruption of the PKA-AKAP interaction.

    • BRET: Add the luciferase substrate and measure the light emission from both the donor (luciferase) and the acceptor (fluorescent protein). A decrease in the BRET ratio indicates disruption of the protein-protein interaction.

  • Data Analysis: Quantify the change in FRET/BRET signal over time and at different concentrations of STAD-2.

On-Target Validation with Knockout Models

Purpose: To confirm that the observed effects of STAD-2 are directly mediated through its intended target (PKA-RII).

Experimental Protocol:

  • Model System: Utilize a knockout (KO) mouse model for the specific PKA regulatory subunit isoform targeted by STAD-2 (e.g., Prkar2a or Prkar2b KO mice).

  • Treatment Groups:

    • Wild-type (WT) mice + vehicle

    • WT mice + STAD-2

    • PKA-RII KO mice + vehicle

    • PKA-RII KO mice + STAD-2

  • Phenotypic and Molecular Analysis: Assess relevant physiological and cellular readouts that are expected to be modulated by the disruption of PKA-AKAP signaling.

  • Interpretation: If the effects of STAD-2 observed in WT mice are absent or significantly attenuated in the KO mice, it provides strong evidence for on-target activity.

Visualizations

Signaling Pathway Diagram

PKA_AKAP_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Produces PKA_holo PKA Holoenzyme (R2C2) cAMP->PKA_holo Binds to R subunits PKA_active Active PKA (C subunits) PKA_holo->PKA_active Releases AKAP AKAP AKAP->PKA_holo Anchors Substrate Substrate PKA_active->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate STAD2 STAD-2 STAD2->PKA_holo Disrupts Anchoring

Caption: PKA-AKAP signaling pathway and the disruptive action of STAD-2.

Experimental Workflow: Co-Immunoprecipitation

CoIP_Workflow start Start: Cell Culture & STAD-2 Treatment lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clear Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (with anti-AKAP Ab) preclear->ip pulldown Pull-down Complexes (with Protein A/G beads) ip->pulldown wash Wash Beads (remove non-specific binding) pulldown->wash elute Elute Proteins wash->elute analysis Western Blot Analysis (Probe for PKA-RII & AKAP) elute->analysis end End: Quantify Disruption analysis->end Validation_Strategy cluster_methods Orthogonal Validation Methods STAD2_Effect Observed Effect of STAD-2 CoIP Co-IP (Biochemical) STAD2_Effect->CoIP Investigated by PLA PLA (In Situ Imaging) STAD2_Effect->PLA Investigated by FRET FRET/BRET (Live Cell Dynamics) STAD2_Effect->FRET Investigated by KO_Model Knockout Model (Genetic) STAD2_Effect->KO_Model Investigated by OnTarget Conclusion: On-Target Effect CoIP->OnTarget Consistent Results OffTarget Conclusion: Potential Off-Target Effect CoIP->OffTarget Inconsistent/Negative Results PLA->OnTarget Consistent Results PLA->OffTarget Inconsistent/Negative Results FRET->OnTarget Consistent Results FRET->OffTarget Inconsistent/Negative Results KO_Model->OnTarget Effect Abolished in KO KO_Model->OffTarget Inconsistent/Negative Results

References

A Head-to-Head Battle of PKA Inhibitors: The Novel AKAP Disruptor STAD-2 Versus Traditional Catalytic Subunit Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A new class of Protein Kinase A (PKA) inhibitors, represented by the stapled peptide STAD-2, offers a distinct mechanism of action by disrupting PKA's interaction with A-Kinase Anchoring Proteins (AKAPs). This comparison guide provides a comprehensive benchmark of STAD-2 against well-established, traditional PKA inhibitors that target the enzyme's catalytic activity, offering researchers and drug development professionals a clear overview of their respective performance based on available experimental data.

At the core of this comparison lies a fundamental difference in inhibitory strategy. Traditional PKA inhibitors, such as H-89, KT 5720, and the peptide inhibitor PKI, function by directly competing with ATP at the catalytic subunit of PKA, thereby preventing the phosphorylation of downstream substrates. In contrast, STAD-2 acts as an AKAP-disruptor. It mimics the helical structure of AKAPs and binds to the regulatory subunits of PKA, preventing the localization of the PKA holoenzyme to specific subcellular compartments.[1][2] This disruption of PKA's spatial regulation leads to an indirect inhibition of signaling in a localized manner.

Quantitative Comparison of PKA Inhibitors

The following tables summarize the key performance characteristics of STAD-2 and traditional PKA inhibitors, focusing on their binding affinities and inhibitory constants. It is important to note that the data presented is compiled from various studies, and direct comparisons should be made with consideration for potential variations in experimental conditions.

InhibitorTargetMechanism of ActionBinding Affinity (Kd/Ki)PKA Isoform Selectivity
STAD-2 PKA Regulatory Subunit II (RII)AKAP-PKA Interaction Disruptor~35 nM (for RIIα)[2][3]Preferential for RII isoforms[3]
RI-STAD-2 PKA Regulatory Subunit I (RI)AKAP-PKA Interaction Disruptor6.2 nM (for RIα), 12.1 nM (for RIβ)Selective for RI isoforms
H-89 PKA Catalytic SubunitATP-Competitive Inhibition48 nM (Ki)Inhibits other kinases at higher concentrations
KT 5720 PKA Catalytic SubunitATP-Competitive Inhibition60 nM (Ki)Can inhibit other kinases
PKI (5-24) PKA Catalytic SubunitPseudosubstrate Inhibition2.3 nM (Ki)Highly selective for PKA

Signaling Pathways and Mechanisms of Inhibition

The distinct mechanisms of STAD-2 and traditional inhibitors are best understood by visualizing their points of intervention in the PKA signaling pathway.

PKA_Signaling PKA Signaling and Inhibition Mechanisms cluster_activation PKA Activation cluster_inhibition Points of Inhibition cAMP cAMP PKA_Holoenzyme Inactive PKA Holoenzyme (R2C2) cAMP->PKA_Holoenzyme binds R_Subunits Regulatory Subunits (R) PKA_Holoenzyme->R_Subunits releases C_Subunits Catalytic Subunits (C) PKA_Holoenzyme->C_Subunits releases Substrate Substrate C_Subunits->Substrate phosphorylates STAD_2 STAD-2 PKA_Holoenzyme_Anchored Anchored PKA Holoenzyme STAD_2->PKA_Holoenzyme_Anchored disrupts anchoring Traditional_Inhibitors Traditional Inhibitors (H-89, KT 5720, PKI) Traditional_Inhibitors->C_Subunits inhibit AKAP AKAP AKAP->PKA_Holoenzyme_Anchored anchors Phosphorylated_Substrate Phosphorylated Substrate Substrate->Phosphorylated_Substrate

PKA signaling pathway and points of inhibitor action.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Fluorescence Polarization Assay for Binding Affinity

This assay is employed to determine the binding affinity of STAD-2 and its analogs to the PKA regulatory subunits.

Materials:

  • Fluorescently labeled STAD-2 peptide

  • Purified recombinant PKA regulatory subunits (RIα, RIβ, RIIα, RIIβ)

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100)

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • A constant concentration of the fluorescently labeled STAD-2 peptide is added to each well of the microplate.

  • A serial dilution of the PKA regulatory subunit is then added to the wells.

  • The plate is incubated at room temperature for 30 minutes to reach binding equilibrium.

  • Fluorescence polarization is measured using a plate reader.

  • The data is fitted to a one-site binding model to determine the dissociation constant (Kd).

In Vitro Kinase Activity Assay

This assay measures the ability of traditional inhibitors to block the catalytic activity of PKA.

Materials:

  • Purified PKA catalytic subunit

  • PKA substrate peptide (e.g., Kemptide)

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Inhibitor compounds (H-89, KT 5720, PKI)

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • The PKA catalytic subunit is pre-incubated with varying concentrations of the inhibitor for 10 minutes at 30°C.

  • The kinase reaction is initiated by the addition of the substrate peptide and [γ-³²P]ATP.

  • The reaction is allowed to proceed for 15 minutes at 30°C and is then stopped by spotting the reaction mixture onto phosphocellulose paper.

  • The paper is washed extensively to remove unincorporated [γ-³²P]ATP.

  • The amount of ³²P incorporated into the substrate peptide is quantified using a scintillation counter.

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Cellular CREB Phosphorylation Assay

This cell-based assay assesses the ability of PKA inhibitors to block a downstream signaling event in a physiological context.

Materials:

  • Cultured cells (e.g., HEK293T)

  • Forskolin (B1673556) (a PKA activator)

  • PKA inhibitors (STAD-2, H-89, KT 5720)

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-CREB (Ser133) and anti-total-CREB

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Cells are pre-treated with the PKA inhibitors for 1 hour.

  • Cells are then stimulated with forskolin for 15 minutes to activate PKA.

  • The cells are lysed, and protein concentration is determined.

  • Equal amounts of protein are resolved by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane is probed with anti-phospho-CREB and anti-total-CREB antibodies.

  • The signal is detected using a chemiluminescent substrate.

  • The band intensities are quantified to determine the ratio of phosphorylated CREB to total CREB.

Experimental Workflow Visualization

The logical flow of a typical experiment to compare PKA inhibitors is depicted below.

experimental_workflow cluster_invitro In Vitro Analysis cluster_cellular Cell-Based Analysis cluster_comparison Comparative Analysis Binding_Assay Binding Affinity Assay (Fluorescence Polarization) STAD2_Binding STAD-2 Binding to R-subunits Binding_Assay->STAD2_Binding Kinase_Assay Kinase Activity Assay (Radiometric) Traditional_Inhibition Traditional Inhibitor IC50 Determination Kinase_Assay->Traditional_Inhibition Data_Analysis Data Analysis and Comparison (Potency, Selectivity, Mechanism) STAD2_Binding->Data_Analysis Traditional_Inhibition->Data_Analysis Cell_Culture Cell Culture and Treatment (with Inhibitors and Activator) Western_Blot Western Blot for p-CREB/CREB Cell_Culture->Western_Blot Cellular_Efficacy Determination of Cellular Efficacy Western_Blot->Cellular_Efficacy Cellular_Efficacy->Data_Analysis Conclusion Conclusion on Inhibitor Performance Data_Analysis->Conclusion

Workflow for comparing PKA inhibitors.

References

Safety Operating Guide

Navigating the Final Step: Proper Disposal Procedures for STAD 2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, ensuring laboratory safety extends to the proper disposal of all chemical reagents. This guide provides essential, step-by-step procedures for the safe and compliant disposal of STAD 2, an AKAP disruptor used in laboratory research. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Understanding this compound: Key Chemical and Safety Data

This compound is a cell-permeable, stapled peptide that acts as a disruptor of A-Kinase Anchoring Protein (AKAP) interactions. Before proceeding with disposal, it is important to be familiar with its key properties.

PropertyValueReference
Molecular Formula C₁₀₂H₁₈₂N₂₄O₂₂[1]
Molecular Weight 2096.68 g/mol [1]
Appearance Solid
Solubility Soluble to 1 mg/ml in 50% acetonitrile/water
CAS Number 1542100-77-5[1]
Hazard Classification Not a hazardous substance or mixture[1]

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, standard laboratory safety protocols should always be followed.

Personal Protective Equipment (PPE):

  • Wear protective gloves.

  • Use eye protection, such as safety glasses or goggles.

  • A lab coat is recommended to protect clothing.

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Inhalation: Move to an area with fresh air.

  • Ingestion: Rinse mouth with water. Do not induce vomiting.

In all cases of significant exposure, seek medical attention.[1]

Step-by-Step Disposal Protocol for this compound

Based on the safety data sheet (SDS) indicating that this compound is not a hazardous substance, the following disposal procedure is recommended. This process is designed to be straightforward while prioritizing safety and environmental responsibility.

1. Decontamination of Empty Containers:

  • Thoroughly rinse all empty containers that held this compound three times with a suitable solvent (e.g., water or an appropriate laboratory cleaning solution).

  • The first rinseate should be collected and disposed of as chemical waste. Subsequent rinses can typically be discarded down the drain with copious amounts of water, provided this is in accordance with local regulations.

  • Deface or remove all labels from the empty containers to prevent misuse.

  • Once cleaned and de-labeled, the containers can be disposed of in the regular trash or recycled according to your institution's policies.

2. Disposal of Unused or Waste this compound (Solid):

  • For small quantities of solid this compound, it can be disposed of in the regular laboratory trash, provided it is not mixed with any hazardous materials.

  • To prevent aerosolization, it is good practice to place the solid waste in a sealed, clearly labeled bag or container before placing it in the trash.

3. Disposal of this compound Solutions:

  • Aqueous solutions of this compound that do not contain any other hazardous chemicals can be disposed of down the sanitary sewer with ample water.

  • Always check your local and institutional regulations regarding the disposal of non-hazardous chemical solutions into the sanitary sewer system.

Experimental Workflow for this compound Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This visual guide provides a clear, at-a-glance summary of the decision-making process for safe disposal.

STAD_2_Disposal_Workflow This compound Disposal Workflow start Start: this compound Waste is_container Is it an empty container? start->is_container rinse_container Triple rinse container is_container->rinse_container Yes is_solid Is the waste solid this compound? is_container->is_solid No collect_rinseate Collect first rinseate as chemical waste rinse_container->collect_rinseate dispose_container Dispose of clean, de-labeled container in regular trash/recycling collect_rinseate->dispose_container end End dispose_container->end dispose_solid Dispose of in a sealed bag in regular laboratory trash is_solid->dispose_solid Yes is_solution Is it a non-hazardous this compound solution? is_solid->is_solution No dispose_solid->end dispose_solution Dispose of down the sanitary sewer with copious water is_solution->dispose_solution Yes consult_ehs Consult Environmental Health & Safety (EHS) is_solution->consult_ehs No/Unsure dispose_solution->end consult_ehs->end

Caption: Logical workflow for the proper disposal of this compound.

By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and responsible laboratory environment. Always consult your institution's specific guidelines and Environmental Health and Safety (EHS) department for any questions or clarification.

References

Personal protective equipment for handling STAD 2

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for human or animal consumption.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling STAD 2. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound, fostering a secure laboratory environment.

Product Information and Hazard Assessment

This compound is a cell-permeable, stapled peptide that acts as an A-Kinase Anchoring Protein (AKAP) disruptor. It is utilized in laboratory research to selectively block the interaction of the PKA-RII subunit with AKAP.[1]

According to the Safety Data Sheet (SDS) provided by the manufacturer, this compound is not classified as a hazardous substance or mixture.[1] However, as with all laboratory chemicals, appropriate safety precautions must be observed to minimize any potential risks. The toxicological properties of this compound have not been fully investigated.[2]

Key Chemical Data:
PropertyValue
Synonyms STAD-2, STAD2
CAS Number 1542100-77-5
Molecular Formula C₁₀₂H₁₈₂N₂₄O₂₂
Molecular Weight 2096.68 g/mol
Appearance Lyophilized solid/powder

Personal Protective Equipment (PPE)

Even when handling non-hazardous chemicals, a standard level of PPE is mandatory to protect against accidental exposure and contamination.

PPE CategorySpecificationRationale
Hand Protection Nitrile or latex disposable gloves.Protects against skin contact. Change gloves immediately if they become contaminated.[3][4]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes, particularly when reconstituting the lyophilized powder.[3][4]
Body Protection Standard laboratory coat.Protects skin and personal clothing from spills.[3][4]
Respiratory Protection Not generally required under normal handling conditions. When weighing or handling the lyophilized powder, which can become airborne, work in a fume hood or biosafety cabinet.[3]Prevents inhalation of aerosolized powder.[3]

Operational Plan: Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical for maintaining the stability of the peptide and ensuring a safe laboratory environment.

Reconstitution and Handling Workflow

The following diagram outlines the standard procedure for preparing and handling this compound solutions.

STAD2_Workflow cluster_prep Preparation cluster_use Experimental Use cluster_storage Storage cluster_disposal Disposal start Equilibrate vial to Room Temperature weigh Weigh lyophilized powder in a fume hood start->weigh dissolve Dissolve in appropriate sterile buffer/solvent weigh->dissolve store_powder Store lyophilized peptide at -20°C or -80°C weigh->store_powder Return unused to storage vortex Vortex or sonicate to ensure complete dissolution dissolve->vortex aliquot Prepare single-use aliquots vortex->aliquot use Use in experiment aliquot->use store_aliquots Store aliquots at -20°C or -80°C aliquot->store_aliquots dispose_waste Dispose of waste in labeled chemical waste container use->dispose_waste dispose_sharps Dispose of contaminated sharps in sharps container use->dispose_sharps

Caption: Standard workflow for handling this compound from preparation to disposal.
Step-by-Step Handling Procedure

  • Acclimatization: Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator. This prevents condensation and moisture absorption, which can affect peptide stability.[2]

  • Weighing: When handling the solid form, especially when weighing, perform the task in a chemical fume hood or other ventilated enclosure to prevent inhalation of the fine powder.[3]

  • Reconstitution: Dissolve the peptide in a sterile buffer or solvent appropriate for your experiment.[2] If solubility is an issue, sonication may help.[5] For peptides with uncertain solubility, it is advisable to test a small amount first.[2]

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is highly recommended to prepare single-use aliquots of the reconstituted solution.[2]

Storage Conditions

Proper storage is essential to maintain the integrity and activity of this compound.

FormShort-Term Storage (1-2 weeks)Long-Term Storage
Lyophilized Powder -20°C-80°C in a tightly sealed vial, protected from light.
Reconstituted Solution 4°C (for up to one week)-20°C or -80°C (for up to one month). Avoid repeated freeze-thaw cycles.

Emergency Procedures

First Aid Measures

Although not classified as hazardous, in case of accidental exposure, follow these standard first-aid protocols.[1]

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][3]
Skin Contact Rinse skin thoroughly with large amounts of water. Remove contaminated clothing. If irritation persists, seek medical attention.[1][3]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek medical attention.[1][3]
Ingestion Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]
Accidental Release or Spill
  • Evacuate: Alert others in the area and evacuate the immediate vicinity of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).

  • Clean: Clean the spill area thoroughly with soap and water.

  • Dispose: Place all contaminated materials into a sealed, labeled container for chemical waste disposal.

Disposal Plan

While this compound is not classified as hazardous waste, it should be disposed of as chemical waste in accordance with institutional and local regulations. Do not dispose of this compound in the regular trash or down the sanitary sewer.[3][6][7]

Waste Segregation and Collection
  • Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Solid Waste: All materials that have come into contact with this compound (e.g., gloves, pipette tips, empty vials) are considered contaminated solid waste.[7]

    • Place non-sharp solid waste into a designated, lined container for chemical waste.

    • Place contaminated sharps (e.g., needles, serological pipettes) into a designated sharps container.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" (or as required by your institution) and list the chemical contents.

  • Pickup: Arrange for waste pickup through your institution's Environmental Health and Safety (EHS) department. Follow all institutional protocols for waste disposal.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.